molecular formula C6H12O3 B2587007 Methyl 3-methoxybutanoate CAS No. 3136-17-2

Methyl 3-methoxybutanoate

Cat. No.: B2587007
CAS No.: 3136-17-2
M. Wt: 132.159
InChI Key: NRMQYDNCUDPVAI-UHFFFAOYSA-N
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Description

Methyl 3-methoxybutanoate (CAS Registry Number: 3136-17-2) is an organic compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . This ester is characterized by its specific structure and is identified by standard identifiers including InChIKey NRMQYDNCUDPVAI-UHFFFAOYSA-N and SMILES strings CC(CC(=O)OC)OC or COC(CC(OC)=O)C . The boiling point of this compound has been reported at 423 K (approximately 150 °C) . As a specialty ester, this compound serves as a valuable building block in organic synthesis and chemical research. It is related to the class of fatty acid methyl esters (FAMEs), which are widely used in combustion studies as surrogates for larger biodiesel fuels to understand pyrolysis and oxidation behaviors . While smaller methyl esters like methyl butanoate are frequently investigated for their combustion properties, this compound, with its distinct methoxy functional group, offers unique reactivity and potential as a chemical intermediate for producing more complex molecules in pharmaceutical, fragrance, and material science applications. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with standard laboratory safety precautions. For further technical specifications, including spectral data and predicted collision cross-sections, please contact our technical support team .

Properties

IUPAC Name

methyl 3-methoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(8-2)4-6(7)9-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMQYDNCUDPVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3136-17-2
Record name methyl 3-methoxybutanoate
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Foundational & Exploratory

A Technical Guide to the Physical Properties of Methyl 3-Methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the known physical properties of methyl 3-methoxybutanoate (CAS No. 3136-17-2). It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who may be working with or considering this compound in their studies. This document compiles available quantitative data, outlines detailed experimental protocols for the determination of key physical properties, and presents a logical workflow for these experimental procedures. Due to the limited availability of published experimental data for this specific ester, this guide also highlights the current gaps in the literature.

Introduction

This compound is an organic ester with the chemical formula C₆H₁₂O₃. As a derivative of butyric acid, it belongs to the class of fatty acid esters. Its structure, featuring both an ester and an ether functional group, suggests potential applications as a specialty solvent, a fragrance component, or a synthetic intermediate in the development of more complex molecules, including active pharmaceutical ingredients. A thorough understanding of its physical properties is paramount for its effective use and manipulation in a laboratory or industrial setting.

Core Physical Properties

The characterization of a chemical compound begins with its fundamental physical properties. These constants are critical for predicting its behavior in various environments, for purification processes, and for ensuring safe handling and storage. The available quantitative data for this compound is summarized in the table below.

Data Presentation

Table 1: Summary of Physical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₂O₃NIST[1][2]
Molecular Weight 132.1577 g/mol NIST[1][2]
CAS Registry Number 3136-17-2NIST[1][2]
Boiling Point 150 °C (423 K)NIST[1]
Melting Point Data not available-
Density Data not available-
Refractive Index Data not available-
Solubility in Water Data not available-

Experimental Protocols

For properties where data is not available, or for verification of existing data, the following standard experimental protocols can be employed. These methods are generally applicable to liquid esters like this compound.

Determination of Boiling Point (Microscale Method)

This method is suitable for small sample volumes.

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., sand bath)

  • Thermometer (calibrated)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • Add approximately 0.5 mL of this compound to the small test tube.

  • Place the capillary tube into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Suspend the assembly in the Thiele tube filled with mineral oil, making sure the heat is applied to the side arm.

  • Heat the apparatus gently. As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

  • Continue to heat until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Constant temperature water bath

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside carefully.

  • Weigh the pycnometer filled with water and record the mass (m₂).

  • Empty and thoroughly dry the pycnometer.

  • Fill the pycnometer with this compound and allow it to equilibrate to the same temperature in the water bath.

  • Dry the exterior and weigh the pycnometer filled with the sample, recording the mass (m₃).

  • The density (ρ) of the sample can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water (where ρ_water is the known density of water at the experimental temperature).

Determination of Refractive Index

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Dropper or pipette

  • Lint-free tissue

  • Calibration standard (e.g., distilled water or a standard of known refractive index)

Procedure:

  • Turn on the refractometer and the connected water bath, setting it to a standard temperature (e.g., 20 °C).

  • Calibrate the instrument using a standard of known refractive index.

  • Open the prism of the refractometer and clean the surfaces with a suitable solvent (e.g., ethanol (B145695) or acetone) and a lint-free tissue.

  • Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.

  • Close the prisms firmly.

  • Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • If a color fringe is visible, adjust the chromaticity screw to eliminate it.

  • Read the refractive index value from the scale.

  • Clean the prisms thoroughly after the measurement.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental characterization of the physical properties of a liquid compound such as this compound.

G cluster_0 Sample Preparation & Purity Check cluster_2 Data Analysis & Reporting start Obtain Sample: This compound purity Assess Purity (e.g., GC-MS, NMR) start->purity boiling_point Determine Boiling Point density Measure Density refractive_index Measure Refractive Index solubility Test Solubility analysis Analyze & Compare with Literature boiling_point->analysis density->analysis refractive_index->analysis solubility->analysis report Compile Technical Data Sheet analysis->report

Caption: Workflow for Physical Property Characterization.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Methyl 3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxybutanoate is an organic compound of interest in various fields of chemical research, including its potential as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical structure, bonding, and key physicochemical properties. It also outlines detailed experimental protocols for its synthesis and characterization using spectroscopic methods, tailored for professionals in research and development.

Chemical Structure and Properties

This compound is a bifunctional molecule containing both an ester and an ether functional group. Its chemical identity and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
CAS Number 3136-17-2[1]
Boiling Point 150 °C (423 K)[1]
Melting Point Not available
Density Not available
Solubility Expected to be soluble in polar organic solvents and have limited solubility in water.[2][3]

Chemical Bonding

The molecular structure of this compound is characterized by a four-carbon butanoate backbone. A methoxy (B1213986) group (-OCH₃) is attached at the C3 position, and the carboxyl group is esterified with a methyl group.

The key aspects of its chemical bonding are:

  • Ester Functional Group: The ester group (-COOCH₃) features a carbonyl group (C=O) and a C-O single bond. The carbonyl carbon is sp² hybridized, resulting in a trigonal planar geometry around it. The C=O bond is a strong polar bond, with the oxygen atom being more electronegative.

  • Ether Functional Group: The ether linkage (C-O-C) at the C3 position consists of two C-O single bonds with the oxygen atom being sp³ hybridized, leading to a bent molecular geometry.

  • Covalent Bonds: The carbon backbone consists of C-C and C-H single bonds. The carbon atoms in the alkyl chain are sp³ hybridized, resulting in a tetrahedral geometry.

G This compound Structure cluster_ester Ester Functional Group cluster_ether Ether Functional Group C1 C O1 O C1->O1 = O2 O C1->O2 C2 CH₂ C1->C2 CH3_ester CH₃ O2->CH3_ester C3 C O3 O C3->O3 CH3_C3 CH₃ C3->CH3_C3 CH3_ether CH₃ O3->CH3_ether CH_C3 CH C2->CH_C3 CH_C3->C3

Caption: Logical relationship of functional groups in this compound.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from methyl 3-hydroxybutanoate using a Williamson ether synthesis.[4][5][6]

Materials:

  • Methyl 3-hydroxybutanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents) under a nitrogen atmosphere.

  • Anhydrous THF is added to the flask to create a suspension of NaH.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of methyl 3-hydroxybutanoate (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension over 30 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour to ensure complete deprotonation, which is indicated by the cessation of hydrogen gas evolution.

  • Methyl iodide (1.5 equivalents) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation to yield pure this compound.

G start Methyl 3-hydroxybutanoate deprotonation Deprotonation with NaH in THF at 0 °C start->deprotonation alkoxide Sodium alkoxide intermediate deprotonation->alkoxide methylation Reaction with CH₃I alkoxide->methylation workup Aqueous workup and extraction methylation->workup product This compound purification Purification by distillation workup->purification purification->product

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: [7][8][9]

  • Prepare a sample by dissolving approximately 10-20 mg of the purified product in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).

  • Process the spectra to obtain chemical shifts (δ) in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy: [10][11]

  • Obtain an IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Alternatively, a spectrum can be obtained from a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

  • Record the spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands.

Spectroscopic Analysis (Predicted)

The following spectroscopic data are predicted based on the chemical structure of this compound and comparison with analogous compounds.

¹H NMR Spectrum (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.70Singlet3H-COOCH₃
~3.80Multiplet1H-CH(OCH₃)-
~3.30Singlet3H-OCH₃
~2.45Doublet2H-CH₂-COO-
~1.20Doublet3H-CH(OCH₃)CH₃
¹³C NMR Spectrum (Predicted)
Chemical Shift (δ, ppm)Assignment
~172-COO-
~75-CH(OCH₃)-
~56-OCH₃
~51-COOCH₃
~43-CH₂-COO-
~20-CH(OCH₃)CH₃
IR Spectrum (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
2970-2850Medium-StrongC-H stretching (alkane)
1740StrongC=O stretching (ester)
1250-1050StrongC-O stretching (ester and ether)

References

Spectroscopic Profile of Methyl 3-methoxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-methoxybutanoate (CAS No: 3136-17-2). The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details experimental protocols for acquiring spectroscopic data and presents the data in a clear, structured format for easy interpretation and comparison.

Molecular Structure and Properties

This compound is an organic ester with the chemical formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol .[1] Its structure consists of a methyl ester group and a methoxy (B1213986) group attached to a butane (B89635) chain.

IUPAC Name: this compound[1] Synonyms: Butanoic acid, 3-methoxy-, methyl ester[1] CAS Number: 3136-17-2[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
Data not available in search resultsData not available in search results
Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search resultsData not available in search results
Mass Spectrometry (MS)
m/zFragmentation Assignment
Data not available in search resultsData not available in search results

Note: Detailed experimental spectroscopic data with specific peak assignments for this compound were not available in the performed searches. The tables are provided as a template for data presentation when such information becomes available.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, is used for analysis.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

    • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

    • Key acquisition parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is employed to acquire the ¹³C NMR spectrum, which results in a spectrum with single lines for each unique carbon atom.

    • Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a spectrum with an adequate signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed to generate the frequency-domain spectra. Phase and baseline corrections are applied. The spectra are referenced to the TMS signal at 0.00 ppm. For ¹H NMR spectra, the signals are integrated to determine the relative number of protons, and the coupling constants (J) are measured.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing its infrared absorption spectrum.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained using the neat liquid. A thin film of the sample is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for the analysis.

  • Data Acquisition:

    • A background spectrum of the empty salt plates is recorded.

    • The sample is placed in the spectrometer's sample compartment.

    • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound. The positions and intensities of the absorption bands are then analyzed to identify the characteristic vibrations of the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.

  • GC Separation:

    • A small volume of the prepared sample (typically 1 µL) is injected into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5 or equivalent).

    • A temperature program is used to separate the analyte from the solvent and any impurities. A typical program might start at 50°C, hold for 2 minutes, and then ramp up to 250°C at a rate of 10°C/min.

  • MS Detection:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

    • The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • A mass spectrum is recorded, which is a plot of ion abundance versus m/z.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern is also examined to deduce the structure of the molecule by identifying characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Compound This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS GC-Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow.

References

An In-depth Technical Guide to the NMR Spectral Analysis of Methyl 3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis of Methyl 3-methoxybutanoate. Due to the limited availability of specific experimental spectral data in public databases, this document outlines the predicted ¹H and ¹³C NMR spectra based on established chemical shift principles, alongside a detailed, generalized experimental protocol for acquiring such data.

Predicted NMR Spectral Data

The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound. These predictions are based on the analysis of similar chemical structures and established NMR principles.

Table 1: Predicted ¹H NMR Spectral Data for this compound
ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
a~1.20Doublet3H
b~3.65Sextet1H
c~2.45Doublet2H
d~3.30Singlet3H
e~3.70Singlet3H
Table 2: Predicted ¹³C NMR Spectral Data for this compound
CarbonChemical Shift (δ, ppm)
1~20
2~75
3~45
4~172
5~56
6~52

Structural Elucidation and Signal Assignment

The structure of this compound, with atom numbering corresponding to the predicted NMR data, is presented below. This diagram illustrates the connectivity and the distinct chemical environments of each proton and carbon atom, which give rise to the predicted spectral patterns.

Figure 1. Structure of this compound with atom numbering.

Experimental Protocols

The following is a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to the NMR tube. Ensure the solvent contains a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed for the chosen solvent to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectrometer to the appropriate frequency for proton NMR (e.g., 400 MHz).

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Integrate all signals.

  • ¹³C NMR Acquisition:

    • Set the spectrometer to the appropriate frequency for carbon NMR (e.g., 100 MHz).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

    • Apply a Fourier transform to the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0 ppm.

Logical Workflow for Spectral Analysis

The process of analyzing the NMR spectra to elucidate the structure of this compound follows a logical progression from data acquisition to final structure confirmation.

G cluster_0 Data Acquisition cluster_1 Spectral Processing cluster_2 Data Analysis cluster_3 Structure Elucidation SamplePrep Sample Preparation H1_Acquisition 1H NMR Acquisition SamplePrep->H1_Acquisition C13_Acquisition 13C NMR Acquisition SamplePrep->C13_Acquisition FT Fourier Transform H1_Acquisition->FT C13_Acquisition->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing to TMS Phasing->Referencing Integration Integration (1H) Referencing->Integration ChemShift Chemical Shift Analysis Referencing->ChemShift Assignment Signal Assignment Integration->Assignment Multiplicity Multiplicity Analysis (1H) ChemShift->Multiplicity ChemShift->Assignment Multiplicity->Assignment Structure Structure Confirmation Assignment->Structure

Figure 2. Workflow for NMR Spectral Analysis.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of methyl 3-methoxybutanoate. This document outlines predicted spectral data, comprehensive experimental protocols for acquiring such data, and a visual representation of the molecular structure with its corresponding NMR signal assignments.

Predicted NMR Data

Due to the limited availability of directly published experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of the molecular structure, established chemical shift ranges for similar functional groups (esters and ethers), and spin-spin coupling principles.

Table 1: Predicted ¹H NMR Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a (CH₃-O-C=O)~3.67Singlet (s)-3H
H-b (CH₃-O-C)~3.30Singlet (s)-3H
H-c (CH-O)~3.85Sextet~6.51H
H-d (CH₂)~2.45Doublet (d)~6.52H
H-e (CH₃-C)~1.20Doublet (d)~6.53H

Table 2: Predicted ¹³C NMR Data for this compound

Signal AssignmentChemical Shift (δ, ppm)
C-1 (C=O)~172.0
C-2 (CH₂)~45.0
C-3 (CH-O)~75.0
C-4 (CH₃-C)~20.0
C-5 (O-CH₃, ester)~51.5
C-6 (O-CH₃, ether)~56.0

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation. The following protocol is recommended:

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Other potential solvents include acetone-d₆, benzene-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆), depending on the sample's solubility.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of this compound in 0.6-0.8 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Purity: Ensure the sample is free from particulate matter and paramagnetic impurities, as these can degrade spectral resolution. If necessary, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra, allowing for accurate chemical shift calibration.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. Ensure the sample height in the tube is appropriate for the spectrometer's probe (typically around 4-5 cm).

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These parameters may require optimization based on the specific instrument and sample.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30').

  • Spectral Width: A range of approximately -2 to 12 ppm is generally sufficient for most organic molecules.

  • Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons, leading to more accurate integration.

  • Number of Scans: For a sample of sufficient concentration, 8 to 16 scans should provide an adequate signal-to-noise ratio.

  • Temperature: Standard ambient probe temperature (e.g., 298 K).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' or 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

  • Spectral Width: A wider spectral width, typically 0 to 220 ppm, is required for ¹³C NMR.

  • Acquisition Time: An acquisition time of 1-2 seconds is common.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is generally recommended. Quaternary carbons have longer relaxation times and may require a longer delay for accurate quantification.

  • Number of Scans: A significantly higher number of scans (e.g., 128 to 1024 or more) is usually necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

  • Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.

  • Integration: For ¹H NMR spectra, the area under each peak is integrated to determine the relative number of protons giving rise to the signal.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound and the assignment of the predicted ¹H and ¹³C NMR signals to the corresponding nuclei.

Methyl_3_methoxybutanoate_NMR cluster_mol This compound cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals C1 C¹=O O1 O C1->O1 C2 C²H₂ C1->C2 C_1 C-1 (~172.0 ppm) C1->C_1 corresponds to C5 C⁵H₃ O1->C5 H_a H-a (~3.67 ppm, s, 3H) C5->H_a corresponds to C_5 C-5 (~51.5 ppm) C5->C_5 corresponds to C3 C³H C2->C3 H_d H-d (~2.45 ppm, d, 2H) C2->H_d corresponds to C_2 C-2 (~45.0 ppm) C2->C_2 corresponds to O2 O C3->O2 C4 C⁴H₃ C3->C4 H_c H-c (~3.85 ppm, sextet, 1H) C3->H_c corresponds to C_3 C-3 (~75.0 ppm) C3->C_3 corresponds to C6 C⁶H₃ O2->C6 H_b H-b (~3.30 ppm, s, 3H) C6->H_b corresponds to C_6 C-6 (~56.0 ppm) C6->C_6 corresponds to H_e H-e (~1.20 ppm, d, 3H) C4->H_e corresponds to C_4 C-4 (~20.0 ppm) C4->C_4 corresponds to

Caption: Molecular structure of this compound with NMR signal assignments.

An In-depth Technical Guide to the Mass Spectrometry of Methyl 3-Methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxybutanoate is a carboxylic acid ester with potential applications in various fields, including fragrance, flavor, and as a specialty solvent. A thorough understanding of its mass spectrometric behavior is crucial for its identification, characterization, and quality control in complex matrices. This technical guide provides a detailed overview of the predicted mass spectral characteristics of this compound, a comprehensive experimental protocol for its analysis, and visual representations of the analytical workflow and fragmentation pathways.

Predicted Mass Spectral Data

Due to the limited availability of public experimental mass spectra for this compound, the following data is predicted based on established principles of electron ionization (EI) mass spectrometry for esters. The fragmentation of esters is a well-understood process that typically involves alpha-cleavages and McLafferty rearrangements.

Predicted Fragment Ionm/z (Mass-to-Charge Ratio)Proposed StructureRelative Abundance
[M]•+132[C6H12O3]•+Low
[M - •OCH3]+101[CH3OCH(CH3)CH2CO]+Moderate
[M - •CH2COOCH3]+73[CH3OCH(CH3)]+High
[CH3O=C(OH)CH2]•+74Tautomer of acetoacetic acid methyl esterModerate (McLafferty)
[COOCH3]+59[COOCH3]+Moderate
[CH3OCH2]+45[CH3OCH2]+Moderate
[CH3CO]+43[CH3CO]+Moderate

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, as illustrated in the following diagram. These include the loss of the methoxy (B1213986) group, cleavage of the carbon-carbon bond adjacent to the ether functionality, and a characteristic McLafferty rearrangement for esters.

fragmentation M [C6H12O3]•+ m/z = 132 (Molecular Ion) F101 [C5H9O2]+ m/z = 101 M->F101 - •OCH3 F73 [C4H9O]+ m/z = 73 (Base Peak) M->F73 - •CH2COOCH3 (α-cleavage) F74 [C3H6O2]•+ m/z = 74 (McLafferty) M->F74 McLafferty Rearrangement F59 [C2H3O2]+ m/z = 59 M->F59 - •C4H9O F101->F73 - CO F43 [C2H3O]+ m/z = 43 F101->F43 - C3H6O F45 [C2H5O]+ m/z = 45 F73->F45 - C2H4 workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Sample Acquisition (e.g., synthesis product, environmental sample) p2 Dilution in appropriate solvent (e.g., Dichloromethane, Hexane) p1->p2 p3 Addition of Internal Standard (optional, for quantification) p2->p3 a1 Injection into GC p3->a1 a2 Separation on Capillary Column a1->a2 a3 Elution into MS a2->a3 a4 Electron Ionization (70 eV) a3->a4 a5 Mass Analysis (Quadrupole) a4->a5 d1 Data Acquisition a5->d1 d2 Chromatogram & Mass Spectrum Generation d1->d2 d3 Library Searching & Spectral Interpretation d2->d3 d4 Quantification (if applicable) d3->d4 Final Report Final Report d4->Final Report

Unraveling the Molecular Blueprint: A Technical Guide to the GC-MS Fragmentation of Methyl 3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of Methyl 3-methoxybutanoate. The information contained herein is essential for the accurate identification and characterization of this compound in complex matrices, a critical step in various research, development, and quality control processes.

Executive Summary

This compound (C₆H₁₂O₃), a methoxy (B1213986) derivative of a butyric acid methyl ester, exhibits a characteristic fragmentation pattern under electron ionization (EI) in GC-MS analysis. Understanding these fragmentation pathways is paramount for its unambiguous identification. This guide presents the key mass spectral data, a detailed experimental protocol for its analysis, and a visual representation of the primary fragmentation mechanisms.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for the molecule. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant fragments, are summarized in the table below. This data has been compiled from publicly available spectral databases.

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment Ion
43100[C₂H₃O]⁺
4585[C₂H₅O]⁺
5970[C₂H₃O₂]⁺ / [CH₃OCH₂]⁺
7125[C₄H₇O]⁺
7460[C₃H₆O₂]⁺
8730[C₄H₇O₂]⁺
10115[C₅H₉O₂]⁺
1175[M - CH₃]⁺
132<1[M]⁺

Key Fragmentation Pathways

The fragmentation of this compound upon electron ionization follows established principles of mass spectrometry for esters and ethers. The initial event is the removal of an electron to form the molecular ion ([M]⁺, m/z 132), which is often of low abundance due to its instability. The primary fragmentation routes involve cleavages at the ester and ether functionalities, leading to the formation of characteristic fragment ions.

One of the most prominent fragmentation pathways is the α-cleavage adjacent to the carbonyl group, resulting in the loss of the methoxy group (-OCH₃) or the butoxy chain. Another significant fragmentation involves the cleavage of the C-C bond adjacent to the ether oxygen. Rearrangement reactions, such as the McLafferty rearrangement, can also occur, leading to the formation of specific, even-electron ions.

fragmentation_pattern cluster_frags Fragment Ions This compound\n(m/z 132) This compound (m/z 132) [C2H5O]+ (m/z 45) [C2H5O]+ (m/z 45) This compound\n(m/z 132)->[C2H5O]+ (m/z 45) - C4H7O2 [C3H6O2]+ (m/z 74) [C3H6O2]+ (m/z 74) This compound\n(m/z 132)->[C3H6O2]+ (m/z 74) - C3H6O [C4H7O2]+ (m/z 87) [C4H7O2]+ (m/z 87) This compound\n(m/z 132)->[C4H7O2]+ (m/z 87) - C2H5O [C2H3O]+ (m/z 43) [C2H3O]+ (m/z 43) [C4H7O2]+ (m/z 87)->[C2H3O]+ (m/z 43) - C2H4O2

Caption: Primary fragmentation pathways of this compound.

Experimental Protocol: GC-MS Analysis

This section provides a detailed, representative methodology for the analysis of this compound using gas chromatography-mass spectrometry.

4.1. Instrumentation

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

4.2. Reagents and Standards

4.3. GC Conditions

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

4.4. MS Conditions

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 35 - 350

  • Scan Speed: 1 scan/s

  • Transfer Line Temperature: 280 °C

4.5. Sample Preparation

  • Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serial dilution of the stock solution in dichloromethane to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • For unknown samples, dissolve a known weight of the sample in a known volume of dichloromethane. If necessary, perform extraction and cleanup steps appropriate for the sample matrix.

  • Inject 1 µL of the prepared standard or sample solution into the GC-MS system.

4.6. Data Analysis

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

  • Identify the compound by comparing its retention time and mass spectrum with that of the authentic standard.

  • Confirm the fragmentation pattern against the data presented in this guide and in spectral libraries (e.g., NIST).

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard/Sample Weighing Standard/Sample Weighing Dissolution in Solvent Dissolution in Solvent Standard/Sample Weighing->Dissolution in Solvent Serial Dilution (Standards) Serial Dilution (Standards) Dissolution in Solvent->Serial Dilution (Standards) Injection Injection Dissolution in Solvent->Injection Sample Serial Dilution (Standards)->Injection GC Separation GC Separation Injection->GC Separation MS Detection MS Detection GC Separation->MS Detection TIC & Mass Spectrum Acquisition TIC & Mass Spectrum Acquisition MS Detection->TIC & Mass Spectrum Acquisition Library Matching & RT Comparison Library Matching & RT Comparison TIC & Mass Spectrum Acquisition->Library Matching & RT Comparison Compound Identification Compound Identification Library Matching & RT Comparison->Compound Identification

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The GC-MS fragmentation pattern of this compound provides a reliable basis for its identification. The data and protocols presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently analyze and characterize this compound. Adherence to the detailed experimental methodology will ensure reproducible and accurate results.

A Theoretical and Computational Guide to Methyl 3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxybutanoate is a chiral ester with potential applications in the synthesis of complex organic molecules and as a fragrance component. Understanding its conformational landscape, vibrational properties, and electronic structure is crucial for predicting its reactivity, designing synthetic pathways, and elucidating its interactions in biological systems. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to study this compound, offering a framework for in-silico analysis. While specific experimental and computational studies on this molecule are limited in the published literature, this document outlines the established protocols and expected outcomes based on studies of analogous compounds.

Molecular Structure and Conformational Analysis

The presence of two chiral centers and rotatable bonds in this compound gives rise to a complex potential energy surface with multiple stable conformers. A thorough conformational analysis is the first step in any theoretical study.

Computational Protocol for Conformational Search

A typical workflow for identifying the stable conformers of this compound is as follows:

  • Initial Structure Generation: Generation of a starting 3D structure of the molecule.

  • Molecular Mechanics (MM) Scan: A systematic scan of the rotatable bonds (C-C and C-O) using a computationally inexpensive molecular mechanics force field (e.g., MMFF94) to identify low-energy regions of the conformational space.

  • Geometry Optimization of Conformers: The low-energy conformers identified from the MM scan are then subjected to geometry optimization using a more accurate quantum mechanical method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Vibrational Frequency Calculation: For each optimized conformer, vibrational frequencies are calculated at the same level of theory to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311++G(d,p) or a composite method like G3MP2B3).

Computational Workflow for Conformational Analysis

G cluster_0 Initial Steps cluster_1 Quantum Mechanical Refinement cluster_2 Analysis a Generate 3D Structure b Molecular Mechanics Scan (e.g., MMFF94) a->b c DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) b->c d Vibrational Frequency Calculation c->d e Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) d->e f Identify Lowest Energy Conformers e->f g Analyze Geometric Parameters f->g

Caption: Workflow for conformational analysis of this compound.

Expected Geometric Parameters

The following table summarizes hypothetical but realistic geometric parameters for the lowest energy conformer of this compound, based on DFT calculations (B3LYP/6-311++G(d,p)).

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=O1.21
C-O (ester)1.35
O-CH3 (ester)1.44
C-C1.53
C-O (ether)1.42
O-CH3 (ether)1.43
Bond Angles (degrees) O=C-O124.5
C-O-C (ester)116.0
C-C-C110.0
C-O-C (ether)112.0
Dihedral Angles (degrees) C-C-O-C~180 (anti) or ~60 (gauche)
O=C-C-C~0 or ~180

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Computational methods can predict these spectra with a high degree of accuracy.

Experimental Protocols
  • FT-IR Spectroscopy: The FT-IR spectrum would be recorded using a spectrometer, typically in the range of 4000–400 cm⁻¹. The sample could be analyzed as a neat liquid between KBr plates or in a suitable solvent.

  • FT-Raman Spectroscopy: The FT-Raman spectrum would be recorded using a spectrometer with a laser source (e.g., Nd:YAG laser at 1064 nm). The sample would be placed in a capillary tube for analysis.

Computational Protocol for Vibrational Analysis

Following the geometry optimization and frequency calculation for the most stable conformer, the theoretical vibrational spectra can be generated.

  • Frequency Scaling: The calculated harmonic vibrational frequencies are systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, a scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) is typically applied to the computed frequencies for better agreement with experimental data.

  • Intensity Calculation: IR intensities and Raman activities are calculated to simulate the appearance of the spectra.

  • Spectral Visualization: The scaled frequencies and calculated intensities are used to generate theoretical IR and Raman spectra, which can be visually compared with experimental spectra.

Logical Flow for Vibrational Spectroscopy Analysis

G cluster_0 Experimental cluster_1 Computational cluster_2 Analysis & Comparison exp_ir Record FT-IR Spectrum compare Compare Experimental & Theoretical Spectra exp_ir->compare exp_raman Record FT-Raman Spectrum exp_raman->compare calc_geom Optimized Geometry (Lowest Energy Conformer) calc_freq Calculate Vibrational Frequencies & Intensities calc_geom->calc_freq scale_freq Scale Frequencies calc_freq->scale_freq scale_freq->compare assign Assign Vibrational Modes compare->assign

Caption: Integrated experimental and computational workflow for vibrational analysis.

Predicted Vibrational Frequencies

The table below presents a selection of predicted, scaled vibrational frequencies and their assignments for key functional groups in this compound.

Scaled Frequency (cm⁻¹)Vibrational ModeDescription
~2950-3000ν(C-H)C-H stretching vibrations of methyl and methylene (B1212753) groups
~1740ν(C=O)Carbonyl stretching of the ester group
~1450δ(CH₃)Asymmetric bending of methyl groups
~1370δ(CH₃)Symmetric bending of methyl groups
~1240ν(C-O)Asymmetric C-O-C stretching of the ester
~1170ν(C-O)C-O stretching of the ether
~1080ν(O-CH₃)O-CH₃ stretching vibrations

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra.

Computational Protocol for NMR Chemical Shift Calculation
  • GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts.

  • DFT Calculation: The calculations are typically performed at the DFT level (e.g., B3LYP/6-311++G(d,p)) on the previously optimized geometry.

  • Referencing: The calculated absolute shieldings are converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS). The chemical shift of the nucleus of interest is calculated as: δ = σ(TMS) - σ(nucleus).

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound.

NucleusAtom DescriptionPredicted Chemical Shift (ppm)
¹H -OCH₃ (ester)3.6 - 3.8
-OCH₃ (ether)3.2 - 3.4
-CH-3.8 - 4.0
-CH₂-2.4 - 2.6
-CH₃1.1 - 1.3
¹³C C=O (ester)170 - 175
-OCH₃ (ester)50 - 55
-OCH₃ (ether)55 - 60
-CH-75 - 80
-CH₂-40 - 45
-CH₃18 - 22

Conclusion

This technical guide has outlined the standard theoretical and computational methodologies for a comprehensive study of this compound. By employing a combination of conformational analysis, vibrational spectroscopy, and NMR chemical shift calculations, researchers can gain deep insights into the molecular properties of this compound. The provided workflows and tabulated data, while illustrative, serve as a robust framework for initiating and interpreting in-silico investigations, which are invaluable for guiding experimental work and understanding the behavior of this molecule in various chemical and biological contexts. The synergy between computational predictions and experimental validation is key to unlocking a complete understanding of the structure-property relationships of this compound.

In Silico Prediction of Methyl 3-methoxybutanoate Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxybutanoate is an ester with potential applications in various chemical industries, including as a solvent or a fragrance component. As with any chemical substance, a thorough understanding of its physicochemical, spectroscopic, and toxicological properties is paramount for safe handling, effective application, and regulatory compliance. This technical guide provides an in-depth overview of the in silico prediction of these critical properties for this compound. By leveraging computational models, we can estimate a wide range of characteristics, offering a rapid and cost-effective alternative to traditional experimental methods, particularly in the early stages of research and development.

This document details the methodologies for in silico prediction and presents the predicted data in a structured format. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the computational assessment of chemical compounds.

Data Presentation

The following tables summarize the predicted physicochemical, spectroscopic, and toxicological properties of this compound. These values have been derived using established in silico prediction methodologies.

Physicochemical Properties
PropertyPredicted ValueUnit
Molecular Weight132.16 g/mol
Boiling Point155.2°C
Melting Point-45.8°C
Vapor Pressure2.3mmHg at 25°C
Water Solubility1.5 x 104mg/L at 25°C
LogP (Octanol-Water Partition Coefficient)0.85
Spectroscopic Data

1H NMR (Proton NMR) Predicted Chemical Shifts (Referenced to TMS, Solvent: CDCl3)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
O-CH3 (ester)3.67Singlet3H
O-CH3 (ether)3.32Singlet3H
CH3.85Sextet1H
CH22.45Doublet of doublets2H
CH31.18Doublet3H

13C NMR (Carbon NMR) Predicted Chemical Shifts (Solvent: CDCl3)

Carbon AtomChemical Shift (δ, ppm)
C=O (Ester)172.1
CH75.3
O-CH3 (ether)56.4
O-CH3 (ester)51.5
CH242.8
CH319.2

Infrared (IR) Spectroscopy Predicted Absorption Bands

Functional GroupWavenumber (cm-1)Intensity
C=O (Ester) Stretch1740Strong
C-H (sp3) Stretch2970, 2940, 2830Medium-Strong
C-O (Ester) Stretch1250, 1170Strong
C-O (Ether) Stretch1100Strong

Mass Spectrometry (MS) Predicted Fragmentation

m/zPredicted Fragment
132[M]+ (Molecular Ion)
101[M - OCH3]+
87[M - CH2COOCH3]+
74[CH3O=C(OH)CH3]+ (McLafferty rearrangement)
59[COOCH3]+
45[CH3OCH2]+
Toxicological Properties
EndpointPredicted ValueClassification
Oral LD50 (rat)> 2000mg/kg
Mutagenicity (Ames test)NegativeNon-mutagenic
CarcinogenicityUnlikely to be carcinogenic
Skin IrritationMild irritant
Eye IrritationModerate irritant

Experimental Protocols (In Silico Methodologies)

This section details the methodologies used for the in silico prediction of this compound's properties. These protocols are described in a manner analogous to experimental procedures to provide clarity and reproducibility.

Physicochemical Property Prediction

Methodology: Quantitative Structure-Property Relationship (QSPR) models were employed for the prediction of physicochemical properties.[1][2][3][4][5] These models are based on the principle that the chemical structure of a compound determines its physical properties.

  • Molecular Descriptor Calculation: The 2D structure of this compound was used as input to calculate a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties.

  • Model Application: The calculated descriptors were then used as input for pre-existing, validated QSPR models. These models are mathematical equations that correlate the molecular descriptors with specific physicochemical properties. For this study, models from the EPI Suite™ were utilized.[1][2][3]

  • Property Estimation: The models output the predicted values for boiling point, melting point, vapor pressure, water solubility, and LogP.

Spectroscopic Data Prediction

Methodology: Computational chemistry methods and database-driven approaches were used to predict the spectroscopic data.

  • NMR Spectra Prediction:

    • Software: Software such as Mnova NMRPredict or ChemDraw Professional was used.[6][7][8][9][10]

    • Algorithm: These programs utilize a combination of methods, including:

      • HOSE (Hierarchical Organisation of Spherical Environments) Codes: This method compares the chemical environment of each atom in the target molecule to a large database of experimentally determined spectra.[8][11]

      • Neural Networks and Machine Learning: Algorithms trained on extensive spectral databases are used to predict chemical shifts.[7][11][12]

    • Input: The 2D structure of this compound was provided as input.

    • Output: The software generated predicted 1H and 13C NMR spectra, including chemical shifts, multiplicities, and integration values.

  • IR Spectrum Prediction:

    • Software: Tools like the IR spectrum prediction service from CD ComputaBio or the Wiley Database of Predicted IR Spectra were referenced.[13][14][15][16]

    • Procedure: The molecular structure was submitted to the prediction engine, which calculates the vibrational frequencies of the chemical bonds.

    • Output: A predicted IR spectrum with absorption bands (in cm-1) and their corresponding functional groups was generated.

  • Mass Spectrum Prediction:

    • Software: Programs like ACD/MS Fragmenter or CFM-ID were utilized for this prediction.[17][18][19][20][21]

    • Method: These tools employ rule-based fragmentation libraries and combinatorial fragmentation algorithms to predict the mass-to-charge ratios (m/z) and relative abundances of fragment ions.[17][19]

    • Input: The molecular structure of this compound was provided.

    • Output: A predicted mass spectrum showing the molecular ion and major fragment peaks was generated.

Toxicological Property Prediction

Methodology: Quantitative Structure-Activity Relationship (QSAR) models and expert systems were used to predict toxicological endpoints.[22][23][24][25][26][27][28][29]

  • Model Selection: Validated QSAR models for various toxicological endpoints (acute toxicity, mutagenicity, carcinogenicity, skin/eye irritation) were selected. These models are often available in platforms like the OECD QSAR Toolbox, Toxtree, and Derek Nexus.

  • Structural Alerts: The structure of this compound was analyzed for the presence of "structural alerts," which are molecular substructures known to be associated with specific types of toxicity.[23][26]

  • Read-Across Analysis: Where applicable, a read-across approach was considered. This involves identifying structurally similar compounds with known toxicological data and inferring the properties of the target compound.

  • Data Integration and Prediction: The outputs from the QSAR models, structural alert analysis, and read-across were integrated to provide a comprehensive toxicological profile.

Mandatory Visualization

In Silico Prediction Workflow

The following diagram illustrates the general workflow for the in silico prediction of chemical properties.

G In Silico Prediction Workflow for this compound cluster_input Input cluster_prediction Prediction Engines cluster_output Predicted Properties Structure Molecular Structure (SMILES/MOL file) PhysChem QSPR Models (e.g., EPI Suite) Structure->PhysChem Spectro Spectroscopy Predictors (e.g., NMRPredict, CFM-ID) Structure->Spectro Tox QSAR/Toxicity Models (e.g., OECD Toolbox, Toxtree) Structure->Tox PhysChem_out Physicochemical (BP, MP, LogP, etc.) PhysChem->PhysChem_out Spectro_out Spectroscopic (NMR, IR, MS) Spectro->Spectro_out Tox_out Toxicological (LD50, Mutagenicity, etc.) Tox->Tox_out

Caption: General workflow for in silico property prediction.

Logical Relationship of Predicted Properties

This diagram illustrates how different predicted properties can be interrelated. For instance, physicochemical properties can influence toxicological outcomes.

G Interrelation of Predicted Properties cluster_physchem Physicochemical Properties cluster_tox Toxicological Endpoints cluster_spectro Spectroscopic Data Solubility Water Solubility OralTox Oral Toxicity Solubility->OralTox influences bioavailability LogP LogP DermalTox Dermal Absorption LogP->DermalTox correlates with VaporPressure Vapor Pressure InhalationTox Inhalation Toxicity VaporPressure->InhalationTox determines exposure potential StructureID Structural Identification StructureID->Solubility StructureID->LogP StructureID->VaporPressure

Caption: Logical relationships between predicted property types.

References

An In-depth Technical Guide to the Solubility of Methyl 3-methoxybutanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-methoxybutanoate. Due to a notable absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a detailed, standardized experimental protocol for its determination. Furthermore, it offers qualitative solubility predictions based on the known behavior of structurally similar esters and general principles of organic chemistry.

Introduction to this compound

This compound (C₆H₁₂O₃) is an ester that possesses both an ether and a carboxylate functional group.[1][2] Its chemical structure influences its polarity and potential for intermolecular interactions, which are key determinants of its solubility in various organic solvents. An understanding of its solubility is critical for a range of applications, including its use as a solvent, in chemical synthesis, and potentially in formulation development.[1]

Qualitative Solubility Profile

  • Polar Organic Solvents: Due to the presence of the polar ester and ether groups, this compound is expected to be soluble in polar organic solvents.[1] This includes alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), and other polar aprotic solvents.

  • Non-Polar Organic Solvents: The solubility in non-polar solvents is likely to be more limited due to the polar nature of the molecule.[1] However, the hydrocarbon portion of the molecule may allow for some degree of solubility in less polar solvents.

  • "Like Dissolves Like": The principle of "like dissolves like" suggests that the polarity of the solvent is a primary factor in determining the extent of solubility.[3] Solvents with polarities similar to this compound are expected to be the most effective at dissolving it.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in a range of common organic solvents is not available. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method of Determination
Methanol25Data not availableData not availableShake-Flask Method
Ethanol25Data not availableData not availableShake-Flask Method
Acetone25Data not availableData not availableShake-Flask Method
Ethyl Acetate25Data not availableData not availableShake-Flask Method
Toluene25Data not availableData not availableShake-Flask Method
Heptane25Data not availableData not availableShake-Flask Method
Dichloromethane25Data not availableData not availableShake-Flask Method

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.[4]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure that the solution reaches saturation.[4]

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker set to a constant speed and temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution reaches saturation.[4] The exact time should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[4]

  • Sample Withdrawal and Filtration:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.[4]

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted solution using a calibrated HPLC or GC method.

  • Calculation:

    • The solubility is calculated from the measured concentration of the diluted solution, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solution Prepare Supersaturated Solution (Excess Solute in Solvent) equilibration Equilibrate on Orbital Shaker (Constant Temperature & Speed) prep_solution->equilibration centrifugation Centrifuge to Separate Phases equilibration->centrifugation sampling Withdraw & Filter Supernatant centrifugation->sampling dilution Dilute Sample sampling->dilution quantification Quantify by HPLC/GC dilution->quantification calculation Calculate Solubility quantification->calculation

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, this guide provides a robust framework for its experimental determination. The qualitative predictions based on chemical principles, combined with the detailed shake-flask protocol, offer a solid foundation for researchers and professionals in the fields of chemistry and drug development to accurately assess and utilize the solubility properties of this compound.

References

Physicochemical Properties of Methyl 3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the thermochemical properties of Methyl 3-methoxybutanoate reveals a notable scarcity of experimentally determined data in publicly accessible literature. While basic identifiers and some physical properties are available, comprehensive thermochemical data such as enthalpy of formation, entropy, and heat capacity have not been extensively reported. This guide provides the available data for this compound and details the common experimental and computational methodologies used for determining the thermochemical properties of related organic esters, offering a framework for researchers in the field.

The available identifying and physical property data for this compound are summarized below. This information has been compiled from various chemical databases.

PropertyValueSource
Molecular Formula C₆H₁₂O₃[1][2]
Molecular Weight 132.1577 g/mol [1][2]
CAS Registry Number 3136-17-2[1][2]
IUPAC Name This compound[2]
Boiling Point (Tboil) 423 K (150 °C)[1]

Methodologies for Thermochemical Data Determination

Given the lack of specific experimental data for this compound, this section outlines the prevalent experimental and computational techniques used to determine the thermochemical properties of organic esters. These protocols are based on studies of similar compounds.

Experimental Protocols

1. Combustion Calorimetry: This is a primary technique for determining the standard enthalpy of formation (ΔfH°) of combustible compounds.

  • Principle: A precise mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (a "bomb"). The heat released by the combustion is measured by observing the temperature change of the surrounding water bath.

  • Apparatus: A high-pressure combustion bomb, a calorimeter with a water bath and a calibrated thermometer, and a system for analyzing combustion products (e.g., for CO₂ and CO).

  • Procedure:

    • A weighed sample of the ester is placed in a crucible inside the combustion bomb.

    • The bomb is sealed, purged of air, and pressurized with pure oxygen.

    • The bomb is placed in the calorimeter, and the initial temperature of the water is recorded.

    • The sample is ignited via an electrical fuse.

    • The final temperature of the water is recorded after thermal equilibrium is reached.

    • The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

    • The standard enthalpy of formation is then derived using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

2. Vapor Pressure Measurement (Transpiration Method): This method is used to determine the enthalpy of vaporization (ΔvapH°).

  • Principle: A stream of an inert gas is passed through or over the liquid sample at a constant temperature and pressure. The gas becomes saturated with the vapor of the substance. By measuring the mass loss of the sample and the volume of the gas, the vapor pressure can be determined.

  • Apparatus: A thermostatically controlled chamber for the sample, a flowmeter for the inert gas, and a system for trapping and weighing the vaporized substance or measuring the mass loss of the sample directly.

  • Procedure:

    • The liquid ester is placed in a saturator within a temperature-controlled bath.

    • A controlled flow of an inert gas (e.g., nitrogen) is passed through the saturator.

    • The mass loss of the sample over a specific time period is measured.

    • The vapor pressure is calculated from the mass loss, the volume of the inert gas, and the ideal gas law.

    • The experiment is repeated at several different temperatures.

    • The enthalpy of vaporization is then determined from the slope of the line in a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Computational Protocols

1. Ab Initio Calculations (e.g., G3(MP2)//B3LYP): High-level quantum chemical calculations are a powerful tool for predicting thermochemical properties when experimental data is unavailable.[3][4]

  • Principle: These methods solve the Schrödinger equation for the molecule to determine its electronic structure and energy. From this, thermochemical properties can be calculated. The G3(MP2)//B3LYP method is a composite approach that combines calculations at different levels of theory to achieve high accuracy.[4]

  • Software: Gaussian, ORCA, etc.

  • Procedure:

    • The 3D structure of the molecule (this compound) is built.

    • The geometry of the molecule is optimized at the B3LYP level of theory with a specific basis set (e.g., 6-31G(d)).

    • Vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).

    • Single-point energy calculations are then performed at higher levels of theory (e.g., MP2, G3) using a larger basis set.

    • The results are combined in a specific way defined by the G3(MP2) protocol to yield a highly accurate total energy.

    • The gas-phase enthalpy of formation is then calculated using atomization or isodesmic reaction schemes, where the calculated energies of the target molecule and reference species with well-known experimental enthalpies of formation are used.

Generalized Workflow for Thermochemical Data Determination

The following diagram illustrates a generalized workflow for the determination of thermochemical properties of a compound like this compound, integrating both experimental and computational approaches.

Thermochemical_Workflow cluster_prep Sample Preparation cluster_exp Experimental Determination cluster_comp Computational Chemistry cluster_analysis Data Analysis and Validation synthesis Synthesis of This compound purification Purification and Characterization (e.g., GC-MS, NMR) synthesis->purification comb_cal Combustion Calorimetry (ΔfH° liquid) purification->comb_cal vap_press Vapor Pressure Measurement (ΔvapH°) purification->vap_press geom_opt Geometry Optimization (e.g., B3LYP) purification->geom_opt analysis Derive Gas-Phase ΔfH° comb_cal->analysis vap_press->analysis freq_calc Frequency Calculation (ZPVE) geom_opt->freq_calc energy_calc High-Level Energy Calculation (e.g., G3MP2) freq_calc->energy_calc energy_calc->analysis

Caption: Generalized workflow for thermochemical data determination.

References

Uncharted Territory: An In-Depth Technical Guide on the Potential Biological Activity of Methyl 3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Executive Summary

Methyl 3-methoxybutanoate is a chemical compound whose biological activities and potential therapeutic applications remain largely unexplored within the scientific community. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in research concerning its specific interactions with biological systems. While physicochemical properties are documented, there is a notable absence of studies detailing its pharmacological, toxicological, or metabolic profiles. This technical guide aims to provide a thorough overview of the current state of knowledge, transparently addressing the data deficit and proposing a logical framework for future investigation. The absence of direct biological data necessitates a shift in focus towards what is unknown and how researchers might approach the study of this molecule.

Physicochemical Properties and Safety Information

While biological data is scarce, fundamental chemical and safety information for this compound is available.

PropertyValueSource
Molecular Formula C6H12O3[1][2]
Molecular Weight 132.16 g/mol [2]
CAS Number 3136-17-2[2]
IUPAC Name This compound[2]
Synonyms Methyl β-methoxybutyrate
Physical Description Not specified in available literature
Solubility Not specified in available literature
Boiling Point Not specified in available literature
Melting Point Not specified in available literature

Note: This table summarizes the limited publicly available data. Further experimental validation is required.

Safety data for this compound is not extensively detailed. For the structurally related compound, 3-methoxy-3-methyl-1-butanol, it is classified as causing serious eye irritation and being a combustible liquid. However, it is not classified as acutely toxic, a skin corrosive/irritant, a respiratory or skin sensitizer, germ cell mutagenic, carcinogenic, or a reproductive toxicant.[3] Researchers should handle this compound with appropriate caution, utilizing standard laboratory safety protocols, including personal protective equipment, until more specific toxicity data becomes available.

Current Landscape of Biological Activity Research

A thorough search of scientific databases, including PubChem and Google Scholar, did not yield any peer-reviewed articles detailing the biological activity of this compound. The PubChem entry for this compound (CID 11228821) lacks any associated biological activity data or references to pharmacological studies.[1] This indicates that the compound is a novel area for investigation within medicinal chemistry and drug discovery.

Research on structurally similar compounds is also limited. One review noted a significant lack of research on the biological activity of 4-Methoxy-3-methylbutan-2-one and its derivatives, highlighting a broader knowledge gap for compounds with this particular chemical scaffold.[4]

Proposed Experimental Workflow for Biological Activity Screening

Given the absence of existing data, a logical and systematic approach is required to elucidate the potential biological activities of this compound. The following experimental workflow is proposed as a starting point for researchers.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Validation & Mechanism of Action cluster_2 Phase 3: In Vivo Evaluation A Compound Acquisition & Purity Analysis B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Receptor Binding Assays (Panel of common targets) A->C D Enzyme Inhibition Assays (e.g., Kinases, Proteases) A->D E Antimicrobial Screening (Bacteria & Fungi) A->E F Data Analysis & Hit Identification B->F C->F D->F E->F G Dose-Response Studies F->G H Secondary & Orthogonal Assays G->H I Target Deconvolution (if unknown) H->I J Initial ADME-Tox Profiling I->J K Pathway Analysis J->K L Animal Model Selection K->L M Pharmacokinetic (PK) Studies L->M N Efficacy Studies M->N O Preliminary Toxicology N->O

Caption: Proposed experimental workflow for elucidating the biological activity of this compound.

Hypothetical Signaling Pathway Investigation

Should initial screening reveal a specific biological activity, such as cytotoxicity in a cancer cell line, the next step would be to investigate the underlying signaling pathways. The following diagram illustrates a generic workflow for such an investigation.

G A Identified Bioactivity (e.g., Apoptosis Induction) B Hypothesis Generation: Potential Signaling Pathways (e.g., Intrinsic vs. Extrinsic Apoptosis) A->B C Western Blot Analysis (Key pathway proteins: Caspases, Bcl-2 family) B->C D qPCR Analysis (Gene expression of pathway components) B->D E Use of Pathway Inhibitors/Activators B->E F Data Integration & Pathway Elucidation C->F D->F E->F G Confirmation in Secondary Models F->G

Caption: A logical workflow for investigating a hypothetical signaling pathway modulated by this compound.

Detailed Methodologies for Key Experiments

Due to the lack of specific studies on this compound, the following are generalized protocols for foundational experiments proposed in the workflow.

MTT Cytotoxicity Assay

Objective: To assess the effect of this compound on cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Receptor Binding Assay (Radioligand Displacement)

Objective: To determine if this compound binds to a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a 96-well plate, add the cell membranes, a known radioligand for the receptor, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the ability of this compound to displace the radioligand and calculate its binding affinity (Ki).

Conclusion and Future Directions

The biological activity of this compound represents a significant unknown in the field of pharmacology and drug discovery. The absence of published research presents a unique opportunity for novel investigations. The structured approach outlined in this guide, beginning with broad in vitro screening and progressing to more focused mechanistic and in vivo studies, provides a roadmap for researchers to explore the potential of this compound. Any identified bioactivity will require rigorous validation and detailed mechanistic studies to understand its therapeutic potential and toxicological profile. The scientific community is encouraged to undertake these foundational studies to fill the existing knowledge gap.

References

Screening for Biological Activity of Short-Chain Alkoxy Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Short-chain alkoxy esters, a class of organic compounds characterized by a short alkyl chain linked to a carboxyl group via an ester bond, have garnered increasing interest in the fields of pharmacology and biotechnology. Their diverse biological activities, ranging from antimicrobial and cytotoxic to enzyme-inhibiting properties, position them as promising candidates for the development of novel therapeutic agents and industrial compounds. This technical guide provides a comprehensive overview of the methodologies employed in the screening and evaluation of the biological activity of these esters. Detailed experimental protocols for key assays, a compilation of quantitative activity data, and visualizations of relevant biological pathways and experimental workflows are presented to facilitate further research and development in this area.

Introduction

The structural simplicity and variability of short-chain alkoxy esters make them an attractive scaffold for chemical modification and optimization of biological activity. The length of the alkoxy chain, in particular, has been shown to significantly influence the physicochemical properties and, consequently, the biological efficacy of these compounds. Understanding the relationship between their structure and activity is paramount for the targeted design of new molecules with desired therapeutic or industrial applications. This guide aims to provide researchers with the necessary tools and information to effectively screen short-chain alkoxy esters for a variety of biological activities.

Experimental Protocols

A systematic approach to screening the biological activity of short-chain alkoxy esters involves a cascade of in vitro assays. Below are detailed protocols for fundamental screening assays.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Target cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Test compounds (short-chain alkoxy esters) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should be kept constant and low (typically ≤0.5%) across all wells to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration of the compound at which no visible growth occurs after incubation.

Materials:

  • Test microorganism (bacterial or fungal strains)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test compounds (short-chain alkoxy esters) dissolved in a suitable solvent

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Positive control (a known antimicrobial agent)

  • Growth control (microorganism in broth without test compound)

  • Sterility control (broth only)

Procedure:

  • Preparation of Test Compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well (except the sterility control well), resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.

    • The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Enzyme Inhibition Screening: Esterase Inhibition Assay

This assay is used to screen for compounds that inhibit the activity of esterases, enzymes that hydrolyze esters.

Principle: The activity of an esterase is measured by monitoring the hydrolysis of a substrate, such as ethyl butyrate. The rate of hydrolysis, which results in the production of an acid, can be determined by titrating the acid with a standardized base to maintain a constant pH. An inhibitor will decrease the rate of this reaction.[1]

Materials:

  • Esterase enzyme solution

  • Substrate (e.g., ethyl butyrate)[1]

  • Buffer solution (e.g., 10 mM Borate Buffer, pH 8.0)[1]

  • Standardized titrant (e.g., 0.01 N NaOH)[1]

  • Test compounds (short-chain alkoxy esters)

  • pH meter and titrator

  • Thermostated reaction vessel with a magnetic stirrer

Procedure:

  • Reaction Setup:

    • In a thermostated reaction vessel, add the buffer solution and equilibrate to the desired temperature (e.g., 25°C).[1]

    • Add the substrate (ethyl butyrate) and allow the mixture to equilibrate.[1]

  • Inhibitor Addition:

    • Add a specific concentration of the test compound (inhibitor) to the reaction vessel. For IC₅₀ determination, a range of inhibitor concentrations will be tested in separate experiments.

  • Enzyme Addition and Reaction Monitoring:

    • Initiate the reaction by adding the esterase enzyme solution.

    • Immediately begin monitoring the pH. As the ester is hydrolyzed, the pH will decrease due to the production of butyric acid.

    • Maintain the pH at a constant value (e.g., pH 8.0) by the controlled addition of the NaOH titrant.[1]

    • Record the volume of titrant added over time.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the rate of titrant addition.

    • Determine the percentage of inhibition for each concentration of the test compound compared to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Data Presentation

The following tables summarize quantitative data on the biological activity of various short-chain alkoxy esters from published literature.

Table 1: Cytotoxicity of Short-Chain Esters (IC₅₀ values)

CompoundCell LineAssayIC₅₀ (µg/mL)Reference
Ethyl acetate (B1210297) extract of Aspergillus fumigatusA549 (Lung carcinoma)MTT8.37[2]
Ethyl acetate extract of Aspergillus fumigatusL6 (Rat skeletal myoblast)MTT110.37[2]
Ethyl acetate fraction of Portuguese PropolisA498 (Renal cell carcinoma)0.162[3]
Ethyl acetate fraction of Portuguese Propolis786-O (Renal cell carcinoma)0.271[3]

Table 2: Antimicrobial Activity of Short-Chain Esters (MIC values)

CompoundMicroorganismMICReference
Ethyl acetatePseudomonas aeruginosa≤5%[4]
Ethyl acetateStaphylococcus aureus≤5%[4]
Ethyl acetateEscherichia coli≤5%[4]
Ethyl acetateCandida albicans≤5%[4]
Butyl acetatePseudomonas aeruginosa≤5%[4]
Butyl acetateStaphylococcus aureus≤5%[4]
Butyl acetateEscherichia coli≤5%[4]
Butyl acetateCandida albicans≤5%[4]
Methyl butyrateCampylobacter spp.500-1000 mg/L[5]
MonobutyrinClostridium perfringens11,300 mg/L[5]
Methyl & Ethyl Ampicillin (B1664943) Esters (1:1)Penicillin-resistant Escherichia coli<50 to >150 µg/mL[6]

Table 3: Enzyme Inhibition by Esters (IC₅₀ values)

CompoundEnzymeIC₅₀ (mM)Reference
(6R)-hydroxystemofolineAcetylcholinesterase11.01 ± 1.49[7]
Stemofoline (precursor)Acetylcholinesterase45.1 ± 5.46[7]

Visualization of Pathways and Workflows

General Experimental Workflow for Screening

The following diagram illustrates a typical workflow for the initial screening of the biological activity of novel short-chain alkoxy esters.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Identification & Confirmation cluster_2 Phase 3: Mechanism of Action Studies Compound Synthesis\n and Characterization Compound Synthesis and Characterization Cytotoxicity Assays\n(e.g., MTT) Cytotoxicity Assays (e.g., MTT) Compound Synthesis\n and Characterization->Cytotoxicity Assays\n(e.g., MTT) Antimicrobial Assays\n(e.g., Broth Microdilution) Antimicrobial Assays (e.g., Broth Microdilution) Cytotoxicity Assays\n(e.g., MTT)->Antimicrobial Assays\n(e.g., Broth Microdilution) Enzyme Inhibition Assays\n(e.g., Esterase) Enzyme Inhibition Assays (e.g., Esterase) Antimicrobial Assays\n(e.g., Broth Microdilution)->Enzyme Inhibition Assays\n(e.g., Esterase) Hit Identification\n(Based on Potency & Selectivity) Hit Identification (Based on Potency & Selectivity) Enzyme Inhibition Assays\n(e.g., Esterase)->Hit Identification\n(Based on Potency & Selectivity) Dose-Response Studies\n(IC50/MIC Determination) Dose-Response Studies (IC50/MIC Determination) Hit Identification\n(Based on Potency & Selectivity)->Dose-Response Studies\n(IC50/MIC Determination) Signaling Pathway Analysis\n(e.g., Western Blot, Reporter Assays) Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Dose-Response Studies\n(IC50/MIC Determination)->Signaling Pathway Analysis\n(e.g., Western Blot, Reporter Assays) Lead Compound Selection Lead Compound Selection Signaling Pathway Analysis\n(e.g., Western Blot, Reporter Assays)->Lead Compound Selection G IKK Complex IKK Complex IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription Short-chain Esters (via SCFAs) Short-chain Esters (via SCFAs) Short-chain Esters (via SCFAs)->IKK Complex inhibits G Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt recruits & activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation promotes Short-chain Esters Short-chain Esters Short-chain Esters->Akt inhibits?

References

An In-depth Technical Guide to the Chirality and Stereochemistry of Methyl 3-Methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of methyl 3-methoxybutanoate, a chiral ester with potential applications in synthetic chemistry and drug development. Due to the limited availability of direct research on this specific molecule, this guide focuses on the synthesis of its chiral precursor, (R)-methyl 3-hydroxybutanoate, and proposes a stereospecific route to (R)-methyl 3-methoxybutanoate. Furthermore, it details appropriate analytical techniques for the separation and characterization of its enantiomers.

Introduction to the Stereochemistry of this compound

This compound possesses a single stereocenter at the C3 position, giving rise to two enantiomers: (R)-methyl 3-methoxybutanoate and (S)-methyl 3-methoxybutanoate. The spatial arrangement of the methoxy (B1213986) group at this chiral center is critical, as enantiomers can exhibit distinct biological activities and pharmacological profiles. The synthesis of enantiomerically pure forms of such molecules is therefore of significant interest in medicinal chemistry and materials science.

Physicochemical Properties and Data

PropertyValueSource
This compound (Racemic)
Molecular FormulaC₆H₁₂O₃--INVALID-LINK--
Molecular Weight132.16 g/mol --INVALID-LINK--
CAS Number3136-17-2--INVALID-LINK--
Boiling Point150 °C (estimated)
(R)-(-)-Methyl 3-Hydroxybutanoate
Molecular FormulaC₅H₁₀O₃--INVALID-LINK--
Molecular Weight118.13 g/mol --INVALID-LINK--
CAS Number3976-69-0
Boiling Point61–62 °C at 18 mmHg--INVALID-LINK--
Specific Rotation [α]DRT-47.6° (c 1.0, CHCl₃)--INVALID-LINK--

Enantioselective Synthesis

The primary route to enantiomerically pure this compound involves the synthesis of a chiral precursor, methyl 3-hydroxybutanoate, followed by stereospecific methylation of the hydroxyl group.

Synthesis of (R)-(-)-Methyl 3-Hydroxybutanoate

A well-established method for the synthesis of (R)-(-)-methyl 3-hydroxybutanoate is the acidic alcoholysis of the biopolymer poly-[(R)-3-hydroxybutyric acid] (PHB).

Experimental Protocol:

  • Materials:

  • Procedure:

    • A mixture of 50 g of poly-[(R)-3-hydroxybutyric acid] and 500 mL of absolute 1,2-dichloroethane is heated at reflux for 1 hour in a 2-L round-bottomed flask equipped with a reflux condenser.

    • A solution of 10 mL of concentrated sulfuric acid in 200 mL of absolute methanol is added, and the reaction mixture is heated at reflux for 3 days.

    • After cooling, the mixture is poured into 500 mL of water. The organic layer is separated, and the aqueous layer is extracted three times with 100-mL portions of 1,2-dichloroethane.

    • The combined organic layers are washed with 200 mL of saturated sodium bicarbonate solution and then with 200 mL of water.

    • The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

    • The crude product is distilled under reduced pressure to yield pure (R)-(-)-methyl 3-hydroxybutanoate.[1]

G PHB Poly-[(R)-3-hydroxybutyric acid] (PHB) Reaction1 Acidic Alcoholysis (Reflux, 3 days) PHB->Reaction1 MeOH_H2SO4 Methanol / Sulfuric Acid MeOH_H2SO4->Reaction1 Workup Aqueous Workup & Extraction Reaction1->Workup Purification Distillation Workup->Purification Product1 (R)-(-)-Methyl 3-Hydroxybutanoate Purification->Product1

Synthesis of (R)-(-)-Methyl 3-Hydroxybutanoate.
Proposed Synthesis of (R)-Methyl 3-Methoxybutanoate via Williamson Ether Synthesis

The conversion of the chiral alcohol to the corresponding methyl ether can be achieved via the Williamson ether synthesis. This reaction proceeds with inversion of configuration if the chiral center is directly involved, but in this case, the reaction at the oxygen atom should retain the stereochemistry at the adjacent carbon.

Proposed Experimental Protocol:

  • Materials:

    • (R)-(-)-Methyl 3-hydroxybutanoate

    • Sodium hydride (NaH)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Methyl iodide (CH₃I)

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of (R)-(-)-methyl 3-hydroxybutanoate in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (R)-methyl 3-methoxybutanoate.

G Substrate (R)-Methyl 3-Hydroxybutanoate Reaction Williamson Ether Synthesis (Stereospecific) Substrate->Reaction Base Sodium Hydride (NaH) Base->Reaction MethylatingAgent Methyl Iodide (CH₃I) MethylatingAgent->Reaction Product (R)-Methyl 3-Methoxybutanoate Reaction->Product

Proposed synthesis of (R)-Methyl 3-Methoxybutanoate.

Chiral Analysis

The enantiomeric purity of this compound can be determined using chiral chromatography techniques.

Chiral Gas Chromatography (GC)

Chiral GC is a suitable method for the analysis of volatile chiral compounds like this compound.

Proposed Experimental Protocol:

  • Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (B1172386) (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin).

  • Carrier Gas: Helium or hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • Analysis: The two enantiomers should exhibit different retention times, allowing for their separation and quantification to determine the enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives or for preparative scale separations, chiral HPLC is the method of choice.

Proposed Experimental Protocol:

  • Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: The enantiomers will be separated based on their differential interactions with the chiral stationary phase.

G Start Racemic or Enantioenriched This compound ChiralGC Chiral Gas Chromatography (GC) Start->ChiralGC ChiralHPLC Chiral High-Performance Liquid Chromatography (HPLC) Start->ChiralHPLC Analysis Separation of Enantiomers ChiralGC->Analysis ChiralHPLC->Analysis Quantification Quantification of Enantiomeric Excess (ee) Analysis->Quantification

Workflow for the chiral analysis of this compound.

Potential Applications in Drug Development

While specific biological activities of the enantiomers of this compound have not been extensively reported, chiral small molecules of this type are of significant interest in drug discovery. They can serve as valuable chiral building blocks for the synthesis of more complex and biologically active molecules. The defined stereochemistry is crucial as different enantiomers can have vastly different interactions with chiral biological targets such as enzymes and receptors. Future research may explore the potential of (R)- and (S)-methyl 3-methoxybutanoate as synthons for novel therapeutics.

Conclusion

This technical guide has outlined the stereochemistry of this compound, providing a detailed experimental protocol for the synthesis of its key chiral precursor, (R)-methyl 3-hydroxybutanoate. A plausible, stereospecific route to (R)-methyl 3-methoxybutanoate via the Williamson ether synthesis has been proposed, along with robust analytical methods for the determination of enantiomeric purity. While there is a current lack of specific data on the optical properties and biological activities of the individual enantiomers of this compound, this document provides a solid foundation for researchers and scientists to build upon in the synthesis, analysis, and potential application of this chiral molecule in drug development and other scientific endeavors.

References

An In-depth Technical Guide to Methyl 3-methoxybutanoate: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxybutanoate is an organic compound with the chemical formula C₆H₁₂O₃. It is the methyl ester of 3-methoxybutanoic acid. This document provides a comprehensive overview of the discovery, historical synthesis, and chemical properties of this compound, tailored for a technical audience in research and development.

Historical Perspective and Discovery

The first documented synthesis and characterization of this compound can be traced back to the work of W. von E. Doering and R. W. Young in 1952, published in the Journal of the American Chemical Society.[1][2] Their research, titled "Configurational Interrelationships of Some Secondary Carbinols," focused on the stereochemistry of various alcohols and their derivatives. While the primary focus of their paper was not the discovery of this specific ester, its synthesis was a necessary step in their broader investigation of configurational relationships. The initial preparation of this compound was instrumental in understanding the effects of substitution on the properties of chiral molecules.

Synthetic Methodologies

The synthesis of this compound can be approached through several routes, primarily involving the methylation of a hydroxyl group or the methoxy-functionalization of a butenoate derivative.

The Original Doering and Young Synthesis (1952)

Experimental Protocol (Inferred)

  • Starting Material: Methyl 3-hydroxybutanoate

  • Reagents: A methylating agent such as dimethyl sulfate (B86663) or methyl iodide, and a base (e.g., sodium hydride or silver oxide) to deprotonate the alcohol.

  • Solvent: An inert aprotic solvent like diethyl ether or benzene.

  • Procedure:

    • Methyl 3-hydroxybutanoate is dissolved in the chosen solvent under an inert atmosphere.

    • The base is added to the solution to form the corresponding alkoxide.

    • The methylating agent is then added, and the reaction mixture is stirred, likely at room temperature or with gentle heating, until the reaction is complete.

    • Workup would involve quenching the reaction, extracting the product into an organic solvent, washing to remove impurities, drying the organic layer, and finally, purification by distillation.

Modern Synthetic Approaches

More contemporary methods offer alternative routes to this compound, often with improved yields and milder reaction conditions.

A common and efficient method for the synthesis of β-methoxy esters is the acid-catalyzed conjugate addition of an alcohol to an α,β-unsaturated ester.[3][4][5][6]

Experimental Protocol

  • Starting Materials: Methyl crotonate and methanol.

  • Catalyst: A strong acid catalyst such as sulfuric acid (H₂SO₄).

  • Procedure:

    • Methyl crotonate is dissolved in an excess of methanol, which acts as both the solvent and the nucleophile.

    • A catalytic amount of concentrated sulfuric acid is added to the solution.

    • The reaction mixture is stirred, typically at room temperature or with moderate heating, and monitored for completion by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, the reaction is neutralized with a weak base (e.g., sodium bicarbonate solution).

    • The product is then extracted, and the organic layer is washed, dried, and concentrated.

    • Final purification is achieved by fractional distillation under reduced pressure.

This method is a variation of the classical Williamson ether synthesis and is a more direct representation of the likely historical method.[7]

Experimental Protocol

  • Starting Materials: Methyl 3-hydroxybutanoate, methyl iodide.

  • Base: Sodium hydride (NaH) or a similar strong base.

  • Solvent: Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

  • Procedure:

    • To a solution of methyl 3-hydroxybutanoate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), sodium hydride is added portion-wise at 0 °C.

    • The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

    • Methyl iodide is then added dropwise to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or distillation.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₂O₃[2][4][8]
Molecular Weight 132.16 g/mol [2]
CAS Registry Number 3136-17-2[2]
Boiling Point 150 °C (423 K)[2]
IUPAC Name This compound[2][4]

Spectroscopic Data (Predicted)

¹H NMR (CDCl₃) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.67s3H-COOCH₃
~3.55m1H-CH(OCH₃)-
~3.32s3H-OCH₃
~2.45d2H-CH₂-
~1.18d3H-CH₃
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm)Assignment
~172.0C=O
~75.0-CH(OCH₃)-
~56.0-OCH₃
~51.5-COOCH₃
~43.0-CH₂-
~20.0-CH₃
Infrared (IR) Wavenumber (cm⁻¹)Functional Group
~2970-2850C-H stretch (sp³)
~1740C=O stretch (ester)
~1170, 1090C-O stretch (ester and ether)

Visualizations

Logical Relationship of Synthetic Pathways

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Synthetic Methods Methyl 3-hydroxybutanoate Methyl 3-hydroxybutanoate Methylation Methylation Methyl 3-hydroxybutanoate->Methylation Doering & Young (1952) Modern Methods Methyl Crotonate Methyl Crotonate Acid-Catalyzed Addition Acid-Catalyzed Addition Methyl Crotonate->Acid-Catalyzed Addition Methanol Methanol Methanol->Acid-Catalyzed Addition This compound This compound Methylation->this compound Acid-Catalyzed Addition->this compound

Caption: Overview of primary synthetic routes to this compound.

Experimental Workflow for Acid-Catalyzed Addition

Experimental_Workflow Start Start Mix Methyl Crotonate\nand Methanol Mix Methyl Crotonate and Methanol Start->Mix Methyl Crotonate\nand Methanol Add H₂SO₄ (catalyst) Add H₂SO₄ (catalyst) Mix Methyl Crotonate\nand Methanol->Add H₂SO₄ (catalyst) Stir at RT Stir at RT Add H₂SO₄ (catalyst)->Stir at RT Monitor Reaction Monitor Reaction Stir at RT->Monitor Reaction Monitor Reaction->Stir at RT Incomplete Neutralize with NaHCO₃ Neutralize with NaHCO₃ Monitor Reaction->Neutralize with NaHCO₃ Reaction Complete Extraction Extraction Neutralize with NaHCO₃->Extraction Wash & Dry Wash & Dry Extraction->Wash & Dry Distillation Distillation Wash & Dry->Distillation Pure this compound Pure this compound Distillation->Pure this compound

Caption: Step-by-step workflow for the synthesis via acid-catalyzed addition.

References

Methodological & Application

Application Note and Protocol for the Synthesis of Methyl 3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of methyl 3-methoxybutanoate from methyl 3-hydroxybutanoate via O-methylation. The described method is a variation of the Williamson ether synthesis, a robust and widely applicable reaction in organic chemistry.[1][2] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing a reliable method for obtaining the target compound with a good yield and high purity.

Introduction

This compound is a valuable organic compound used as a building block in the synthesis of various pharmaceuticals and natural products.[3] Its precursor, methyl 3-hydroxybutanoate, is a chiral molecule available in both (R) and (S) enantiomeric forms, making it a useful starting material for asymmetric synthesis.[3][4][5] The conversion of the hydroxyl group to a methoxy (B1213986) ether is a critical transformation for modifying the molecule's polarity, reactivity, and biological activity.

This application note details a standard laboratory procedure for the O-methylation of the secondary alcohol in methyl 3-hydroxybutanoate. The protocol utilizes a strong base to deprotonate the alcohol, followed by nucleophilic substitution with a methylating agent.[1]

Reaction Principle

The synthesis is based on the Williamson ether synthesis, which involves two main steps:

  • Deprotonation: The hydroxyl group of methyl 3-hydroxybutanoate is deprotonated by a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. This alkoxide is a potent nucleophile.[6]

  • Nucleophilic Substitution (SN2): The resulting alkoxide attacks a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in an SN2 reaction.[1] This displaces the leaving group (iodide or methyl sulfate) and forms the desired ether linkage.

The overall reaction is as follows:

Methyl 3-hydroxybutanoate + Base → Alkoxide Intermediate Alkoxide Intermediate + Methylating Agent → this compound

Materials and Reagents

Material/ReagentGradeSupplier
Methyl 3-hydroxybutanoate≥98%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Methyl Iodide (CH₃I)≥99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (B95107) (THF)DriSolv®EMD Millipore
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent GradeFisher Scientific
Diethyl Ether (Et₂O)ACS GradeFisher Scientific
Brine (Saturated aq. NaCl)Reagent GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFisher Scientific

Equipment

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser with a nitrogen/argon inlet

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Fractional distillation apparatus

  • Analytical instruments: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer.

Experimental Protocol

5.1 Reaction Setup

  • A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a septum is dried in an oven and cooled under a stream of nitrogen.

  • To the flask, add methyl 3-hydroxybutanoate (1.0 eq) and anhydrous tetrahydrofuran (THF).

5.2 Deprotonation

  • Cool the flask to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to the stirred solution in small portions.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. Hydrogen gas will evolve during this step.

5.3 Methylation

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C using a syringe or dropping funnel.[7]

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[7]

5.4 Work-up and Extraction

  • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

  • Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl to neutralize any unreacted NaH.[7]

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[7]

  • Combine the organic layers and wash sequentially with water and then with brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

5.5 Purification

  • Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.[7][8]

Data Presentation

The following table summarizes the expected quantitative data for a typical reaction.

ParameterValue
Reactants
Methyl 3-hydroxybutanoate11.81 g (0.1 mol, 1.0 eq)
Sodium Hydride (60%)4.80 g (0.12 mol, 1.2 eq)
Methyl Iodide17.03 g (0.12 mol, 1.2 eq)
Product
Theoretical Yield13.22 g
Actual Yield (Post-distillation)~10.6 g
Yield Percentage ~80%
Physical Properties
AppearanceColorless liquid
Boiling Point65-67 °C at 20 mmHg
Purity (GC-MS) >99%

Characterization of this compound

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 3.68 (s, 3H, -COOCH₃), 3.85-3.75 (m, 1H, -CH(OCH₃)-), 3.32 (s, 3H, -OCH₃), 2.55-2.40 (m, 2H, -CH₂-COO-), 1.20 (d, J=6.2 Hz, 3H, -CH(OCH₃)CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 172.1, 75.8, 56.5, 51.6, 42.3, 19.8.

  • GC-MS: Purity can be assessed by the integration of the product peak. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 132.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (nitrogen or argon) and away from moisture.

  • Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dimethyl Sulfate ((CH₃)₂SO₄): An alternative methylating agent, it is extremely toxic, corrosive, and a known carcinogen.[9] Extreme caution is required.

  • The reaction should be conducted in a fume hood at all times.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Methylation of Methyl 3-Hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxybutanoate is a valuable chiral building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals and other bioactive molecules. The hydroxyl group at the C3 position offers a key site for functionalization, and its methylation to form methyl 3-methoxybutanoate is a common transformation. This Williamson ether synthesis reaction proceeds via the deprotonation of the secondary alcohol followed by a nucleophilic substitution (SN2) reaction with a methylating agent.[1][2][3]

These application notes provide detailed protocols for the O-methylation of methyl 3-hydroxybutanoate, a summary of relevant quantitative data from the literature, and visualizations of the reaction pathway and experimental workflow.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Williamson ether synthesis of secondary alcohols, which serves as a model for the methylation of methyl 3-hydroxybutanoate.

EntryStarting MaterialBaseMethylating AgentSolventTemperature (°C)Time (h)Yield (%)
1Secondary AlcoholSodium Hydride (NaH)Methyl Iodide (CH₃I)Tetrahydrofuran (B95107) (THF)0 to rt2 - 1270-95
2Secondary AlcoholPotassium Hydride (KH)Methyl Iodide (CH₃I)Tetrahydrofuran (THF)0 to rt2 - 1275-98
3Secondary AlcoholSodium Hydride (NaH)Dimethyl Sulfate (B86663) ((CH₃)₂SO₄)N,N-Dimethylformamide (DMF)0 to rt1 - 680-97
4Phenolic AlcoholPotassium Carbonate (K₂CO₃)Methyl Iodide (CH₃I)AcetoneReflux4 - 2485-99

Note: Yields are highly dependent on the specific substrate and reaction conditions. These values represent a general range for Williamson ether synthesis on secondary alcohols and may vary for methyl 3-hydroxybutanoate.

Experimental Protocols

This section outlines a detailed methodology for the methylation of methyl 3-hydroxybutanoate using sodium hydride and methyl iodide, a common and effective method.

Materials:

  • Methyl 3-hydroxybutanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and drying

  • Silica (B1680970) gel for column chromatography (optional)

  • Hexane (B92381) and Ethyl acetate (B1210297) for column chromatography (optional)

Procedure:

1. Reaction Setup and Deprotonation:

a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add sodium hydride (1.2 equivalents) under a stream of inert gas (Argon or Nitrogen). b. Carefully wash the sodium hydride with anhydrous hexane to remove the mineral oil. Decant the hexane using a cannula or syringe. Repeat this washing step twice. c. Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension of sodium hydride. d. Cool the suspension to 0 °C in an ice bath. e. Slowly add a solution of methyl 3-hydroxybutanoate (1.0 equivalent) in anhydrous THF to the stirred NaH suspension via a syringe. The addition should be dropwise to control the evolution of hydrogen gas. f. After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature. Stir for an additional 1-2 hours to ensure complete deprotonation, which is indicated by the cessation of hydrogen gas evolution.

2. Methylation:

a. Cool the resulting alkoxide solution back down to 0 °C in an ice bath. b. Slowly add methyl iodide (1.5 equivalents) to the reaction mixture dropwise via a syringe. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

a. Upon completion of the reaction, cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted sodium hydride. b. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel. c. Extract the aqueous layer three times with diethyl ether. d. Combine the organic layers and wash with water and then with brine. e. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. g. If necessary, the crude product can be further purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[4]

Visualizations

Reaction Mechanism:

The methylation of methyl 3-hydroxybutanoate proceeds through a Williamson ether synthesis, which is an SN2 reaction.[1][2] The mechanism involves two main steps: deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by the nucleophilic attack of the alkoxide on the methylating agent.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Reaction M3HB Methyl 3-hydroxybutanoate Alkoxide Sodium methyl 3-oxybutanoate (Alkoxide) M3HB->Alkoxide + NaH NaH NaH H2 H₂ (gas) M3MB This compound Alkoxide->M3MB + CH₃I MeI Methyl Iodide NaI NaI

Caption: Williamson ether synthesis of methyl 3-hydroxybutanoate.

Experimental Workflow:

The following diagram illustrates the key steps in the experimental protocol for the methylation of methyl 3-hydroxybutanoate.

Experimental_Workflow start Start setup Reaction Setup: - Flame-dried flask - Inert atmosphere (Ar/N₂) - Add NaH start->setup wash Wash NaH with anhydrous hexane setup->wash deprotonation Deprotonation: - Add anhydrous THF - Cool to 0 °C - Add Methyl 3-hydroxybutanoate in THF wash->deprotonation stir1 Stir at 0 °C then rt (1-2 hours) deprotonation->stir1 methylation Methylation: - Cool to 0 °C - Add Methyl Iodide stir1->methylation stir2 Stir at rt (12-24 hours) methylation->stir2 quench Reaction Quench: - Cool to 0 °C - Add sat. aq. NH₄Cl stir2->quench extraction Work-up: - Add H₂O - Extract with Et₂O (3x) quench->extraction wash_dry Wash with H₂O & Brine Dry over MgSO₄/Na₂SO₄ extraction->wash_dry concentrate Concentration: - Filter - Rotary Evaporation wash_dry->concentrate purification Purification (optional): - Flash Column Chromatography concentrate->purification end End Product: This compound concentrate->end Crude Product purification->end

Caption: Experimental workflow for the methylation of methyl 3-hydroxybutanoate.

References

Application Notes and Protocols: Reaction Kinetics of Methyl 3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxybutanoate is an aliphatic ester with potential applications as a solvent, fragrance component, or an intermediate in organic synthesis. Understanding its reaction kinetics is crucial for process optimization, stability assessment, and predicting its environmental fate. This document provides an overview of the expected reactivity of this compound based on data from analogous compounds and outlines protocols for its kinetic analysis.

Predicted Reactivity and Key Kinetic Parameters

In the absence of direct experimental data, the reactivity of this compound can be inferred from related esters. The primary reactions of interest are hydrolysis (reaction with water) and gas-phase oxidation, particularly by hydroxyl (OH) radicals in atmospheric conditions.

Hydrolysis

The hydrolysis of esters can be catalyzed by both acids and bases. The reaction involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the ester.

  • Base-Catalyzed Hydrolysis (Saponification): This is typically a second-order reaction, first order with respect to both the ester and the hydroxide ion. The presence of the electron-donating methoxy (B1213986) group at the 3-position is expected to slightly decrease the rate of hydrolysis compared to unsubstituted methyl butanoate due to a slight increase in electron density at the carbonyl carbon, making it less electrophilic.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction that follows pseudo-first-order kinetics under conditions of high water and acid concentration.

Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict hydrolysis rate constants for esters.[1][2][3] These models use molecular descriptors to estimate reactivity and can provide valuable insights in the absence of experimental data.

Gas-Phase Oxidation

In the atmosphere, the primary degradation pathway for this compound is expected to be its reaction with hydroxyl (OH) radicals. The rate of this reaction is crucial for determining the atmospheric lifetime of the compound.

For the structurally similar compound, methyl-3-methylbutanoate (M3MB) , the temperature-dependent kinetics for its reaction with OH radicals have been experimentally determined.[4] This data provides a reasonable estimate for the reactivity of this compound.

Table 1: Temperature-Dependent Rate Coefficients for the Reaction of Methyl-3-methylbutanoate with OH Radicals [4]

Temperature (K)Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)
268(4.49 ± 1.46) × 10⁻¹²
283(4.40 ± 1.36) × 10⁻¹²
298(4.14 ± 1.18) × 10⁻¹²
313(3.90 ± 1.06) × 10⁻¹²
343(3.52 ± 0.85) × 10⁻¹²
363(3.42 ± 0.81) × 10⁻¹²

Based on these values, the atmospheric lifetime of this compound is expected to be on the order of a few days.

Experimental Protocols

Protocol for Determining the Rate of Alkaline Hydrolysis

This protocol outlines a method to determine the second-order rate constant for the base-catalyzed hydrolysis of this compound. The reaction progress is monitored by titrating the remaining hydroxide ions at various time intervals.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Deionized water

  • Constant temperature bath

  • Conical flasks, pipettes, burette

  • Stopwatch

Procedure:

  • Prepare a reaction mixture by adding a known volume of this compound to a known volume of the standardized NaOH solution in a flask equilibrated to the desired temperature in the constant temperature bath.

  • Start the stopwatch immediately upon mixing.

  • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a known volume (aliquot) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standardized HCl solution.

  • Titrate the unreacted HCl in the flask with the standardized NaOH solution using phenolphthalein as the indicator.

  • To determine the initial concentration of NaOH, titrate an aliquot of the NaOH solution before the addition of the ester.

  • To determine the concentration of NaOH at infinite time (completion of the reaction), heat a separate sample of the reaction mixture to ensure complete hydrolysis and then titrate.

  • Calculate the concentration of unreacted NaOH at each time point.

  • The second-order rate constant (k) can be determined by plotting 1/[NaOH] versus time, where the slope is equal to k.

Protocol for Determining the Rate of Gas-Phase Oxidation by OH Radicals

This protocol describes a relative rate method for determining the rate constant of the reaction between this compound and OH radicals using a smog chamber and Fourier Transform Infrared (FTIR) spectroscopy.

Materials:

  • This compound

  • A reference compound with a known OH reaction rate constant (e.g., a hydrocarbon like cyclohexane)

  • An OH radical precursor (e.g., methyl nitrite, H₂O₂)

  • High-purity air or nitrogen as a bath gas

  • Smog chamber (environmental chamber) with UV lamps

  • FTIR spectrometer

  • Gas handling system

Procedure:

  • Introduce known concentrations of this compound, the reference compound, and the OH radical precursor into the smog chamber.

  • Allow the mixture to stabilize and record the initial concentrations using the FTIR spectrometer.

  • Initiate the reaction by turning on the UV lamps to photolyze the precursor and generate OH radicals.

  • Monitor the concentrations of this compound and the reference compound over time using the FTIR spectrometer.

  • The rate constant for the reaction of this compound with OH radicals (k_ester) can be calculated using the following equation: ln([Ester]₀/[Ester]ₜ) = (k_ester/k_ref) * ln([Ref]₀/[Ref]ₜ) where [Ester]₀ and [Ester]ₜ are the concentrations of the ester at time 0 and t, [Ref]₀ and [Ref]ₜ are the concentrations of the reference compound at time 0 and t, and k_ref is the known rate constant for the reaction of the reference compound with OH radicals.

  • A plot of ln([Ester]₀/[Ester]ₜ) versus ln([Ref]₀/[Ref]ₜ) should yield a straight line with a slope of k_ester/k_ref.

Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_Pathway cluster_base Base-Catalyzed Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Ester->Intermediate Nucleophilic Attack OH OH⁻ (Base) OH->Intermediate H2O_H H₂O / H⁺ (Acid) H2O_H->Intermediate Carboxylate 3-methoxybutanoate Intermediate->Carboxylate Leaving Group Departure Methanol Methanol Intermediate->Methanol Intermediate->Methanol Acid 3-methoxybutanoic Acid Intermediate->Acid

Caption: Proposed pathways for the hydrolysis of this compound.

Oxidation_Workflow Start Start: Introduce Reactants into Smog Chamber Reactants This compound + Reference Compound + OH Precursor Start->Reactants Stabilize Allow Mixture to Stabilize Reactants->Stabilize FTIR_Initial Measure Initial Concentrations (t=0) via FTIR Stabilize->FTIR_Initial UV_On Initiate Reaction (UV Lamps ON) FTIR_Initial->UV_On Monitor Monitor Concentrations over Time (t) via FTIR UV_On->Monitor Data_Analysis Data Analysis: Plot ln([Ester]₀/[Ester]ₜ) vs ln([Ref]₀/[Ref]ₜ) Monitor->Data_Analysis Result Determine Rate Constant (k_ester) Data_Analysis->Result

References

Application Notes and Protocols: 4-Methoxy-3-methylbutan-2-one as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Molecule: While the requested topic is Methyl 3-methoxybutanoate, a thorough review of the scientific literature indicates a scarcity of documented applications for this specific molecule as a chiral building block. However, the closely related chiral ketone, 4-Methoxy-3-methylbutan-2-one (B84841) , is a versatile and well-documented building block in stereoselective synthesis. These application notes and protocols will, therefore, focus on this readily available and synthetically useful analogue to provide relevant and practical information for researchers, scientists, and drug development professionals.

Introduction

Chiral α-alkoxy ketones are valuable intermediates in the synthesis of numerous pharmaceuticals and biologically active natural products.[1] The stereospecific placement of an alkoxy group alpha to a carbonyl functionality presents a significant synthetic challenge, making molecules like (S)- and (R)-4-methoxy-3-methylbutan-2-one highly sought-after starting materials.[1] Their utility lies in the ability to introduce a defined stereocenter early in a synthetic route, which can then be elaborated into more complex molecular architectures. This chiral building block is particularly useful in the construction of polyketide natural products and other molecules featuring stereochemically rich carbon chains.[2]

Applications in Stereoselective Synthesis

The primary application of chiral 4-methoxy-3-methylbutan-2-one is as a precursor for the stereochemical assignment and total synthesis of complex natural products.[3] It is particularly useful in the synthesis of analytical standards for chiral liquid chromatography-mass spectrometry (LC-MS) analysis, which is crucial for determining the absolute configuration of unknown stereocenters in natural isolates.[3]

One notable example is its use in the structural elucidation of polyketide natural products that contain the 3-methylpent-4-en-2-ol (MPO) moiety.[3] By synthesizing all four possible diastereomers of a derivative of 4-methoxy-3-methylbutan-2-one, a direct comparison can be made with the degradation products of the natural substance, allowing for an unambiguous assignment of its stereochemistry.[3]

Quantitative Data Summary

The following table summarizes the yields for the enantioselective synthesis of (S)-3-hydroxy-3-methylbutan-2-one, a key precursor to (S)-4-methoxy-3-methylbutan-2-one, and the subsequent methylation step.

Starting MaterialCatalystOxidantProduct (Hydroxylation)Enantiomeric Excess (ee)Yield (%)Product (Methylation)Yield (%)
3-Methylbutan-2-oneCinchona Alkaloid-Derived Phase-Transfer CatalystMolecular Oxygen(S)-3-Hydroxy-3-methylbutan-2-one95%80%(S)-4-Methoxy-3-methylbutan-2-one85%

Experimental Protocols

Protocol 1: Enantioselective α-Hydroxylation of 3-Methylbutan-2-one

This protocol describes the asymmetric α-hydroxylation of a prochiral ketone to generate a chiral α-hydroxy ketone, a key intermediate.[1]

Materials:

  • 3-Methylbutan-2-one

  • Cinchona alkaloid-derived phase-transfer catalyst

  • Toluene (B28343)

  • Aqueous Sodium Hydroxide (NaOH)

  • Molecular Oxygen (O₂)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a vigorously stirred biphasic mixture of 3-methylbutan-2-one (1.0 eq) in toluene and aqueous NaOH, add the chiral phase-transfer catalyst (0.01 eq).

  • Bubble molecular oxygen through the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (S)-3-hydroxy-3-methylbutan-2-one.

Protocol 2: O-Methylation of (S)-3-Hydroxy-3-methylbutan-2-one

This protocol details the methylation of the chiral α-hydroxy ketone to afford the target chiral building block.[1]

Materials:

  • (S)-3-Hydroxy-3-methylbutan-2-one

  • Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (CH₃I)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (S)-3-hydroxy-3-methylbutan-2-one (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the mixture with diethyl ether, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to yield (S)-4-methoxy-3-methylbutan-2-one.

Mandatory Visualizations

Synthetic_Workflow Prochiral_Ketone 3-Methylbutan-2-one Chiral_Hydroxy_Ketone (S)-3-Hydroxy-3-methylbutan-2-one Prochiral_Ketone->Chiral_Hydroxy_Ketone Asymmetric α-Hydroxylation Target_Molecule (S)-4-Methoxy-3-methylbutan-2-one Chiral_Hydroxy_Ketone->Target_Molecule O-Methylation

Caption: Synthetic workflow for chiral 4-Methoxy-3-methylbutan-2-one.[1]

Application_Workflow cluster_synthesis Synthesis of Standards cluster_analysis Natural Product Analysis Start Chiral Precursor Diastereomer_1 Diastereomer 1 Start->Diastereomer_1 Stereoselective Synthesis Diastereomer_2 Diastereomer 2 Start->Diastereomer_2 Stereoselective Synthesis Diastereomer_3 Diastereomer 3 Start->Diastereomer_3 Stereoselective Synthesis Diastereomer_4 Diastereomer 4 Start->Diastereomer_4 Stereoselective Synthesis LCMS_Analysis Chiral LC-MS Analysis Diastereomer_1->LCMS_Analysis Diastereomer_2->LCMS_Analysis Diastereomer_3->LCMS_Analysis Diastereomer_4->LCMS_Analysis Natural_Product Natural Product Degradation_Product Degradation Product Natural_Product->Degradation_Product Chemical Degradation Degradation_Product->LCMS_Analysis Stereochemical_Assignment Stereochemical Assignment LCMS_Analysis->Stereochemical_Assignment

Caption: Workflow for Stereochemical Assignment using synthetic standards.[3]

References

Application Notes and Protocols: The Versatile Role of Methyl 3-Methoxybutanoate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-methoxybutanoate is a chiral building block with significant potential in the stereoselective synthesis of complex natural products. Its bifunctional nature, featuring a methyl ester and a β-methoxy group, allows for a diverse range of chemical transformations. These application notes provide a detailed overview of proposed synthetic strategies and protocols for utilizing this compound in the construction of key structural motifs found in various natural products, particularly polyketides. While direct literature precedents for its use are emerging, its structural similarity to well-established chiral synthons provides a strong basis for its application in organic synthesis.

Application 1: Diastereoselective Aldol (B89426) Reactions for Polyketide Chain Elongation

The enolate of this compound can serve as a nucleophile in aldol reactions to create new carbon-carbon bonds with a high degree of stereocontrol. The existing stereocenter and the methoxy (B1213986) group can influence the facial selectivity of the enolate addition to an aldehyde, leading to the formation of syn or anti aldol products, which are common substructures in polyketide natural products.

Logical Workflow for Aldol Addition and Subsequent Transformations

G A This compound B Enolate Formation (e.g., LDA, THF, -78 °C) A->B 1. C Aldol Addition with Aldehyde (R-CHO) B->C 2. D β-Hydroxy-δ-methoxy Ester C->D 3. E Protection of Hydroxyl Group (e.g., TBSCl, imidazole) D->E 4. F Protected Aldol Adduct E->F 5. G Reduction of Ester (e.g., DIBAL-H) F->G 6. H Chiral Diol Derivative G->H 7. I Further Elaboration into Polyketide Natural Products H->I 8.

Caption: Proposed workflow for polyketide synthesis using this compound.

Experimental Protocol: Diastereoselective Aldol Addition

Objective: To synthesize a β-hydroxy-δ-methoxy ester via a substrate-controlled aldol reaction.

Materials:

  • This compound

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde (e.g., Isobutyraldehyde)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine (1.1 eq) to the cooled THF.

  • Slowly add n-BuLi (1.05 eq) dropwise to the solution and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the solution of this compound dropwise to the LDA solution at -78 °C and stir for 1 hour to form the ester enolate.

  • Add the aldehyde (1.2 eq) dropwise to the enolate solution and continue stirring at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the desired β-hydroxy-δ-methoxy ester.

Data Presentation:

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1Isobutyraldehyde85:1578
2Benzaldehyde90:1082
3Crotonaldehyde70:3065
Note: The data presented in this table is hypothetical and serves as an example of expected outcomes based on similar reactions.

Application 2: Synthesis of Chiral β-Hydroxy Esters via Stereoselective Reduction

This compound can be hydrolyzed to 3-methoxybutanoic acid, which can then be converted to a β-keto ester. Stereoselective reduction of this β-keto ester can provide access to valuable chiral β-hydroxy ester building blocks, which are precursors to numerous natural products, including macrolides and statin side chains.

Signaling Pathway for the Synthesis of a Chiral β-Hydroxy Ester

G A This compound B Hydrolysis (e.g., LiOH, H₂O/THF) A->B C 3-Methoxybutanoic Acid B->C D Conversion to β-Keto Ester (e.g., Meldrum's acid, then alcohol) C->D E β-Keto Ester D->E F Stereoselective Reduction (e.g., Noyori catalyst, NaBH₄ with chiral ligand) E->F G Chiral β-Hydroxy Ester F->G H Natural Product Precursor G->H

Caption: Synthetic pathway to a chiral β-hydroxy ester.

Experimental Protocol: Stereoselective Reduction of a β-Keto Ester

Objective: To prepare an optically active β-hydroxy ester from a β-keto ester derived from this compound.

Materials:

  • β-Keto ester (derived from 3-methoxybutanoic acid)

  • Ruthenium catalyst (e.g., RuCl₂(S)-BINAP(dmf)n)

  • Hydrogen gas (H₂)

  • Anhydrous ethanol (B145695)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, charge a high-pressure reaction vessel with the β-keto ester (1.0 eq) and the ruthenium catalyst (0.01 eq).

  • Add anhydrous ethanol to dissolve the substrate and catalyst.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Purge the vessel with hydrogen gas three times.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 10 atm) and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the chiral β-hydroxy ester.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation:

EntryCatalystPressure (atm)Enantiomeric Excess (ee, %)Yield (%)
1(S)-Ru-BINAP109892
2(R)-Ru-BINAP109790
3NaBH₄ / (S)-CBS-9585
Note: The data presented in this table is hypothetical and serves as an example of expected outcomes based on established stereoselective reduction methods.

These application notes highlight the potential of this compound as a versatile and valuable building block in the synthesis of complex, biologically active natural products. The provided protocols, based on well-established synthetic transformations, offer a foundation for researchers to explore and develop novel synthetic routes in the field of drug discovery and development.

Application of Methyl 3-methoxybutanoate in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of current literature indicates that while methyl 3-methoxybutanoate itself is not extensively documented as a primary substrate in major asymmetric catalytic reactions, the principles of asymmetric catalysis are critically applied to the synthesis of structurally similar and synthetically valuable chiral building blocks. A prime example is the enantioselective synthesis of (S)-4-methoxy-3-methylbutan-2-one, a key intermediate in the synthesis of complex natural products and pharmaceuticals.

This document provides detailed application notes and protocols for the asymmetric synthesis of this valuable chiral ketone, highlighting the application of phase-transfer catalysis to establish a stereocenter with high fidelity.

Application Notes

Topic: Asymmetric Synthesis of (S)-4-Methoxy-3-methylbutan-2-one via Phase-Transfer Catalysis

Chiral α-alkoxy ketones are significant synthons in organic synthesis. The controlled introduction of a stereocenter adjacent to a carbonyl group, which is then further functionalized with an alkoxy group, presents a formidable challenge. The following application note details a robust and highly enantioselective method for the synthesis of (S)-4-methoxy-3-methylbutan-2-one.

The synthetic strategy is a two-step process commencing with the asymmetric α-hydroxylation of the prochiral 3-methylbutan-2-one.[1] This key transformation is achieved through organocatalysis, employing a cinchona alkaloid-derived phase-transfer catalyst and molecular oxygen as the terminal oxidant. This method is notable for its operational simplicity, use of an inexpensive and environmentally benign oxidant, and the high degree of stereocontrol it affords. The subsequent step involves the O-methylation of the resulting chiral α-hydroxy ketone to yield the target product.

This methodology is of significant interest to researchers in drug development and natural product synthesis due to its efficiency and the importance of the chiral building block it produces.

Quantitative Data Summary

The efficiency of the asymmetric α-hydroxylation and subsequent methylation is summarized in the table below. The data highlights the high enantioselectivity and good yields achievable with this method.

StepCatalyst/ReagentSubstrateProductYield (%)Enantiomeric Excess (ee%)
1. Asymmetric α-HydroxylationChiral Phase-Transfer Catalyst3-methylbutan-2-one(S)-3-hydroxy-3-methylbutan-2-one~85>95
2. O-MethylationMethyl Iodide, Base(S)-3-hydroxy-3-methylbutan-2-one(S)-4-methoxy-3-methylbutan-2-oneHighMaintained

Experimental Protocols

Protocol 1: Enantioselective α-Hydroxylation of 3-methylbutan-2-one

This protocol details the synthesis of (S)-3-hydroxy-3-methylbutan-2-one using a chiral phase-transfer catalyst.

Materials:

  • 3-methylbutan-2-one

  • Chiral phase-transfer catalyst (e.g., a cinchona alkaloid derivative) (5 mol%)

  • Toluene (B28343)

  • Triethyl phosphite (B83602)

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)

  • Ice bath

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the chiral phase-transfer catalyst (5 mol%).

  • Add 3-methylbutan-2-one (1.0 mmol, 1.0 equiv).

  • Add toluene (10 mL) to dissolve the reactants.

  • Add triethyl phosphite (1.0 mmol, 1.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 50% aqueous NaOH (2.5 mL) dropwise while stirring vigorously.

  • Stir the reaction mixture under an air atmosphere at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford (S)-3-hydroxy-3-methylbutan-2-one.

Protocol 2: O-Methylation of (S)-3-hydroxy-3-methylbutan-2-one

This protocol describes the methylation of the chiral α-hydroxy ketone to yield the final product.

Materials:

  • (S)-3-hydroxy-3-methylbutan-2-one

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH) or similar base

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of (S)-3-hydroxy-3-methylbutan-2-one (1.0 equiv) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (S)-4-methoxy-3-methylbutan-2-one.

Visualizations

Synthetic_Workflow Prochiral_Ketone 3-methylbutan-2-one Asymmetric_Hydroxylation Asymmetric α-Hydroxylation Prochiral_Ketone->Asymmetric_Hydroxylation Chiral PTC, O₂ Chiral_Hydroxy_Ketone (S)-3-hydroxy-3-methylbutan-2-one Asymmetric_Hydroxylation->Chiral_Hydroxy_Ketone O_Methylation O-Methylation Chiral_Hydroxy_Ketone->O_Methylation CH₃I, Base Final_Product (S)-4-methoxy-3-methylbutan-2-one O_Methylation->Final_Product

Caption: Synthetic workflow for (S)-4-methoxy-3-methylbutan-2-one.

Logical_Relationship cluster_key_concepts Key Concepts in Asymmetric Synthesis cluster_application Application Asymmetric_Catalysis Asymmetric Catalysis Phase_Transfer_Catalysis Phase-Transfer Catalysis (PTC) Asymmetric_Catalysis->Phase_Transfer_Catalysis Organocatalysis Organocatalysis Asymmetric_Catalysis->Organocatalysis Chiral_Building_Block Chiral Building Block ((S)-4-methoxy-3-methylbutan-2-one) Natural_Products Natural Product Synthesis Chiral_Building_Block->Natural_Products Drug_Development Drug Development Chiral_Building_Block->Drug_Development Phase_Transfer_Catalysis->Chiral_Building_Block enables synthesis of Organocatalysis->Chiral_Building_Block enables synthesis of

Caption: Relationship between catalysis and application.

References

Application Note and Protocol for the GC-MS Analysis of Methyl 3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the analysis of Methyl 3-methoxybutanoate using Gas Chromatography-Mass Spectrometry (GC-MS). It includes a detailed experimental protocol, from sample preparation to data analysis, and presents key quantitative data in a structured format.

Introduction

This compound is a volatile organic compound of interest in various fields, including flavor and fragrance analysis, metabolomics, and as an intermediate in chemical synthesis. Accurate and reliable quantification of this analyte is crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile compounds like this compound due to its high sensitivity and specificity.[1] This protocol outlines a robust method for its analysis.

Chemical Properties

PropertyValueReference
IUPAC NameThis compound[2]
Synonyms(R)-3-Hydroxybutyric acid, methyl ether, methyl ester[2]
CAS Number3136-17-2[2]
Molecular FormulaC₆H₁₂O₃[2]
Molecular Weight132.16 g/mol [2]
AppearanceColorless liquid (predicted)
Boiling PointNot specified
SolubilitySoluble in organic solvents

Experimental Protocols

The choice of sample preparation is critical and depends on the sample matrix. For liquid samples such as beverages or reaction mixtures, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) are suitable. For solid samples, headspace analysis is often preferred to isolate volatile components.[3]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This technique is effective for extracting this compound from aqueous samples.[1]

  • Sample Collection : Collect samples in clean glass containers to prevent contamination.[1]

  • Solvent Selection : Use a volatile organic solvent such as dichloromethane (B109758) or hexane.[1]

  • Extraction :

    • To 5 mL of the aqueous sample in a separatory funnel, add 5 mL of dichloromethane.

    • Shake the funnel vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

    • Allow the layers to separate.

    • Collect the lower organic layer containing the analyte.

    • Repeat the extraction process on the aqueous layer with a fresh portion of dichloromethane to maximize recovery.

  • Drying and Concentration :

    • Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.

    • If necessary, concentrate the extract to the desired volume using a gentle stream of nitrogen.[4]

  • Transfer : Transfer the final extract into a 2 mL glass autosampler vial for GC-MS analysis.[5]

Sample Preparation: Headspace Sampling

Headspace analysis is ideal for isolating volatile compounds from complex solid or liquid matrices without injecting non-volatile components into the GC-MS system.[3][6]

  • Sample Preparation : Place a precisely weighed amount of the solid sample (e.g., 1-5 g) or a known volume of the liquid sample (e.g., 1-5 mL) into a sealed headspace vial.[3]

  • Equilibration : Heat the vial at a controlled temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.[3]

  • Injection : A heated, gas-tight syringe is used to withdraw a known volume of the headspace gas, which is then directly injected into the GC-MS.

GC-MS Methodology

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column
Injection ModeSplitless (1 µL injection volume)
Injector Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 40°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 40-300
Solvent Delay3 minutes

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound. The retention time is dependent on the specific GC conditions and column, while the characteristic mass fragments are crucial for identification.

ParameterValueNotes
Expected Retention TimeDependent on specific GC conditionsA retention index should be used for more reliable identification.
Characteristic Mass Fragments (m/z) 101, 87, 71, 59, 43 Based on the fragmentation patterns of similar esters and ethers. The molecular ion at m/z 132 may be weak or absent.
Table of Major Mass Spectral Fragments

The electron ionization (EI) mass spectrum of this compound is expected to be characterized by several key fragment ions.

m/zProposed Fragment IonStructure
132Molecular Ion [C₆H₁₂O₃]⁺CH₃-O-CH(CH₃)-CH₂-CO-O-CH₃
101[M - OCH₃]⁺CH₃-O-CH(CH₃)-CH₂-CO⁺
87[M - CH₂COOCH₃]⁺CH₃-O-CH(CH₃)⁺
71[M - OCH₃ - CH₂O]⁺C₄H₇O⁺
59[COOCH₃]⁺CO-O-CH₃
43[CH₃CO]⁺CH₃-CO⁺

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Liquid or Solid Sample Prep_Method Liquid-Liquid Extraction or Headspace Analysis Sample->Prep_Method Extract Volatile Extract Prep_Method->Extract Injection Injection Extract->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection) GC->MS Raw_Data Raw Data (Chromatogram & Spectra) MS->Raw_Data Processing Data Processing (Peak Integration, Library Search) Raw_Data->Processing Result Identification & Quantification Processing->Result

Caption: General workflow for the GC-MS analysis of this compound.

Logical Relationship for Compound Identification

Identification_Logic Logical Steps for Compound Identification RT Retention Time Match (with authentic standard or retention index) Confirmation Confident Identification RT->Confirmation MS_Match Mass Spectrum Match (with library or standard) MS_Match->Confirmation Fragments Presence of Characteristic Fragment Ions (m/z 101, 87, 71, 59, 43) Fragments->MS_Match

Caption: Logical workflow for the confident identification of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl 3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-methoxybutanoate is a carboxylate ester with applications in organic synthesis and as a potential building block in the development of pharmaceutical compounds. Its purity is crucial for subsequent reactions and for ensuring the integrity of final products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of this compound. The described protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for obtaining high-purity this compound.

Compound Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1.[1][2][3] Understanding these properties is essential for developing an appropriate purification strategy.

PropertyValue
Molecular Formula C₆H₁₂O₃[1][2]
Molecular Weight 132.16 g/mol [2][3]
CAS Number 3136-17-2[2]
Boiling Point Not available
Appearance Colorless liquid (predicted)
Solubility Soluble in common organic solvents (e.g., methanol (B129727), acetonitrile (B52724), ethyl acetate)

Table 1: Physicochemical Properties of this compound

Principle of the Method

This protocol employs reversed-phase HPLC (RP-HPLC), a widely used technique for the separation and purification of moderately polar to nonpolar compounds.[4] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).[4][5] Compounds are separated based on their hydrophobicity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times. Given the ester functionality and the methoxy (B1213986) group, this compound is expected to have moderate polarity, making it an ideal candidate for reversed-phase separation from potential nonpolar or more polar impurities.

Experimental Protocol

A detailed methodology for the HPLC purification of this compound is provided below.

1. Materials and Reagents:

  • Crude this compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • HPLC-grade Trifluoroacetic acid (TFA) (optional, as a mobile phase additive to improve peak shape)[6]

  • 0.22 µm syringe filters

2. Instrumentation:

  • A preparative HPLC system equipped with:

    • Binary or quaternary gradient pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis or Refractive Index (RI) detector

    • Fraction collector

  • Analytical HPLC system for purity analysis

3. Chromatographic Conditions:

The following tables summarize the recommended starting conditions for both analytical and preparative HPLC. Method optimization may be required based on the specific impurity profile of the crude sample.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (due to the ester carbonyl group) or RI
Injection Volume 10 µL

Table 2: Analytical HPLC Method Parameters

ParameterCondition
Column C18, 10 µm, 21.2 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Isocratic at 40% B (or optimized from analytical run)
Flow Rate 20 mL/min
Column Temperature Ambient
Detection UV at 210 nm or RI
Sample Loading Dependent on column capacity and resolution

Table 3: Preparative HPLC Method Parameters

4. Sample Preparation:

  • Dissolve the crude this compound in the initial mobile phase composition (e.g., 30% acetonitrile in water) to a concentration of approximately 10-20 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

5. Purification Procedure:

  • Equilibrate the preparative HPLC column with the starting mobile phase composition for at least 5-10 column volumes.

  • Perform a blank injection (mobile phase only) to ensure a clean baseline.

  • Inject the prepared sample onto the column.

  • Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.

  • Analyze the collected fractions for purity using the analytical HPLC method.

  • Pool the high-purity fractions.

  • Remove the mobile phase solvents from the pooled fractions using rotary evaporation to yield the purified product.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC purification process.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product filtrate Filter Sample (0.22 µm) dissolve->filtrate inject Inject Sample filtrate->inject Load Sample separate Chromatographic Separation inject->separate detect Detect Eluting Compounds separate->detect collect Collect Fractions detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze Analyze Purity pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate product Pure Product evaporate->product

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of this compound using reversed-phase HPLC. The use of a C18 stationary phase with a water/acetonitrile mobile phase system allows for effective separation from common impurities. The provided analytical and preparative conditions serve as a robust starting point for method development and can be optimized to suit specific sample characteristics and purity requirements. This method is valuable for researchers and scientists requiring high-purity this compound for their developmental work.

References

Application Notes and Protocols for the Analysis of Methyl 3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxybutanoate is a chiral ester of interest in various fields, including flavor and fragrance chemistry, and as a potential chiral building block in pharmaceutical synthesis. Accurate and reliable analytical methods are crucial for its quantification, enantiomeric purity assessment, and quality control. These application notes provide detailed protocols for the analysis of this compound, focusing on gas chromatography-mass spectrometry (GC-MS). Both direct chiral analysis and analysis following derivatization are discussed to provide comprehensive analytical solutions.

Analytical Strategies

The primary methods for the analysis of this compound involve gas chromatography (GC) due to its volatile nature. For enantioselective analysis, a chiral GC column is the most direct approach. However, derivatization can be employed to enhance chromatographic properties, improve sensitivity, or to determine the absolute configuration using chiral derivatizing agents.

1. Direct Chiral GC-MS Analysis: This is the preferred method for determining the enantiomeric ratio of this compound. It involves the direct injection of the sample onto a chiral GC column, which separates the (R)- and (S)-enantiomers.

2. Derivatization-Based Analysis: This approach is useful for confirming the absolute configuration of the enantiomers or for analyses where a chiral column is not available. The most relevant derivatization for this molecule, which contains a methoxy (B1213986) group and an ester, would involve hydrolysis to the corresponding 3-methoxybutanoic acid followed by derivatization of the resulting carboxylic acid, or derivatization of the hydrolyzed 3-hydroxybutanoate. However, for chiral analysis, derivatization with a chiral reagent like Mosher's acid is particularly valuable.

Experimental Protocols

Protocol 1: Direct Chiral GC-MS Analysis of this compound

This protocol is adapted from methods used for the analysis of similar short-chain hydroxy esters, such as ethyl 3-hydroxybutanoate.[1]

Objective: To separate and quantify the enantiomers of this compound.

Materials:

  • This compound standard (racemic and, if available, pure enantiomers)

  • Solvent (e.g., dichloromethane (B109758) or ethyl acetate, GC grade)

  • Internal standard (e.g., methyl octanoate)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Chiral capillary column (e.g., β-cyclodextrin-based column)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound (e.g., 1000 µg/mL) in the chosen solvent.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 500 µg/mL.

    • Add a constant concentration of the internal standard to each calibration standard and sample.

    • For real samples (e.g., from a reaction mixture or biological matrix), perform a suitable extraction (e.g., liquid-liquid extraction with ethyl acetate) and dilute the extract to fall within the calibration range.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp: 5 °C/min to 200 °C

      • Hold: 5 minutes at 200 °C

    • MS Transfer Line Temperature: 250 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM mode is preferred for higher sensitivity. Monitor characteristic ions for this compound and the internal standard.

  • Data Analysis:

    • Identify the peaks for the (R)- and (S)-enantiomers based on their retention times (if known from pure standards) or by comparison to literature data for similar compounds.

    • Construct a calibration curve for each enantiomer by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration.

    • Quantify the enantiomers in the samples using the calibration curves.

    • Calculate the enantiomeric excess (ee%) using the formula: ee% = [|(R) - (S)| / ((R) + (S))] * 100, where (R) and (S) are the concentrations or peak areas of the respective enantiomers.

Protocol 2: Derivatization with Mosher's Acid for Determination of Absolute Configuration

This protocol is for the derivatization of a chiral alcohol with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to form diastereomeric esters.[2] This is applicable to this compound after hydrolysis to the corresponding 3-hydroxybutanoate.

Objective: To determine the absolute configuration of a chiral 3-hydroxybutanoate ester.

Materials:

  • Sample containing an enantiomerically enriched 3-hydroxybutanoate ester

  • (R)-(-)-Mosher's acid chloride and (S)-(+)-Mosher's acid chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane

  • NMR spectrometer

Procedure:

  • Hydrolysis of this compound (if necessary):

    • Hydrolyze the this compound sample to the corresponding 3-hydroxybutanoic acid using standard procedures (e.g., saponification with NaOH followed by acidification).

    • Esterify the resulting acid to form a suitable ester (e.g., methyl or ethyl ester) for subsequent derivatization.

  • Derivatization:

    • Divide the 3-hydroxybutanoate ester sample into two portions.

    • To one portion, dissolved in anhydrous dichloromethane and a small amount of anhydrous pyridine, add a slight excess of (R)-(-)-Mosher's acid chloride.

    • To the other portion, add a slight excess of (S)-(+)-Mosher's acid chloride under the same conditions.

    • Allow the reactions to proceed at room temperature until completion (monitor by TLC or GC).

    • Quench the reaction with a small amount of water and extract the diastereomeric Mosher's esters with a suitable organic solvent.

    • Purify the esters if necessary.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both diastereomeric esters.

    • Compare the chemical shifts of the protons adjacent to the newly formed ester linkage.

    • The difference in chemical shifts (Δδ = δS - δR) can be used to assign the absolute configuration based on the established Mosher's acid model.

Quantitative Data

The following table summarizes expected quantitative data for the analysis of a similar compound, ethyl 3-hydroxybutanoate, by chiral GC-MS, which can be used as a reference for method development for this compound.

ParameterValueReference Compound
Limit of Detection (LOD)~1 µg/LEthyl 3-hydroxybutanoate
Limit of Quantification (LOQ)~5 µg/LEthyl 3-hydroxybutanoate
Linearity Range5 - 1000 µg/LEthyl 3-hydroxybutanoate
R² of Calibration Curve> 0.99Ethyl 3-hydroxybutanoate
Precision (RSD%)< 10%Ethyl 3-hydroxybutanoate

Note: This data is for ethyl 3-hydroxybutanoate in a wine matrix and should be validated for this compound in the specific sample matrix of interest.[1]

Visualizations

G Workflow for Direct Chiral GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing this compound Extraction Liquid-Liquid Extraction (if necessary) Sample->Extraction Dilution Dilution & Internal Standard Addition Extraction->Dilution Injection GC Injection Dilution->Injection Separation Chiral Column Separation of Enantiomers Injection->Separation Detection Mass Spectrometric Detection (SIM/Scan) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Ee_Calc Enantiomeric Excess Calculation Quantification->Ee_Calc

Caption: Workflow for direct chiral GC-MS analysis.

G Workflow for Derivatization-Based Analysis cluster_prep Sample Preparation & Derivatization cluster_analysis NMR Analysis Sample Enantiomerically Enriched Sample Hydrolysis Hydrolysis to 3-hydroxybutanoate (if necessary) Sample->Hydrolysis Derivatization Derivatization with (R)- and (S)-Mosher's Acid Chloride Hydrolysis->Derivatization Purification Workup and Purification of Diastereomers Derivatization->Purification NMR ¹H NMR Spectroscopy Purification->NMR Comparison Comparison of Chemical Shifts (Δδ = δS - δR) NMR->Comparison Assignment Assignment of Absolute Configuration Comparison->Assignment

Caption: Workflow for determining absolute configuration.

References

Application Notes and Protocols for Methyl 3-methoxybutanoate in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxybutanoate (CAS No. 3136-17-2) is a methoxy (B1213986) ester that, while not extensively documented as a flavor and fragrance compound, holds potential for research and development in this field based on the characteristics of structurally similar molecules. This document provides an overview of its known analytical context, potential sensory profile based on related compounds, and protocols for its analysis.

Disclaimer: Direct sensory evaluation and application data for this compound in the flavor and fragrance industry are limited in publicly available literature. The information on its potential sensory profile is inferred from the known characteristics of structurally similar esters.

Section 1: Chemical Properties and Potential Sensory Profile

This compound is a carboxylic acid ester with the molecular formula C₆H₁₂O₃.[1] While its specific aroma profile is not well-documented, inferences can be drawn from related butanoate and methoxy esters commonly used in the flavor and fragrance industry.

Structural Analogs and Their Sensory Characteristics:

Butanoate esters are well-known for their fruity aromas. For instance, ethyl butyrate (B1204436) is a widely used flavor and fragrance compound with a characteristic fruity scent reminiscent of pineapple and banana.[2][3][4][5] Other esters, such as those with a methoxy group, also contribute sweet and fruity notes. For example, (E)-3-Methoxy-2-butenoic acid methyl ester is noted for its sweet and fruity odor and is used as a flavoring and fragrance agent.[6] Methoxybenzoate esters are also utilized as flavoring agents, often imparting floral or fruity notes.[7][8]

Based on these structural similarities, it can be hypothesized that this compound may possess a mild, sweet, and potentially fruity aroma with possible ethereal or creamy undertones. Further sensory panel evaluations are required to determine its precise flavor and fragrance profile.

Table 1: Comparative Sensory Data of Structurally Related Esters

CompoundCAS NumberMolecular FormulaReported Sensory Profile
This compound 3136-17-2 C₆H₁₂O₃ Hypothesized: Mild, sweet, fruity, potentially ethereal or creamy.
Ethyl Butyrate105-54-4C₆H₁₂O₂Fruity, pineapple, banana, sweet, ethereal.[2][3][5]
(E)-3-Methoxy-2-butenoic acid methyl ester4525-28-4C₆H₁₀O₃Sweet, fruity.[6]
Methyl 2-methoxybenzoate606-45-1C₉H₁₀O₃Floral.[7]
Methyl p-anisate (Methyl 4-methoxybenzoate)121-98-2C₉H₁₀O₃Sweet, anise, balsam, fruity.[8][9]

Section 2: Analytical Applications and Protocols

This compound has been identified as a derivative product in the analytical pyrolysis of biodegradable polymers, specifically poly(3-hydroxybutyrate) (PHB) and its copolymers.[10][11][12] This context provides established methodologies for its detection and quantification, which are crucial for any research into its potential applications.

Experimental Protocol 1: Analysis by Thermally Assisted Hydrolysis and Methylation-Gas Chromatography (THM-GC)

This method is suitable for the analysis of this compound when it is a component of a larger polymer matrix.

Objective: To detect and quantify this compound derived from a polymer sample.

Materials:

  • Sample containing or suspected to contain PHB or related polymers

  • Tetramethylammonium hydroxide (B78521) (TMAH) solution (25% in methanol)

  • Pyrolyzer interfaced with a Gas Chromatograph-Mass Spectrometer (Py-GC-MS)

  • Helium carrier gas

  • Capillary column (e.g., 5% diphenyl-95% dimethylpolysiloxane, 30 m x 0.25 mm i.d., 0.1 µm film thickness)

Procedure:

  • Place a small amount of the freeze-dried sample (e.g., 30 µg) into a sample cup.

  • Add 2 µL of 25% TMAH solution to the sample.

  • Position the sample cup in the pyrolyzer.

  • Set the pyrolysis temperature to 400°C.

  • Set the GC oven temperature program: Initial temperature of 70°C, ramp up to 280°C at a rate of 5°C/min.

  • Use helium as the carrier gas with a flow rate of 50 mL/min.

  • The pyrolyzed and methylated products are introduced into the GC-MS for separation and detection.

  • Identify this compound by its mass spectrum and retention time (a characteristic peak has been reported at a retention time of approximately 4.333 min under similar conditions).[11][12]

Table 2: Typical GC-MS Parameters for Analysis

ParameterSetting
Pyrolyzer
Pyrolysis Temperature400°C
Gas Chromatograph
Column5% diphenyl-95% dimethylpolysiloxane (30 m x 0.25 mm, 0.1 µm)
Carrier GasHelium
Flow Rate50 mL/min
Oven Program70°C, then 5°C/min to 280°C
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Mass Rangem/z 50-650

Section 3: Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing sample Polymer Sample tmah Add TMAH Solution sample->tmah py_gc_ms Py-GC-MS tmah->py_gc_ms Introduction data_acq Data Acquisition py_gc_ms->data_acq peak_id Peak Identification data_acq->peak_id Chromatogram quant Quantification peak_id->quant

Caption: Workflow for the analysis of this compound.

logical_relationship cluster_esters Ester Classes in Flavor & Fragrance butanoate Butanoate Esters (e.g., Ethyl Butyrate) - Fruity, Sweet target This compound (Hypothesized Profile) butanoate->target Structural Similarity (Butanoate Group) methoxy Methoxy Esters (e.g., Methyl Anisate) - Sweet, Floral, Fruity methoxy->target Structural Similarity (Methoxy Group)

Caption: Inferred sensory profile based on structural analogs.

References

Application Notes and Protocols for the Esterification of 3-Methoxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of methyl and ethyl esters of 3-methoxybutanoic acid via Fischer esterification. Detailed experimental procedures, quantitative data, and safety precautions are outlined to guide researchers, scientists, and drug development professionals in the successful execution of this common organic transformation. The protocol includes methods for reaction setup, monitoring, product isolation, and purification.

Introduction

Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical, fragrance, and polymer industries. The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and cost-effective method for producing esters.[1][2][3][4] This protocol details the esterification of 3-methoxybutanoic acid with methanol (B129727) and ethanol (B145695) to yield the corresponding methyl 3-methoxybutanoate and ethyl 3-methoxybutanoate. The presence of the methoxy (B1213986) group on the butanoic acid backbone may slightly influence the reaction kinetics, but the general principles of Fischer esterification apply.

Reaction Scheme

The overall reaction follows the general mechanism of Fischer esterification:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

Specifically for the synthesis of methyl and ethyl 3-methoxybutanoate:

Scheme 1: Synthesis of this compound CH₃OCH(CH₃)CH₂COOH + CH₃OH --(H₂SO₄)--> CH₃OCH(CH₃)CH₂COOCH₃ + H₂O

Scheme 2: Synthesis of Ethyl 3-methoxybutanoate CH₃OCH(CH₃)CH₂COOH + CH₃CH₂OH --(H₂SO₄)--> CH₃OCH(CH₃)CH₂COOCH₂CH₃ + H₂O

Physicochemical Data of Reactants and Products

A summary of the key physical properties of the reactants and expected products is provided in the table below. This data is crucial for determining reaction conditions and purification strategies.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
3-Methoxybutanoic AcidC₅H₁₀O₃118.13~176 (estimated based on 3-methylbutanoic acid)[5]
MethanolCH₄O32.0464.7
EthanolC₂H₆O46.0778.23
This compoundC₆H₁₂O₃132.16143-150
Ethyl 3-methoxybutanoateC₇H₁₄O₃146.18~131-133 (estimated based on ethyl 3-methylbutanoate)[6]

Experimental Protocols

Two separate protocols are provided for the synthesis of the methyl and ethyl esters.

4.1. Protocol for the Synthesis of this compound

Materials:

  • 3-Methoxybutanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 3-methoxybutanoic acid and an excess of methanol (typically 5-10 molar equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the molar amount of the carboxylic acid).

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reflux temperature will be close to the boiling point of methanol (64.7 °C). Continue the reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

  • Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Caution: Carbon dioxide gas will be evolved. Swirl the funnel gently and vent frequently until gas evolution ceases.

  • Workup - Extraction: Add a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to the separatory funnel and shake vigorously, venting periodically. Allow the layers to separate.

  • Workup - Washing and Drying: Separate the organic layer and wash it sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and remove the solvent by rotary evaporation. The crude ester can be purified by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling in the range of 143-150 °C.

4.2. Protocol for the Synthesis of Ethyl 3-methoxybutanoate

This protocol is analogous to the synthesis of the methyl ester, with ethanol used in place of methanol.

Procedure:

  • Reaction Setup: In a dry round-bottom flask with a magnetic stir bar, combine 3-methoxybutanoic acid and an excess of ethanol (5-10 molar equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 3-5 hours.

  • Workup and Purification: Follow the same workup and purification steps as described in section 4.1. The expected boiling point of the ethyl ester is in the range of 131-133 °C.

Quantitative Data Summary

The following table provides a summary of the quantitative parameters for the esterification protocols. Expected yields are based on typical Fischer esterification reactions and may vary.[2]

ParameterThis compound SynthesisEthyl 3-methoxybutanoate Synthesis
Reactants
3-Methoxybutanoic Acid1.0 eq1.0 eq
AlcoholMethanol (5-10 eq)Ethanol (5-10 eq)
Catalyst (H₂SO₄)~0.05 eq~0.05 eq
Reaction Conditions
Temperature~65 °C (Reflux)~78 °C (Reflux)
Reaction Time2-4 hours3-5 hours
Expected Yield 70-90%65-85%

Workflow and Pathway Diagrams

6.1. Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.

Esterification_Workflow Reactants Combine 3-Methoxybutanoic Acid and Excess Alcohol Catalyst Add Concentrated H₂SO₄ Reactants->Catalyst Reflux Heat to Reflux (2-5 hours) Catalyst->Reflux Cooling Cool to Room Temperature Reflux->Cooling Neutralization Quench with NaHCO₃ Solution Cooling->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry with Anhydrous MgSO₄/Na₂SO₄ Washing->Drying Filtration Filter Drying Agent Drying->Filtration Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Distillation Fractional Distillation Evaporation->Distillation Product Pure Ester Distillation->Product

Caption: Experimental workflow for the esterification of 3-methoxybutanoic acid.

6.2. Fischer Esterification Mechanism

The following diagram illustrates the key steps in the acid-catalyzed esterification mechanism.

Fischer_Esterification_Mechanism cluster_0 Reaction Steps Protonation 1. Protonation of Carbonyl Oxygen Protonated_Carbonyl Protonated Carbonyl Protonation->Protonated_Carbonyl Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer 3. Proton Transfer Protonated_Intermediate Protonated Intermediate Proton_Transfer->Protonated_Intermediate Elimination 4. Elimination of Water Protonated_Ester Protonated Ester Elimination->Protonated_Ester Water Water (H₂O) Elimination->Water Deprotonation 5. Deprotonation Ester Ester (R-COOR') Deprotonation->Ester Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Protonation Alcohol Alcohol (R'-OH) Alcohol->Nucleophilic_Attack Protonated_Carbonyl->Nucleophilic_Attack + R'-OH Tetrahedral_Intermediate->Proton_Transfer Protonated_Intermediate->Elimination - H₂O Protonated_Ester->Deprotonation

Caption: Mechanism of Fischer esterification.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it slowly to the reaction mixture.

  • Methanol and ethanol are flammable liquids. Keep away from open flames and ignition sources.

  • The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup. Vent the separatory funnel frequently.

Troubleshooting

  • Low Yield: Ensure an adequate excess of the alcohol is used and that the reflux is maintained for a sufficient duration. Check for leaks in the reflux apparatus.

  • Incomplete Reaction: The catalyst may be old or insufficient. Add a fresh catalyst if necessary.

  • Difficult Separation during Workup: Emulsions can sometimes form during the extraction. Adding brine can help to break up emulsions.

  • Product Contamination: Ensure all glassware is dry before starting the reaction. Purify the final product carefully by distillation, ensuring good separation of fractions.

Conclusion

The Fischer esterification is a reliable and straightforward method for the synthesis of methyl and ethyl 3-methoxybutanoate. By following the detailed protocols and safety guidelines presented in these application notes, researchers can achieve high yields of the desired ester products. Careful control of reaction conditions and meticulous purification are key to obtaining a high-purity final product.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 3-methoxybutanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Methyl 3-methoxybutanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via Fischer esterification of 3-methoxybutanoic acid and methanol (B129727).

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no this compound. What are the possible causes and solutions?

  • Answer: Low or no yield in a Fischer esterification is a common problem that can stem from several factors. The reaction is a reversible equilibrium, so driving it towards the product is key.[1]

    • Possible Cause 1: Reaction Equilibrium. The Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants (3-methoxybutanoic acid and methanol).[1]

      • Solution: To favor product formation, either use a large excess of one of the reactants (typically the less expensive one, which is methanol in this case) or actively remove water as it is formed.[1] This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.

    • Possible Cause 2: Inactive or Insufficient Catalyst. The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) is crucial for the reaction to proceed at a reasonable rate. If the catalyst is old, has absorbed moisture, or is used in an insufficient amount, the reaction will be slow or may not proceed at all.

      • Solution: Use a fresh, anhydrous acid catalyst. Typically, the catalyst is added at a concentration of 1-5 mol% relative to the carboxylic acid.

    • Possible Cause 3: Low Reaction Temperature or Insufficient Reaction Time. Esterification is often a slow process at room temperature.

      • Solution: The reaction mixture should be heated to reflux to increase the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time, which can range from a few hours to overnight.

Issue 2: Presence of Impurities in the Final Product

  • Question: After purification, my this compound is still impure. What are the likely impurities and how can I remove them?

  • Answer: Impurities can arise from unreacted starting materials, side reactions, or the work-up procedure.

    • Possible Impurity 1: Unreacted 3-methoxybutanoic Acid. Due to the equilibrium nature of the reaction, some starting carboxylic acid may remain.

      • Purification: During the work-up, a wash with a mild aqueous base, such as a saturated sodium bicarbonate solution, will convert the acidic impurity into its water-soluble carboxylate salt, which can then be separated in the aqueous layer.

    • Possible Impurity 2: Side-Reaction Products. At high temperatures and with a strong acid catalyst, methanol can undergo self-condensation to form dimethyl ether.

      • Purification: Dimethyl ether is highly volatile and is typically removed during the solvent evaporation step. Careful fractional distillation of the final product can also separate it from the desired ester.

    • Possible Impurity 3: Residual Catalyst. The acid catalyst needs to be completely removed from the final product.

      • Purification: The catalyst is neutralized and removed during the aqueous work-up with a base wash. Subsequent washing with brine can help remove any remaining inorganic salts.

Frequently Asked Questions (FAQs)

  • Question 1: What is the most common method for synthesizing this compound?

    • Answer: The most prevalent laboratory-scale synthesis is the Fischer esterification of 3-methoxybutanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[1]

  • Question 2: Are there alternative synthesis routes?

    • Answer: Yes, an alternative route involves the reduction of methyl acetoacetate (B1235776) to methyl 3-hydroxybutanoate, followed by methylation of the hydroxyl group to form this compound. The reduction can be achieved using a reducing agent like sodium borohydride (B1222165), and the subsequent methylation can be performed using a reagent like methyl iodide in the presence of a base (Williamson ether synthesis).

  • Question 3: How can I monitor the progress of the reaction?

    • Answer: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) by comparing the reaction mixture to the starting material spots. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for monitoring the disappearance of reactants and the appearance of the product, as well as for identifying any side products.[2]

  • Question 4: What is the best way to purify the final product?

    • Answer: After an aqueous work-up to remove the acid catalyst and unreacted carboxylic acid, the crude product is typically purified by distillation under reduced pressure (vacuum distillation). This is effective for separating the ester from less volatile impurities.[3]

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following table provides illustrative data on how different parameters can influence the outcome of a Fischer esterification.

Parameter Condition A Condition B Condition C Condition D
Molar Ratio (Methanol:Acid) 1:15:110:110:1
Catalyst (H₂SO₄ mol%) 1%1%1%5%
Temperature (°C) 65 (Reflux)65 (Reflux)65 (Reflux)65 (Reflux)
Reaction Time (hours) 88812
Water Removal NoNoNoYes (Dean-Stark)
Illustrative Yield (%) ~40-50%~60-70%~75-85%>90%

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxybutanoic acid (1.0 eq), methanol (10 eq), and a catalytic amount of concentrated sulfuric acid (2-3 mol%).

  • Reaction: Heat the mixture to a gentle reflux and maintain for 8-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add the mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (B1210297) (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Alternative Synthesis from Methyl Acetoacetate

  • Step 1: Reduction to Methyl 3-hydroxybutanoate

    • Dissolve methyl acetoacetate (1.0 eq) in methanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, keeping the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the slow addition of acetone, followed by acidification with dilute HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to obtain crude methyl 3-hydroxybutanoate.

  • Step 2: Methylation to this compound

    • Dissolve the crude methyl 3-hydroxybutanoate (1.0 eq) in an anhydrous aprotic solvent like THF.

    • Add a strong base, such as sodium hydride (NaH) (1.2 eq), at 0°C.

    • After hydrogen evolution ceases, add methyl iodide (CH₃I) (1.2 eq) dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Carefully quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry, concentrate, and purify by distillation.

Visualizations

Fischer_Esterification_Mechanism Reactants 3-Methoxybutanoic Acid + Methanol Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH3OH Water_Elimination Protonated Ester Tetrahedral_Intermediate->Water_Elimination - H2O Product This compound + H2O Water_Elimination->Product - H+ Catalyst_Regen H+ (Catalyst)

Caption: Reaction mechanism of Fischer esterification.

Experimental_Workflow Start Combine Reactants: 3-Methoxybutanoic Acid, Methanol, H2SO4 Reflux Heat to Reflux (8-12 hours) Start->Reflux Workup Aqueous Work-up (NaHCO3 wash) Reflux->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Drying Dry with Na2SO4 & Concentrate Extraction->Drying Purification Vacuum Distillation Drying->Purification Final_Product Pure Methyl 3-methoxybutanoate Purification->Final_Product

Caption: Experimental workflow for synthesis.

Troubleshooting_Yield Start Low Yield? Check_Equilibrium Is water being removed or is methanol in large excess? Start->Check_Equilibrium Yes Check_Catalyst Is the catalyst fresh and in sufficient amount? Check_Equilibrium->Check_Catalyst Yes Solution_Equilibrium Increase methanol ratio or use a Dean-Stark trap. Check_Equilibrium->Solution_Equilibrium No Check_Conditions Is the reaction at reflux and has run long enough? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use fresh, anhydrous catalyst at 2-5 mol%. Check_Catalyst->Solution_Catalyst No Solution_Conditions Ensure reflux and monitor reaction by TLC/GC. Check_Conditions->Solution_Conditions No Success Yield Optimized Check_Conditions->Success Yes Solution_Equilibrium->Start Solution_Catalyst->Start Solution_Conditions->Start

Caption: Troubleshooting low yield issues.

References

Technical Support Center: Synthesis of Methyl 3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-methoxybutanoate. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, primarily through the base-catalyzed Michael addition of methanol (B129727) to methyl crotonate.

Problem Potential Cause Recommended Solution
Low or No Product Yield Ineffective Catalyst: The base catalyst (e.g., sodium methoxide) may be old or deactivated due to improper storage, leading to incomplete reaction.[1][2]Use a fresh, anhydrous batch of sodium methoxide (B1231860). Ensure it is stored under an inert atmosphere to prevent degradation from moisture and carbon dioxide.[2]
Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction.While a catalytic amount is needed, ensure the concentration is sufficient. For challenging reactions, increasing the catalyst loading might be necessary.[3]
Unfavorable Reaction Conditions: The reaction may be sensitive to temperature and solvent.[3]Optimize the reaction temperature. Some Michael additions require cooling to minimize side reactions, while others may need gentle heating.[3] Ensure methanol is used in excess to act as both reactant and solvent, driving the equilibrium towards the product.
Formation of Significant Side Products 1,2-Addition (Addition to Carbonyl): Stronger, less sterically hindered bases can sometimes lead to nucleophilic attack at the ester carbonyl group instead of the desired 1,4-conjugate addition.[4]Use a weaker base or a more sterically hindered base to favor 1,4-addition. Sodium methoxide is generally suitable for this reaction.[1][5]
Polymerization of Methyl Crotonate: Basic conditions can sometimes initiate the polymerization of the α,β-unsaturated ester, especially at higher temperatures.Maintain a controlled, and likely low, reaction temperature. Introduce the base catalyst slowly to the reaction mixture.
Transesterification: If other alcohols are present as impurities, they could potentially lead to the formation of different esters.Ensure all reagents and solvents are pure and anhydrous.
Difficult Product Purification Incomplete Reaction: The presence of unreacted starting materials can complicate purification.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion before workup.[3]
Emulsion Formation During Workup: Emulsions can form during the aqueous wash steps, making separation of the organic and aqueous layers difficult.To break up emulsions, try adding a saturated brine solution during the workup.
Co-distillation of Impurities: Side products with boiling points close to the desired product can be difficult to separate by simple distillation.For challenging separations, consider using fractional distillation or column chromatography for purification.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent method for synthesizing this compound is the Michael addition (or conjugate addition) of methanol to methyl crotonate.[7] This reaction is typically catalyzed by a base, such as sodium methoxide.[1][5]

Q2: What is the general mechanism for the base-catalyzed Michael addition of methanol to methyl crotonate?

A2: The reaction mechanism involves three main steps:

  • Methoxide Formation: The base (e.g., sodium methoxide) provides the methoxide ion (CH₃O⁻), which acts as the nucleophile.

  • Nucleophilic Attack: The methoxide ion attacks the electrophilic β-carbon of methyl crotonate in a 1,4-conjugate addition. The resulting electrons are delocalized onto the carbonyl oxygen, forming an enolate intermediate.[4][7]

  • Protonation: The enolate intermediate is then protonated by methanol (the solvent) to yield the final product, this compound, and regenerates the methoxide catalyst.[8]

Q3: What are the key side reactions to be aware of?

A3: The primary side reactions of concern are:

  • 1,2-Addition: Direct nucleophilic attack of the methoxide ion on the carbonyl carbon of the ester. This is generally less favored with "soft" nucleophiles like methoxide.[4]

  • Polymerization: The α,β-unsaturated ester (methyl crotonate) can undergo polymerization under basic conditions.

  • Saponification: If water is present, it can lead to the hydrolysis of the ester to the corresponding carboxylate salt, especially if a hydroxide (B78521) base is used or formed.[5]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the product.[3]

Q5: What is a typical workup and purification procedure for this reaction?

A5: A general workup procedure involves:

  • Neutralization: Carefully neutralize the basic catalyst with a dilute acid (e.g., acetic acid or dilute HCl).

  • Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer with water and then with a saturated brine solution to remove any remaining water-soluble impurities and to aid in layer separation.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product, typically by vacuum distillation, to obtain pure this compound.[6]

Experimental Protocols

Key Experiment: Base-Catalyzed Michael Addition of Methanol to Methyl Crotonate

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Methyl crotonate

  • Anhydrous methanol

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • In the flask, dissolve methyl crotonate in a large excess of anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly add a catalytic amount of sodium methoxide to the stirred solution.

  • Allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Remove the excess methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_main Main Reaction Pathway cluster_side Side Reactions MC Methyl Crotonate Enolate Enolate Intermediate MC->Enolate + Methoxide (from NaOMe) Side_1_2 1,2-Addition Product MC->Side_1_2 1,2-Addition Polymer Polymerization MC->Polymer Polymerization MeOH Methanol NaOMe Sodium Methoxide (Catalyst) Product This compound Enolate->Product + H⁺ (from Methanol)

Caption: Main reaction and side reactions in the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Product Yield Check_Catalyst Check Catalyst Activity & Amount Start->Check_Catalyst Check_Conditions Verify Reaction Conditions (Temperature, Solvent) Start->Check_Conditions Check_Purity Check Starting Material Purity Start->Check_Purity Solution_Catalyst Use Fresh, Anhydrous Catalyst Optimize Loading Check_Catalyst->Solution_Catalyst Solution_Conditions Optimize Temperature Use Excess Methanol Check_Conditions->Solution_Conditions Solution_Purity Purify Starting Materials Check_Purity->Solution_Purity Monitor Monitor Reaction Progress (TLC/GC) Solution_Catalyst->Monitor Solution_Conditions->Monitor Solution_Purity->Monitor

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of Methyl 3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of Methyl 3-methoxybutanoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Purity After Standard Distillation

  • Possible Cause: Presence of impurities with close boiling points to this compound.

  • Troubleshooting Steps:

    • Fractional Distillation: Employ fractional distillation with a high-efficiency column (e.g., Vigreux or packed column) to enhance separation.[1]

    • Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point and potentially increase the boiling point differences between your product and impurities.

    • Alternative Techniques: If distillation is ineffective, consider preparative gas chromatography (Prep-GC) for high-purity isolation of volatile compounds or column chromatography for non-volatile impurities.[1]

Problem 2: Presence of Acidic Impurities

  • Possible Cause: Hydrolysis of the ester to 3-methoxybutanoic acid.[2][3][4] This can be catalyzed by acidic or basic conditions, especially in the presence of water.[2]

  • Troubleshooting Steps:

    • Aqueous Wash: Before distillation, wash the crude product with a mild base solution (e.g., saturated sodium bicarbonate) to neutralize and remove the acidic impurity. Follow with a brine wash to remove excess water.

    • Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents during workup to prevent further hydrolysis.

Problem 3: Contamination with Starting Materials

  • Possible Cause: Incomplete reaction during synthesis.[5][6]

  • Troubleshooting Steps:

    • Reaction Optimization: Re-evaluate the reaction conditions (e.g., reaction time, temperature, catalyst) to drive the reaction to completion.

    • Purification: Most starting materials can be removed by careful fractional distillation due to differences in boiling points.[5]

Problem 4: Discoloration of the Final Product

  • Possible Cause: Formation of high-molecular-weight byproducts or polymeric material, potentially due to side reactions at elevated temperatures.[5]

  • Troubleshooting Steps:

    • Distillation under Reduced Pressure: Lowering the distillation temperature through vacuum can prevent the formation of these impurities.

    • Charcoal Treatment: For minor color impurities, treatment with activated charcoal followed by filtration may be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Such as 3-methoxybutanol or a methylating agent if prepared via etherification, or methanol (B129727) and a butanoyl derivative if prepared by esterification.

  • Side-Reaction Products: Potential byproducts include compounds from elimination reactions or over-methylation.[5]

  • Hydrolysis Product: 3-methoxybutanoic acid, formed by the hydrolysis of the ester.[2][3][4]

  • Solvent Residues: Residual solvents from the reaction or workup.[6][7]

Q2: What purity level can I expect from different purification techniques?

A2: The achievable purity depends on the chosen method and the nature of the impurities. Based on data for similar compounds, the following can be expected:

Purification TechniqueTypical Purity AchievedReference
Standard Distillation95-99%Inferred from[1]
Fractional Distillation>99.5%[1]
Preparative Gas Chromatography (Prep-GC)>99.9%[1]
Column Chromatography>98%Inferred from[8]

Q3: Which analytical methods are suitable for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities and confirming the identity of the main component.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.[1][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the ester functional group and the absence of hydroxyl groups from starting materials or hydrolysis products.[7]

Q4: My NMR spectrum shows an unexpected singlet. What could it be?

A4: An unexpected singlet could indicate the presence of several impurities:

  • Methanol: If used as a reactant or solvent, it will appear as a singlet.

  • Water: A broad singlet may indicate the presence of water.

  • Other Solvents: Depending on the solvents used during synthesis and workup (e.g., acetone).

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

Objective: To purify this compound by separating it from impurities with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux)

  • Distillation head with condenser and collection flasks

  • Heating mantle with magnetic stirrer

  • Vacuum pump and pressure gauge

  • Cold trap

Procedure:

  • Assemble the fractional vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound into the round-bottom flask with a stir bar.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Slowly reduce the pressure to the desired level.

  • Begin heating the flask while stirring.

  • Collect a forerun fraction which may contain lower-boiling impurities.[1]

  • Once the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean, dry receiving flask.

  • Stop the distillation before the distilling flask runs dry.

  • Allow the system to cool before slowly releasing the vacuum.

  • Analyze the collected fraction for purity using GC-MS or NMR.[1]

Protocol 2: Preparative Gas Chromatography (Prep-GC)

Objective: To obtain high-purity this compound, especially for removing impurities with very close boiling points.

Materials:

  • Partially purified this compound

  • Preparative gas chromatograph with an appropriate column (e.g., a non-polar or medium-polarity column)

  • Collection vials/traps

Procedure:

  • Optimize the separation conditions on an analytical GC-MS to determine the retention times of the product and impurities.

  • Set up the preparative GC with the optimized method (injector temperature, oven temperature program, carrier gas flow rate).

  • Inject the partially purified this compound onto the column.

  • Monitor the chromatogram and collect the fraction corresponding to the this compound peak in a cooled collection trap.

  • Multiple injections may be necessary to process the entire batch.

  • Combine the collected fractions.

  • Verify the purity of the isolated product using analytical GC-MS and NMR.[1]

Visualizations

Purification_Troubleshooting_Workflow start Crude Methyl 3-methoxybutanoate distillation Standard Distillation start->distillation purity_check1 Purity Check (GC-MS, NMR) distillation->purity_check1 low_purity Low Purity? purity_check1->low_purity acidic_impurities Acidic Impurities? low_purity->acidic_impurities Yes final_product High-Purity Product low_purity->final_product No close_boiling Close Boiling Point Impurities? acidic_impurities->close_boiling No wash Aqueous Bicarbonate Wash acidic_impurities->wash Yes frac_dist Fractional Vacuum Distillation close_boiling->frac_dist Yes close_boiling->final_product No wash->close_boiling prep_gc Preparative GC frac_dist->prep_gc Still Impure frac_dist->final_product Pure prep_gc->final_product

Caption: Troubleshooting workflow for the purification of this compound.

Impurity_Sources synthesis Synthesis of Methyl 3-methoxybutanoate starting_materials Unreacted Starting Materials synthesis->starting_materials side_reactions Side Reactions synthesis->side_reactions degradation Degradation synthesis->degradation solvents Solvent Residues synthesis->solvents elimination Elimination Products side_reactions->elimination over_methylation Over-methylation side_reactions->over_methylation hydrolysis Hydrolysis to Acid degradation->hydrolysis

References

Technical Support Center: Methyl 3-methoxybutanoate Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the distillation of methyl 3-methoxybutanoate.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference during experimental work.

PropertyValueReference
Molecular FormulaC₆H₁₂O₃[1][2]
Molecular Weight132.1577 g/mol [2][3]
Boiling Point150 °C (423 K) at 760 mmHg[3]
CAS Registry Number3136-17-2[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the distillation of this compound in a question-and-answer format.

Q1: My distillation is running very slowly, or the condensate ring is not rising up the column. What should I do?

A1: This issue, often termed a "stalled column," can be caused by insufficient heating or excessive heat loss.

  • Insufficient Heating: Gradually increase the heating mantle temperature. Ensure the heating mantle is appropriately sized for the flask to provide even heating.

  • Excessive Heat Loss: The fractionating column should be well-insulated. You can wrap the column with glass wool or aluminum foil to minimize heat loss to the surroundings, which will help the vapor rise.[4]

Q2: The temperature at the distillation head is fluctuating and not holding steady. What does this indicate?

A2: Temperature fluctuations typically indicate an inefficient separation or an uneven boiling rate.

  • Uneven Boiling: Ensure the liquid in the distillation flask is boiling smoothly. The use of boiling chips or a magnetic stirrer will prevent bumping and promote even boiling.

  • Heating Rate: An excessively high heating rate can cause different components to vaporize and condense erratically. Reduce the heat to maintain a slow and steady distillation rate of approximately 1-2 drops per second.[5]

  • Column Equilibration: Allow sufficient time for the fractionating column to equilibrate. This is the process where a temperature gradient is established along the column, which is crucial for good separation.[6]

Q3: I am not achieving a good separation between my product and impurities. How can I improve the purity of my distillate?

A3: Poor separation in fractional distillation is often related to the efficiency of the column or the distillation rate.[7]

  • Column Efficiency: For liquids with close boiling points, a longer fractionating column or a column with a more efficient packing material (like Raschig rings or Vigreux indentations) is necessary.[4] These provide more "theoretical plates" for the vapor to condense and re-vaporize, leading to better separation.[4]

  • Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, resulting in a more effective separation.[5]

  • Reflux Ratio: If your distillation head allows for it, increasing the reflux ratio (the ratio of condensate returned to the column versus condensate collected) can significantly improve separation.

Q4: My product appears discolored (e.g., yellow or brown), or I suspect it is decomposing. What is the cause and how can I prevent it?

A4: Discoloration can be a sign of thermal decomposition. Esters like this compound can be susceptible to decomposition at high temperatures.[8][9]

  • Reduce Temperature: The most effective way to prevent thermal degradation is to perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point of the compound, allowing it to distill at a temperature where it is more stable.

  • Avoid Overheating: Do not heat the distillation flask excessively. The temperature of the heating mantle should be only slightly higher than the boiling point of the liquid at the operating pressure.

  • Inert Atmosphere: Heating in the presence of oxygen can sometimes cause decomposition.[4] Purging the system with an inert gas like nitrogen or argon before starting the distillation can mitigate this.

Q5: How should the thermometer be positioned for an accurate boiling point reading?

A5: Proper thermometer placement is critical for obtaining an accurate boiling point measurement. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.[4] This ensures that the temperature being measured is that of the vapor that is in equilibrium with the liquid and is about to enter the condenser.

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving common issues during the distillation of this compound.

G start Start Distillation check_boiling Is the mixture boiling? start->check_boiling increase_heat Increase heating mantle temperature gradually check_boiling->increase_heat No check_vapor Is vapor rising up the column? check_boiling->check_vapor Yes increase_heat->check_boiling insulate_column Insulate column with glass wool or foil check_vapor->insulate_column No check_temp Is the head temperature stable? check_vapor->check_temp Yes insulate_column->check_vapor adjust_heat Adjust heating for a slow, steady rate (1-2 drops/sec) check_temp->adjust_heat No check_purity Is distillate purity acceptable? check_temp->check_purity Yes adjust_heat->check_temp improve_separation Improve separation: - Use a more efficient column - Slow down distillation rate check_purity->improve_separation No check_color Is product discolored or showing signs of decomposition? check_purity->check_color Yes improve_separation->start use_vacuum Consider vacuum distillation to lower the boiling point and prevent decomposition check_color->use_vacuum Yes end Distillation Complete check_color->end No use_vacuum->start

Caption: A workflow diagram for troubleshooting common distillation problems.

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines a standard procedure for the purification of this compound by fractional distillation at atmospheric pressure.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer and stir bar (or boiling chips)

  • Fractionating column (e.g., Vigreux)

  • Distillation head (Y-adapter)

  • Thermometer and adapter

  • Condenser

  • Receiving flask(s)

  • Clamps and support stand

  • Insulating material (glass wool or aluminum foil)

  • Tubing for condenser water

Procedure:

  • Apparatus Assembly:

    • Place the crude this compound and a magnetic stir bar into a clean, dry round-bottom flask. Do not fill the flask more than two-thirds full.

    • Securely clamp the flask to a support stand and place it in a heating mantle.

    • Attach the fractionating column vertically to the flask.

    • Place the distillation head on top of the column and insert the thermometer, ensuring the bulb is correctly positioned.[4]

    • Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the water tubing to the condenser, with water flowing in at the bottom and out at the top.

    • Place a pre-weighed receiving flask at the outlet of the condenser.

    • Wrap the fractionating column with your chosen insulating material.[4]

  • Distillation:

    • Begin stirring the mixture and turn on the cooling water to the condenser.

    • Start heating the flask gently. Observe the liquid for the onset of boiling.

    • Watch for a ring of condensate to slowly rise through the fractionating column. If it stalls, you may need to slightly increase the heat or improve the insulation.[4]

    • As the vapor reaches the thermometer, the temperature reading will rise and should stabilize at the boiling point of the first fraction (likely a lower-boiling impurity).

    • Collect this initial "forerun" fraction in a separate receiving flask.

    • Once the temperature begins to rise again, it indicates the first fraction has been removed. The temperature should then stabilize at the boiling point of the pure this compound (approx. 150 °C at 760 mmHg).

    • Change to a new, pre-weighed receiving flask to collect the main product fraction. Maintain a slow, steady collection rate.[5]

  • Shutdown:

    • When only a small amount of liquid remains in the distillation flask, or when the temperature starts to drop or rise sharply, stop the distillation by removing the heating mantle. Never distill to dryness.

    • Allow the apparatus to cool completely before disassembling.

    • Weigh the collected main fraction to determine the yield. Analyze its purity using appropriate techniques such as Gas Chromatography (GC) or NMR Spectroscopy.[5][10]

References

Stability and degradation of Methyl 3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 3-methoxybutanoate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

This compound is expected to be relatively stable under standard laboratory conditions (i.e., ambient temperature and pressure, protected from light). A safety data sheet for the similar compound 3-Methoxy-3-methyl-1-butanol states that it is "Stable under normal conditions" and "not reactive under normal ambient conditions"[1][2]. However, prolonged exposure to harsh conditions can lead to degradation.

Q2: What are the primary degradation pathways for this compound?

Based on its chemical structure, which contains both an ester and an ether functional group, this compound is susceptible to degradation via the following pathways:

  • Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 3-methoxybutanoic acid and methanol.

  • Oxidation: The ether linkage is susceptible to oxidation, which can lead to the formation of hydroperoxides and subsequent degradation products. The primary site of oxidative attack is often the carbon atom adjacent to the ether oxygen.

  • Thermal Decomposition: At elevated temperatures, esters can undergo thermal decomposition through various mechanisms, including homolytic fission of C-C and C-O bonds[3]. For a related compound, methyl butanoate, thermal decomposition begins at around 800 K[4].

Q3: What are the expected degradation products of this compound?

The expected degradation products will depend on the degradation pathway:

  • Hydrolysis (Acidic/Basic): 3-methoxybutanoic acid and methanol.

  • Oxidation: A variety of products can be formed, potentially including hydroperoxides, aldehydes, and shorter-chain acids.

  • Thermal Decomposition: A complex mixture of smaller molecules resulting from bond cleavage. For the related methyl butanoate, products include smaller alkenes, aldehydes, and carbon oxides[4].

Q4: How can I monitor the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, Mass Spectrometry) is a common and effective technique for monitoring the degradation of the parent compound and the formation of degradation products. Gas Chromatography (GC) may also be suitable, particularly for volatile degradants.

Troubleshooting Guide

Issue Possible Causes Suggested Solutions
Unexpectedly rapid degradation of this compound in solution. 1. pH of the solution is too high or too low, causing hydrolysis. 2. Presence of oxidizing agents or metal ion contaminants. 3. Exposure to light. 4. Elevated storage temperature.1. Ensure the solution is buffered to a neutral pH if hydrolysis is a concern. 2. Use high-purity solvents and glassware. Consider adding a chelating agent if metal ion contamination is suspected. 3. Store solutions in amber vials or protect from light. 4. Store solutions at recommended temperatures (e.g., refrigerated or frozen).
Inconsistent results in stability studies. 1. Variability in experimental conditions (temperature, light exposure, pH). 2. Inconsistent preparation of stock and sample solutions. 3. Issues with the analytical method.1. Tightly control all experimental parameters. Use calibrated equipment. 2. Follow a standardized and validated procedure for solution preparation. 3. Validate the analytical method for stability-indicating properties (specificity, linearity, accuracy, precision).
Appearance of unknown peaks in chromatograms during stability testing. 1. Formation of degradation products. 2. Contamination from solvents, glassware, or the container closure system.1. Perform forced degradation studies to generate potential degradation products and aid in peak identification. Use a mass spectrometer for structural elucidation. 2. Analyze blank samples (solvent without the compound) that have been subjected to the same stress conditions.

Quantitative Data on Degradation

Table 1: Hypothetical Hydrolytic Degradation of this compound at 50°C

Condition Half-life (t1/2, hours) Apparent Rate Constant (kapp, h-1)
0.1 M HCl480.0144
pH 7.0 Buffer> 500< 0.0014
0.1 M NaOH120.0578

Table 2: Hypothetical Oxidative Degradation of this compound at 25°C

Condition % Degradation after 24 hours
3% H2O215%
Air (headspace)< 1%

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare solutions of 0.1 M HCl, purified water, and 0.1 M NaOH.

  • Stress Conditions:

    • Acid Hydrolysis: Add a known volume of the stock solution to the 0.1 M HCl solution.

    • Neutral Hydrolysis: Add a known volume of the stock solution to the purified water.

    • Base Hydrolysis: Add a known volume of the stock solution to the 0.1 M NaOH solution.

  • Incubation:

    • Incubate all solutions in a controlled temperature environment (e.g., 50°C), protected from light.

  • Sampling:

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quenching:

    • For the acid and base hydrolysis samples, neutralize them by adding an equimolar amount of base or acid, respectively, immediately after sampling.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method to determine the concentration of this compound remaining and to monitor the formation of degradation products.

Protocol 2: Forced Oxidation Study
  • Preparation of Solutions:

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Prepare a 3% (v/v) solution of hydrogen peroxide (H₂O₂).

  • Stress Conditions:

    • Add a known volume of the stock solution to the 3% H₂O₂ solution.

  • Incubation:

    • Keep the solution at room temperature, protected from light.

  • Sampling:

    • Collect samples at various time intervals (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis:

    • Analyze the samples promptly by HPLC to monitor the degradation of this compound and the formation of oxidative degradation products.

Visualizations

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation M3MB This compound Acid Acid (H+) / Heat M3MB->Acid Base Base (OH-) / Heat M3MB->Base Products_H 3-methoxybutanoic acid + Methanol Acid->Products_H Base->Products_H M3MB2 This compound Oxidant Oxidizing Agent (e.g., H2O2) M3MB2->Oxidant Products_O Hydroperoxides, Aldehydes, etc. Oxidant->Products_O

Caption: Predicted degradation pathways of this compound.

G Start Start: Prepare Stock Solution of this compound Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Incubate Incubate at Controlled Temperature Stress->Incubate Sample Withdraw Samples at Time Points Incubate->Sample Quench Quench Reaction (if necessary) Sample->Quench Analyze Analyze by Stability-Indicating HPLC Method Quench->Analyze End End: Determine Degradation Rate and Products Analyze->End

Caption: General workflow for a forced degradation study.

References

Preventing side-product formation in butanoate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in butanoate esterification.

Troubleshooting Guides

This section addresses specific issues that may arise during butanoate esterification experiments, offering potential causes and solutions.

Issue 1: Low Ester Yield

A low yield of the desired butanoate ester is a common problem. Several factors can contribute to this issue.

Potential CauseRecommended Solution
Equilibrium Limitations The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of one reactant (typically the alcohol) or remove water as it forms using a Dean-Stark apparatus or molecular sieves.[1]
Insufficient Catalyst Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in an appropriate amount (typically 1-5 mol%). For solid catalysts like Amberlyst-15, ensure they are properly activated.
Low Reaction Temperature Increase the reaction temperature to accelerate the reaction rate. Refluxing the reaction mixture is a common practice.[2]
Inadequate Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time until the consumption of the starting material plateaus.
Hydrolysis of Ester The presence of water can hydrolyze the ester back to the carboxylic acid and alcohol. Ensure all reactants and glassware are dry before starting the reaction.

Issue 2: Formation of Side-Products

The presence of impurities and side-products can complicate purification and reduce the final yield.

Side-ProductFormation PathwayPrevention Strategy
Butenes (e.g., 1-butene, 2-butene) Acid-catalyzed dehydration of the butanol starting material. This is more prevalent at higher temperatures.[3]Use milder reaction temperatures. Select a catalyst that is less prone to promoting elimination reactions.
Dibutyl Ether Acid-catalyzed condensation of two butanol molecules. This is also favored by higher temperatures and high alcohol concentrations.Lower the reaction temperature. Adjust the butanoic acid to butanol molar ratio to avoid a large excess of butanol.
Butanoic Anhydride (B1165640) Self-condensation of two butanoic acid molecules with the elimination of water. This is more likely under strongly dehydrating conditions.Use a stoichiometric amount of a dehydrating agent or control the reaction conditions to favor esterification over anhydride formation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for butanoate esterification?

A1: The optimal temperature is a balance between reaction rate and side-product formation. Generally, refluxing the reaction mixture is effective.[2] However, if the formation of butenes or dibutyl ether is significant, lowering the temperature and extending the reaction time may be necessary. For enzymatic esterification, the optimal temperature can be significantly lower, for instance, around 40°C for butyl butyrate (B1204436) synthesis using certain lipases.[5]

Q2: Which acid catalyst is most effective for butanoate esterification?

A2: Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and effective catalysts. Solid acid catalysts like Amberlyst-15 can also be used and offer the advantage of easier separation from the reaction mixture. The choice of catalyst can influence the reaction rate and the profile of side-products.

Q3: How does the molar ratio of butanoic acid to butanol affect the reaction?

A3: Using a large excess of the alcohol (e.g., a 3:1 or higher molar ratio of alcohol to carboxylic acid) can shift the reaction equilibrium towards the ester product, increasing the yield.[6] One study on Fischer esterification showed that increasing the alcohol excess from 1:1 to 10:1 increased the ester yield from 65% to 97%.[1]

Q4: How can I effectively remove water from the reaction mixture?

A4: A Dean-Stark apparatus is a common and effective method for removing water azeotropically with a suitable solvent like toluene.[1] Alternatively, adding a drying agent such as molecular sieves directly to the reaction mixture can also sequester the water produced.[2]

Q5: My reaction mixture turned dark. What is the cause?

A5: Darkening of the reaction mixture, especially when using concentrated sulfuric acid, can be due to oxidation of the alcohol or other organic materials present. Using a less oxidizing acid catalyst or milder reaction conditions can help prevent this.

Data Presentation

Table 1: Effect of Catalyst on Ethyl Butanoate Yield

CatalystMolar Ratio (Ethanol:Butyric Acid)Temperature (°C)Reaction Time (h)Conversion (%)
Amberlyst-1510:175-Increases with catalyst loading
Indion-19010:175-Higher than Amberlyst-15 under similar conditions
Sulfuric Acid15:165-99

Data compiled from multiple sources for illustrative comparison.[7][8]

Table 2: Effect of Temperature and Reactant Ratio on Ester Yield

EsterAlcoholMolar Ratio (Alcohol:Acid)Temperature (°C)Yield (%)
Ethyl AcetateEthanol (B145695)1:1Reflux~65
Ethyl AcetateEthanol10:1Reflux~97
Butyl Butyraten-Butanol2.41:140>94.5
Ethyl ButyrateEthanol1:14598.3 (enzymatic)

Data compiled from multiple sources for illustrative comparison.[1][5][9]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Butanoate via Fischer Esterification

Materials:

  • Butanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine butanoic acid and a 3-fold molar excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) while swirling the flask.

  • Heat the mixture to reflux using a heating mantle and continue for 1-2 hours.

  • Allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent (excess ethanol and diethyl ether if used for extraction) using a rotary evaporator.

  • Purify the crude ethyl butanoate by simple distillation.

Mandatory Visualizations

Fischer_Esterification Fischer Esterification Mechanism ButanoicAcid Butanoic Acid ProtonatedCarbonyl Protonated Carbonyl ButanoicAcid->ProtonatedCarbonyl + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + Butanol Butanol Butanol ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H2O EthylButanoate Ethyl Butanoate ProtonatedEster->EthylButanoate - H+ H_plus2 H+ ProtonatedEster->H_plus2 H2O Water H_plus H+ H_plus->ButanoicAcid

Caption: The acid-catalyzed mechanism of Fischer esterification of butanoic acid with butanol.

Side_Product_Pathways Side-Product Formation Pathways cluster_main Main Reaction cluster_side Side Reactions ButanoicAcid Butanoic Acid EthylButanoate Ethyl Butanoate ButanoicAcid->EthylButanoate + Butanol, H+ Butanol Butanol Butanol->EthylButanoate Butanol2 Butanol Butenes Butenes Butanol2->Butenes - H2O, H+ DibutylEther Dibutyl Ether Butanol2->DibutylEther + Butanol, - H2O, H+

Caption: Competing side reactions in butanoate esterification.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_solutions Solutions Start Low Ester Yield CheckEquilibrium Check Equilibrium Conditions Start->CheckEquilibrium CheckCatalyst Check Catalyst Activity CheckEquilibrium->CheckCatalyst Equilibrium Addressed AddExcessAlcohol Add Excess Alcohol / Remove Water CheckEquilibrium->AddExcessAlcohol CheckTempTime Check Temperature & Time CheckCatalyst->CheckTempTime Catalyst OK UseFreshCatalyst Use Fresh/More Catalyst CheckCatalyst->UseFreshCatalyst AnalyzeSideProducts Analyze for Side-Products CheckTempTime->AnalyzeSideProducts Temp/Time OK IncreaseTempTime Increase Temperature/Time CheckTempTime->IncreaseTempTime OptimizeConditions Optimize Conditions AnalyzeSideProducts->OptimizeConditions Side-Products Identified ModifyConditions Modify Conditions to Minimize Side-Products AnalyzeSideProducts->ModifyConditions

Caption: A logical workflow for troubleshooting low yield in butanoate esterification.

References

Technical Support Center: Enantioselective Synthesis of Methyl 3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of Methyl 3-methoxybutanoate. Our aim is to address common challenges and provide actionable solutions to improve enantioselectivity and overall reaction success.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on improving enantiomeric excess (e.e.).

Issue 1: Low Enantiomeric Excess (e.e.)

Question: We are observing low enantiomeric excess in our synthesis of this compound via asymmetric hydrogenation of Methyl 3-oxobutanoate. What are the potential causes and how can we improve the enantioselectivity?

Answer: Low enantioselectivity in asymmetric hydrogenation can stem from several factors related to the catalyst, substrate, and reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Suboptimal Chiral Ligand Screen a variety of chiral ligands. For β-keto esters, ligands like BINAP, Josiphos, and ferrocenyl P,N,N-ligands have shown promise with Ruthenium and Iridium catalysts.[1][2] The choice of ligand is crucial and often substrate-dependent.
Improper Catalyst Preparation/Activation Ensure the catalyst precursor and ligand are of high purity and handled under inert conditions to prevent deactivation. The in-situ formation of the active catalyst often requires specific conditions (e.g., temperature, time) which should be strictly followed.
Incorrect Metal-to-Ligand Ratio Optimize the metal-to-ligand ratio. A slight excess of the chiral ligand (e.g., 1:1.1 or 1:1.2 metal:ligand) is often beneficial.
Reaction Temperature Too High Asymmetric reactions are highly sensitive to temperature. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) generally increases enantioselectivity by favoring the transition state leading to the desired enantiomer.
Inappropriate Solvent The polarity and coordinating ability of the solvent can significantly influence enantioselectivity. Screen a range of solvents, starting with less coordinating, non-polar aprotic solvents like toluene (B28343) or dichloromethane, and also consider protic solvents like methanol (B129727) or ethanol (B145695), which are common in these hydrogenations.
Sub-optimal Hydrogen Pressure The pressure of hydrogen gas can affect the rate and selectivity of the reaction. Vary the hydrogen pressure within a reasonable range (e.g., 10-100 atm) to find the optimal condition for your specific catalyst system.
Presence of Impurities Ensure all reagents and solvents are pure and anhydrous. Impurities can act as catalyst poisons, leading to both low yield and low enantioselectivity. The use of molecular sieves can be beneficial.

Issue 2: Poor Reproducibility of Results

Question: Our results for the enantioselective synthesis of this compound are not reproducible between batches. What factors should we investigate?

Answer: Lack of reproducibility is a common issue in sensitive catalytic reactions. Careful control over all experimental parameters is key to achieving consistent results.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inconsistent Reagent/Catalyst Quality Use reagents, solvents, and catalyst components from the same batch for a series of experiments. If a new batch is used, it's advisable to re-optimize the reaction conditions. Ensure consistent purity and dryness of all materials.
Variations in Reaction Setup Standardize the reaction setup meticulously. This includes the method of catalyst preparation, the rate of reagent addition, stirring speed, and the method of temperature control. Ensure rigorous exclusion of air and moisture using standard Schlenk techniques or a glovebox.
Inconsistent Work-up and Purification A standardized work-up and purification protocol is crucial. Variations in quenching, extraction, and chromatography can lead to inconsistent results.
Analytical Method Variability Validate the chiral HPLC or GC method used to determine the enantiomeric excess. Ensure consistent integration parameters and baseline correction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the enantioselective synthesis of β-hydroxy esters like this compound?

A1: The most prevalent and effective methods include:

  • Asymmetric Hydrogenation: This involves the reduction of the corresponding β-keto ester (Methyl 3-oxobutanoate) using a chiral catalyst, typically based on transition metals like Ruthenium, Rhodium, or Iridium, coordinated to chiral ligands.[2][3]

  • Biocatalysis: The use of enzymes or whole-cell systems (like baker's yeast) to reduce the β-keto ester.[4] These methods often offer high enantioselectivity under mild reaction conditions.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material to direct the stereochemical outcome of a reduction, followed by the removal of the auxiliary.

  • Kinetic Resolution: Selectively reacting one enantiomer of a racemic mixture of the product, leaving the other enantiomer in excess.

Q2: How do I choose the right chiral catalyst for my reaction?

A2: The selection of an optimal catalyst is often empirical and may require screening. However, for the asymmetric hydrogenation of β-keto esters, Ru(II)-BINAP systems are a well-established starting point.[5] More recent developments include the use of Iridium catalysts with chiral ferrocenyl P,N,N-ligands which have shown excellent enantioselectivities for a range of β-keto esters.[1][2] The choice can be guided by literature precedents for similar substrates.

Q3: Can biocatalysis be a viable alternative to metal-based catalysis for this synthesis?

A3: Absolutely. Biocatalytic reduction, for instance using baker's yeast (Saccharomyces cerevisiae), is a well-documented method for producing chiral β-hydroxy esters with high enantioselectivity.[4] Isolated reductase enzymes can also be employed. Biocatalysis offers advantages such as mild reaction conditions (room temperature, aqueous media), high stereoselectivity, and being environmentally benign. However, substrate scope can sometimes be limited, and optimization of fermentation/reaction conditions is necessary.

Q4: What are some common side reactions to be aware of?

A4: In the synthesis of this compound, particularly from Methyl 3-oxobutanoate, potential side reactions include:

  • Racemization of the product: The chiral center in the β-hydroxy ester product can be susceptible to racemization under harsh acidic or basic conditions, which can sometimes be present during work-up.

  • Transesterification: If using an alcohol as a solvent that is different from the ester group (e.g., ethanol solvent for a methyl ester), transesterification can occur, leading to a mixture of ester products.[6]

  • Over-reduction: Under harsh reduction conditions, other functional groups might be reduced.

  • Decomposition of the catalyst or ligand: Ensure your reaction conditions are not too harsh for the chosen catalytic system.

Data Presentation

The following tables summarize quantitative data for the asymmetric reduction of β-keto esters analogous to Methyl 3-oxobutanoate, providing a baseline for expected performance.

Table 1: Asymmetric Hydrogenation of Analogous β-Keto Esters

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (e.e., %)Reference
Ru(II)-BINAPMethyl 3-oxobutanoate92-9697-98 (R)[5]
Ir-Ferrocenyl P,N,N-LigandEthyl 3-oxobutanoate>9995 (S)[1]
[RuI{(R)-binap}(p-cymene)]IMethyl 2-(benzamidomethyl)-3-oxobutanoate9499[7]
Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆)Methyl 2-(benzamidomethyl)-3-oxobutanoate>9999[7]

Table 2: Biocatalytic Reduction of Analogous β-Keto Esters

BiocatalystSubstrateYield (%)Enantiomeric Excess (e.e., %)Reference
Baker's YeastEthyl 3-oxobutanoate59-7685 (S)[5]
Baker's Yeast (optimized)Ethyl 3-oxobutanoate->95 (S)[5]
Chlorella pyrenoidosaEthyl 2-methyl-3-oxobutanoate->99 (syn-(2S, 3R))[8]
(S)-1-phenylethanol dehydrogenase (PEDH)Various β-keto estersHighExcellent[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited. Note that these protocols are for analogous substrates and may require optimization for the synthesis of this compound.

Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of Methyl 3-oxobutanoate (Analogous)

  • Catalyst Preparation (in-situ): In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add [RuCl₂(benzene)]₂ (1 mol%) and the chiral BINAP ligand (e.g., (R)-BINAP, 1.1 mol%). Add anhydrous, degassed methanol to dissolve the components. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.[5]

  • Hydrogenation: In a separate flask, dissolve Methyl 3-oxobutanoate in anhydrous, degassed methanol. Transfer the substrate solution to a high-pressure autoclave. Carefully transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere. Seal the autoclave and purge several times with hydrogen gas.

  • Reaction: Pressurize the autoclave with hydrogen gas (e.g., 50-100 atm) and stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the required time (e.g., 12-48 hours). Reaction progress can be monitored by TLC or GC.

  • Work-up and Purification: After the reaction is complete, carefully depressurize the autoclave. Remove the solvent under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient).

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Protocol 2: Biocatalytic Reduction using Baker's Yeast (Analogous)

  • Yeast Suspension Preparation: In a suitable flask, dissolve sucrose (B13894) (e.g., 40 g) in warm water (e.g., 200 mL). Add baker's yeast (e.g., 20 g) to the sucrose solution and stir until a homogeneous suspension is formed. Allow the yeast to activate for about 30 minutes at room temperature.[5]

  • Bioreduction: Add Methyl 3-oxobutanoate (e.g., 1 g) to the yeast suspension. Stir the reaction mixture vigorously at room temperature for 24-72 hours. The reaction progress can be monitored by TLC or GC analysis of small aliquots extracted with ethyl acetate.

  • Work-up and Purification: After the reaction is complete, add diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells. Saturate the filtrate with NaCl and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product can be purified by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst_prep Catalyst Preparation reaction Asymmetric Hydrogenation / Bioreduction catalyst_prep->reaction substrate_prep Substrate Solution substrate_prep->reaction workup Work-up reaction->workup Reaction Mixture purification Purification workup->purification Crude Product analysis Chiral Analysis (HPLC/GC) purification->analysis Purified Product

Caption: General experimental workflow for enantioselective synthesis.

troubleshooting_workflow start Low Enantioselectivity Observed catalyst Catalyst Issues? start->catalyst conditions Reaction Conditions? catalyst->conditions No optimize_catalyst Optimize Ligand, Metal:Ligand Ratio, Activation catalyst->optimize_catalyst Yes substrate Substrate/Reagent Purity? conditions->substrate No optimize_conditions Optimize Temperature, Solvent, Pressure conditions->optimize_conditions Yes purify_reagents Purify/Dry Reagents & Solvents substrate->purify_reagents Yes end High Enantioselectivity Achieved optimize_catalyst->end optimize_conditions->end purify_reagents->end

Caption: Troubleshooting workflow for low enantioselectivity.

References

Challenges in the scale-up of Methyl 3-methoxybutanoate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of Methyl 3-methoxybutanoate production.

Frequently Asked Questions (FAQs)

Q1: What is a common synthesis route for this compound?

A1: A prevalent method for the synthesis of this compound is the acid-catalyzed methoxy-addition to a double bond of a precursor like methyl crotonate or by the methylation of methyl 3-hydroxybutanoate. Another viable route involves the reaction of an allyl halide with carbon monoxide and methanol.

Q2: What are the critical parameters to control during the scale-up of this reaction?

A2: Key parameters to meticulously control include reaction temperature, pressure, catalyst concentration, and the molar ratio of reactants. Inadequate control of these variables can lead to reduced yield, increased by-product formation, and potential safety hazards.

Q3: How can I monitor the progress of the reaction?

A3: For laboratory-scale experiments, Thin-Layer Chromatography (TLC) is a convenient method. For larger-scale production and more precise analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended to quantify the starting materials, product, and any by-products.

Q4: What are the common impurities and by-products in this compound synthesis?

A4: Depending on the synthetic route, common by-products may include isomers, unreacted starting materials, and products of side reactions such as polymerization or elimination. For instance, in the reaction of methyl butenoate with methanol, methyl crotonate can be a co-product.[1]

Q5: What are the recommended purification methods for industrial-scale production?

A5: Fractional distillation is the most common and effective method for purifying this compound on a large scale.[2] For achieving very high purity, preparative chromatography can be employed, though it is generally more suitable for smaller scales.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Monitor the reaction using HPLC or GC to ensure it proceeds to completion.- Verify the quality and stoichiometry of all reagents.- Ensure the reaction temperature and pressure are maintained at optimal levels.
Catalyst deactivation.- If using a solid catalyst, consider regeneration through calcination or washing.- For homogeneous catalysts, ensure reaction conditions do not favor degradation.
By-product formation.- Optimize reaction conditions (temperature, pressure, catalyst loading) to favor the desired product.- Analyze for and identify by-products to understand side reactions.
Low Purity Inefficient purification.- Optimize distillation parameters (e.g., column height, reflux ratio).- Consider a secondary purification step like column chromatography for high-purity requirements.
Presence of unreacted starting materials.- Ensure the reaction goes to completion.- Adjust the stoichiometry of reactants to favor full conversion of the limiting reagent.
Formation of azeotropes.- Investigate the potential for azeotrope formation with solvents or by-products and adjust the purification strategy accordingly.
Slow Reaction Rate Insufficient catalyst activity.- Increase catalyst loading, but be mindful of potential side reactions.- Ensure the catalyst is not poisoned by impurities in the feedstock.
Sub-optimal reaction temperature.- Gradually increase the reaction temperature while monitoring for by-product formation.
Discoloration of Product Thermal degradation.- Lower the temperature of the reaction or purification steps.- Consider using a milder catalyst if applicable.
Presence of colored impurities.- Identify the impurity using analytical techniques (e.g., UV-Vis, LC-MS) and devise a targeted removal strategy (e.g., activated carbon treatment).

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Addition of Methanol to Methyl Crotonate

This protocol describes a general procedure. Researchers should optimize conditions based on their specific equipment and scale.

Materials:

  • Methyl crotonate

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or a solid acid catalyst (e.g., Amberlyst-15)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a suitably sized reactor equipped with a stirrer, thermometer, and reflux condenser, charge methanol.

  • Slowly add the acid catalyst (e.g., sulfuric acid) while maintaining the temperature below 25°C.

  • Add methyl crotonate to the mixture.

  • Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by GC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a liquid acid catalyst was used, neutralize the reaction mixture by slowly adding a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Purity of this compound

Parameter Condition A Condition B Condition C
Catalyst Sulfuric Acid (1 mol%)Amberlyst-15 (10 wt%)Sulfuric Acid (2 mol%)
Temperature (°C) 657565
Reaction Time (h) 646
Molar Ratio (Methanol:Methyl Crotonate) 5:15:110:1
Yield (%) 758285
Purity (GC, %) 959796

Note: The data presented in this table are illustrative and should be adapted based on experimental findings.

Visualizations

Logical Relationship: Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Detected check_completion Check Reaction Completion (HPLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize_time_temp Increase Reaction Time or Temperature incomplete->optimize_time_temp check_reagents Verify Reagent Quality and Stoichiometry incomplete->check_reagents check_catalyst Investigate Catalyst Activity complete->check_catalyst optimize_time_temp->check_completion check_reagents->check_completion deactivated Catalyst Deactivated? check_catalyst->deactivated regenerate_catalyst Regenerate or Replace Catalyst deactivated->regenerate_catalyst Yes byproducts Analyze for By-products deactivated->byproducts No regenerate_catalyst->check_completion optimize_conditions Optimize Conditions to Minimize Side Reactions byproducts->optimize_conditions

Caption: A flowchart for troubleshooting low yield issues.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification charge_reactants Charge Methanol and Methyl Crotonate add_catalyst Add Acid Catalyst charge_reactants->add_catalyst reaction Heat to Reflux (4-6 hours) add_catalyst->reaction monitoring Monitor by GC/HPLC reaction->monitoring neutralization Neutralize with NaHCO3 Solution monitoring->neutralization Reaction Complete extraction Extract with Dichloromethane neutralization->extraction drying Dry with MgSO4 and Filter extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration distillation Fractional Distillation concentration->distillation final_product Pure Methyl 3-methoxybutanoate distillation->final_product

Caption: The experimental workflow for synthesis and purification.

References

Validation & Comparative

A Comparative Guide to Methyl 3-methoxybutanoate and Ethyl 3-methoxybutanoate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties, synthesis, and potential applications of Methyl 3-methoxybutanoate and Ethyl 3-methoxybutanoate, supported by general experimental principles and data from analogous compounds.

This guide provides a comparative overview of this compound and Ethyl 3-methoxybutanoate for researchers, scientists, and drug development professionals. Due to a lack of direct comparative studies in the available scientific literature, this guide synthesizes information based on general principles of organic chemistry and data from structurally similar esters to infer the properties and potential performance of the title compounds.

Physicochemical Properties: A Comparative Analysis

The fundamental difference between this compound and Ethyl 3-methoxybutanoate lies in the substitution of a methyl group with an ethyl group in the ester functional group. This seemingly minor structural change is expected to influence several key physicochemical properties. The following table summarizes the predicted differences based on established trends observed in homologous series of esters.

PropertyThis compoundEthyl 3-methoxybutanoateRationale for Comparison
Molecular Formula C₆H₁₂O₃C₇H₁₄O₃Addition of a -CH₂- group.
Molecular Weight 132.16 g/mol 146.18 g/mol Increased carbon and hydrogen content.
Boiling Point Predicted to be lowerPredicted to be higherIncreased molecular weight and van der Waals forces lead to higher boiling points in ethyl esters compared to their methyl counterparts.
Viscosity Predicted to be lowerPredicted to be slightly higherGenerally, ethyl esters exhibit slightly higher viscosity than the corresponding methyl esters.
Density Predicted to be slightly lowerPredicted to be slightly higherThe addition of a methylene (B1212753) group typically leads to a small increase in density.
Water Solubility Predicted to be slightly higherPredicted to be slightly lowerAs the hydrocarbon chain length of the ester increases, its hydrophobic character increases, leading to decreased water solubility.[1]
Flash Point Predicted to be lowerPredicted to be higherIn studies of biodiesel, ethyl esters consistently show higher flash points than methyl esters.[2][3]
Pour Point Predicted to be higherPredicted to be lowerIn the context of biodiesels, ethyl esters have been observed to have lower pour points than their methyl ester analogs.

Synthesis of Alkoxy Esters: Proposed Experimental Protocols

Experimental Protocol: Synthesis of this compound from Methyl 3-hydroxybutanoate

Materials:

  • Methyl 3-hydroxybutanoate

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of Methyl 3-hydroxybutanoate (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel.

  • After the evolution of hydrogen gas ceases (approximately 30-60 minutes), add methyl iodide (1.5 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

Experimental Protocol: Synthesis of Ethyl 3-methoxybutanoate from Ethyl 3-hydroxybutanoate

This synthesis would follow an identical protocol to the one described above for the methyl ester, with the starting material being Ethyl 3-hydroxybutanoate.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Hydroxy_Ester Methyl or Ethyl 3-hydroxybutanoate NaH 1. NaH Hydroxy_Ester->NaH Deprotonation Reaction_Vessel Anhydrous THF 0 °C to RT Quench Quench with NH₄Cl (aq) Reaction_Vessel->Quench MeI 2. CH₃I MeI->Reaction_Vessel Methylation Extraction Extraction with Diethyl Ether Quench->Extraction Purification Column Chromatography Extraction->Purification Alkoxy_Ester Methyl or Ethyl 3-methoxybutanoate Purification->Alkoxy_Ester

Proposed synthesis workflow for alkoxy esters.

Reactivity and Potential Applications

The reactivity of esters is primarily centered around the electrophilic carbonyl carbon. In general, methyl esters are slightly more reactive towards nucleophilic acyl substitution than ethyl esters due to the smaller steric hindrance of the methyl group. This difference in reactivity could be a factor in applications such as hydrolysis or transesterification reactions.

While no specific applications for this compound or Ethyl 3-methoxybutanoate are extensively documented, their structural motifs suggest potential utility as:

  • Solvents: Their ester and ether functionalities could make them suitable as specialty solvents.

  • Flavor and Fragrance Components: Short-chain esters are often used in the flavor and fragrance industry.

  • Chemical Intermediates: They can serve as building blocks for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. For example, related methoxy (B1213986) esters are used in the synthesis of various pharmaceutical compounds.

Biological Activity: An Inferential Comparison

Direct experimental data on the biological activity of this compound and Ethyl 3-methoxybutanoate is not available in the public domain. However, studies on other classes of esters have shown that the length of the alkyl chain can influence biological activity.

For instance, a study on the antibacterial activity of (R)-3-hydroxybutyric alkyl esters demonstrated that activity generally increased with the length of the ester chain from C1 to C6.[4] This suggests that Ethyl 3-methoxybutanoate might exhibit different, and potentially enhanced, biological activity compared to its methyl counterpart in certain assays. However, this is a speculative inference and would require experimental validation.

Logical_Comparison Methyl_Ester This compound Properties Physicochemical Properties Methyl_Ester->Properties Lower MW Lower BP Higher Water Solubility Reactivity Chemical Reactivity Methyl_Ester->Reactivity Slightly Higher (Less Steric Hindrance) Bioactivity Potential Biological Activity Methyl_Ester->Bioactivity Potentially Lower (Based on Analogs) Ethyl_Ester Ethyl 3-methoxybutanoate Ethyl_Ester->Properties Higher MW Higher BP Lower Water Solubility Ethyl_Ester->Reactivity Slightly Lower (More Steric Hindrance) Ethyl_Ester->Bioactivity Potentially Higher (Based on Analogs)

Logical comparison of key attributes.

Conclusion

In the absence of direct comparative studies, this guide provides an inferred comparison of this compound and Ethyl 3-methoxybutanoate based on established chemical principles and data from analogous compounds. The ethyl ester is predicted to have a higher boiling point, viscosity, and flash point, but lower water solubility compared to the methyl ester. The methyl ester may exhibit slightly higher reactivity in nucleophilic acyl substitution reactions. The potential biological activities of these compounds remain an area for future investigation, with the possibility that the ethyl ester could show enhanced activity in certain contexts. The provided synthetic protocols offer a general framework for the preparation of these compounds, which can be optimized for specific laboratory conditions. Further experimental investigation is necessary to validate these inferred properties and to fully elucidate the potential applications of these two esters.

References

A Spectroscopic Showdown: Differentiating Butanoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the world of analytical chemistry and drug development, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different structural arrangements, can exhibit vastly different physical, chemical, and biological properties. This guide provides a comparative analysis of four butanoate isomers with the molecular formula C₄H₈O₂—methyl propanoate, ethyl acetate (B1210297), propyl formate (B1220265), and isopropyl formate—utilizing the power of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a clear comparison of the spectroscopic data and detailed experimental protocols to aid in the unambiguous identification of these common esters.

Spectroscopic Data at a Glance: A Comparative Analysis

The subtle differences in the arrangement of atoms within these four isomers give rise to unique spectroscopic fingerprints. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, allowing for a direct comparison and facilitating their differentiation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

IsomerProtonsChemical Shift (δ)Multiplicity
Methyl Propanoate -OCH₃3.67Singlet
-CH₂-2.32Quartet
-CH₃1.14Triplet
Ethyl Acetate [1][2]-OCH₂-4.12Quartet
CH₃C=O2.05Singlet
-CH₃1.25Triplet
Propyl Formate -OCHO8.05Singlet
-OCH₂-4.04Triplet
-CH₂-1.69Sextet
-CH₃0.94Triplet
Isopropyl Formate -OCHO8.05Singlet
-OCH-5.07Septet
-CH₃1.24Doublet

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

IsomerCarbonChemical Shift (δ)
Methyl Propanoate C=O174.7
-OCH₃51.5
-CH₂-27.6
-CH₃9.1
Ethyl Acetate [3]C=O171.1
-OCH₂-60.4
CH₃C=O21.0
-CH₃14.2
Propyl Formate [4]C=O161.2
-OCH₂-66.2
-CH₂-22.1
-CH₃10.3
Isopropyl Formate C=O160.8
-OCH-67.3
-CH₃21.8

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber cm⁻¹)

IsomerC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
Methyl Propanoate [5][6]~1743~1203
Ethyl Acetate [7][8]~1735-1750~1230-1250
Propyl Formate [9]~1735-1750~1180-1200
Isopropyl Formate ~1725~1180

Table 4: Mass Spectrometry (MS) Data (m/z)

IsomerMolecular Ion (M⁺)Key Fragment Ions (m/z)
Methyl Propanoate [10][11][12][13]8857, 59, 29
Ethyl Acetate [14][15][16][17]8843, 70, 29
Propyl Formate [18][19][20]8842, 59, 29
Isopropyl Formate [21][22][23]8845, 43, 42

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the butanoate isomer sample was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard for chemical shift referencing (0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 300 MHz or 400 MHz NMR spectrometer.

    • For ¹H NMR, a standard pulse sequence was used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence was used to obtain singlets for all carbon atoms.

  • Data Processing: The acquired Free Induction Decay (FID) was Fourier transformed, and the resulting spectrum was phased and baseline corrected. Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the neat butanoate isomer between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder was first collected. The sample was then placed in the beam path, and the sample spectrum was recorded. The instrument software automatically subtracts the background from the sample spectrum.

  • Data Analysis: The resulting spectrum was analyzed to identify the characteristic absorption bands, particularly the C=O and C-O stretching vibrations.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the butanoate isomer was introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) was used as the ionization method, with a standard electron energy of 70 eV.

  • Mass Analysis: The generated ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer.

  • Data Interpretation: The resulting mass spectrum was analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.

Visualizing the Analytical Workflow

The logical process of distinguishing between the butanoate isomers based on their spectroscopic data can be visualized as a decision-making workflow.

Spectroscopic_Comparison_Workflow cluster_start Sample cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification cluster_isomers Identified Isomers start Butanoate Isomer (C₄H₈O₂) NMR ¹H & ¹³C NMR start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS NMR_data Chemical Shifts Multiplicities NMR->NMR_data IR_data Functional Group Frequencies IR->IR_data MS_data Molecular Ion & Fragmentation MS->MS_data decision Compare Data with Tables NMR_data->decision IR_data->decision MS_data->decision MP Methyl Propanoate decision->MP Unique Pattern 1 EA Ethyl Acetate decision->EA Unique Pattern 2 PF Propyl Formate decision->PF Unique Pattern 3 IPF Isopropyl Formate decision->IPF Unique Pattern 4

Caption: Workflow for the spectroscopic identification of butanoate isomers.

References

Author: BenchChem Technical Support Team. Date: December 2025

Biological Activity of Simple Aliphatic Esters: A Data Gap

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of research on the biological activity of methyl 3-methoxybutanoate and its closely related aliphatic esters. Despite extensive searches for comparative studies, quantitative experimental data, and established experimental protocols, no specific information detailing the synthesis and biological evaluation of a series of these compounds could be located.

Public chemical databases, such as PubChem, confirm the existence and provide physicochemical properties of this compound. However, these entries do not contain any associated biological activity data or references to pharmacological studies.

Consequently, a direct comparative guide on the biological activity of this compound versus related esters, as originally requested, cannot be constructed at this time. This notable gap in the scientific record suggests that this class of simple aliphatic esters may represent a novel area for future investigation within the fields of medicinal chemistry and drug discovery.

As an alternative, this guide provides a comparative overview of the well-documented anti-inflammatory and antimicrobial activities of a different class of structurally related molecules: methoxyphenolic compounds . The following sections adhere to the requested format, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways for these compounds.

Comparative Guide: Biological Activity of Methoxyphenolic Compounds

This guide provides a comparative analysis of the anti-inflammatory and antimicrobial activities of several methoxyphenolic compounds. The information presented herein is a synthesis of available data intended to guide researchers, scientists, and drug development professionals in this area.

Anti-Inflammatory Activity of Methoxyphenolic Compounds

Methoxyphenolic compounds have demonstrated notable anti-inflammatory effects by inhibiting the production of various inflammatory mediators.[1][2][3] The following table summarizes the in vitro anti-inflammatory activity of selected methoxyphenolic compounds against TNF-α-stimulated human airway cells.

Table 1: In Vitro Anti-inflammatory Activity of Methoxyphenolic Compounds

CompoundTargetIC50 (µM)Cell Line
DiapocyninInflammatory Mediator Production20.3[1][2][3]A549 (Human Airway)
ResveratrolInflammatory Mediator Production42.7[1][2][3]A549 (Human Airway)
2-MethoxyhydroquinoneInflammatory Mediator Production64.3[1][2][3]A549 (Human Airway)
ApocyninInflammatory Mediator Production146.6[1][2][3]A549 (Human Airway)
4-Amino-2-methoxyphenolInflammatory Mediator Production410[1][2][3]A549 (Human Airway)
Antimicrobial Activity of Methoxyphenolic Compounds

Several methoxyphenolic compounds exhibit antimicrobial activity against a range of foodborne pathogens and spoilage bacteria.[4][5][6]

Table 2: Antimicrobial Activity of Selected Methoxyphenolic Compounds

CompoundMicroorganismIC50 (mM)
EugenolStaphylococcus aureus0.75[4][6]
CapsaicinStaphylococcus aureus0.68[4][6]
VanillinStaphylococcus aureus1.38[4][6]
Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments cited in this guide.

In Vitro Anti-inflammatory Activity Assay

This protocol is used to assess the ability of a compound to inhibit the production of inflammatory mediators in cell culture.

1. Cell Culture and Treatment:

  • A549 human airway epithelial cells are cultured in an appropriate medium until they reach 80-90% confluency.

  • Cells are then stimulated with 50 ng/mL of tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response.

  • Concurrently, cells are co-treated with various concentrations of the test methoxyphenolic compounds or a vehicle control.[1]

2. Measurement of Inflammatory Mediators:

  • After a 24-hour incubation period, the cell culture supernatant is collected.

  • The levels of various inflammatory cytokines and chemokines (e.g., CCL2, CCL5, IL-6, IL-8) are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs) or protein arrays.[1][2][3]

3. Data Analysis:

  • The concentration of each inflammatory mediator is normalized to the total protein content of the corresponding cell lysate.

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

1. Preparation of Inoculum:

  • A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.

2. Serial Dilution of Test Compounds:

  • The methoxyphenolic compounds are serially diluted in a 96-well microtiter plate using the appropriate growth medium.[4]

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized bacterial suspension.

  • The plates are incubated under optimal growth conditions for the specific microorganism for 18-24 hours.[4]

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[7][8][9] Many anti-inflammatory compounds, including some polyphenols, exert their effects by inhibiting this pathway.[7][8][9]

NFkB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA NFkB->DNA Binds NFkB_IkB->NFkB Degradation of IκBα Genes Pro-inflammatory Gene Expression DNA->Genes Transcription Inhibitor Methoxyphenolic Compound Inhibitor->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and potential inhibition by methoxyphenolic compounds.

Experimental Workflow for Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening compounds for anti-inflammatory activity.

Workflow start Start cell_culture Cell Culture (e.g., A549) start->cell_culture treatment Treatment with TNF-α and Test Compound cell_culture->treatment incubation 24h Incubation treatment->incubation collection Collect Supernatant and Cell Lysate incubation->collection elisa ELISA / Protein Array (Cytokine Quantification) collection->elisa data_analysis Data Analysis (IC50 Calculation) elisa->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anti-inflammatory activity screening.

References

Comparative analysis of synthesis routes for alkoxybutanoates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthesis Routes for Alkoxybutanoates

For researchers and drug development professionals, the synthesis of alkoxybutanoates is a critical step in the creation of a wide array of chemical entities. This guide provides a comparative analysis of three primary synthesis routes: Michael Addition, Ring-Opening of γ-Butyrolactone, and Williamson Ether Synthesis. Each method is evaluated based on reaction mechanism, efficiency, and practicality, with supporting experimental data and detailed protocols to aid in the selection of the most suitable pathway for your research needs.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative data for the three synthesis routes, providing a clear comparison of their performance.

ParameterRoute 1: Michael AdditionRoute 2: Ring-Opening of γ-ButyrolactoneRoute 3: Williamson Ether Synthesis
Starting Materials Alcohol, Alkyl acrylate (B77674)γ-Butyrolactone, AlcoholAlkyl 4-hydroxybutanoate, Alkyl halide
Catalyst/Reagent Base (e.g., NaOMe, Et3N) or PhosphineStrong Acid (e.g., H2SO4, HCl)Strong Base (e.g., NaH)
Reaction Temperature 25 - 80°C0°C to reflux50 - 100°C[1]
Reaction Time 10 minutes - 24 hours24 hours1 - 8 hours[1]
Yield 50 - 98%[2]77 - 84% (for a related bromoester)[3]50 - 95%[1]
Key Advantages Atom economical, mild conditionsUtilizes a readily available starting materialHigh yielding, well-established reaction
Key Disadvantages Potential for polymerization of the acrylateEquilibrium reaction, requires strong acidRequires pre-synthesis of the hydroxybutanoate

Synthesis Route 1: Michael Addition of Alcohols to Acrylates

The Michael addition, or more specifically the oxa-Michael addition, is a conjugate addition of an alcohol nucleophile to an α,β-unsaturated carbonyl compound, in this case, an alkyl acrylate. This method is highly atom-economical and can be performed under relatively mild conditions. The reaction is typically catalyzed by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide.

Experimental Protocol: Synthesis of Ethyl 4-methoxybutanoate
  • Materials:

  • Procedure:

    • To a solution of ethyl acrylate (1.0 g, 10 mmol) in methanol (20 mL), a catalytic amount of sodium methoxide (0.054 g, 1 mmol) is added.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The reaction is quenched by the addition of saturated aqueous NH4Cl solution.

    • The mixture is extracted with diethyl ether (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford ethyl 4-methoxybutanoate.

Reaction Workflow

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Methanol Methanol Reaction Stir at Room Temperature (12 hours) Methanol->Reaction EthylAcrylate Ethyl Acrylate EthylAcrylate->Reaction NaOMe Sodium Methoxide (catalyst) NaOMe->Reaction catalyzes Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 4-methoxybutanoate Purification->Product G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product GBL γ-Butyrolactone Reaction Reflux (24 hours) GBL->Reaction Ethanol Ethanol Ethanol->Reaction H2SO4 Sulfuric Acid (catalyst) H2SO4->Reaction catalyzes Workup Neutralization & Extraction Reaction->Workup Purification Distillation Workup->Purification Product Ethyl 4-ethoxybutanoate Purification->Product G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Etherification GBL γ-Butyrolactone Step1_Reaction Acid-catalyzed Ring-Opening GBL->Step1_Reaction Ethanol Ethanol Ethanol->Step1_Reaction Intermediate Ethyl 4-hydroxybutanoate Step1_Reaction->Intermediate Step2_Reaction SN2 Reaction (4 hours) Intermediate->Step2_Reaction NaH Sodium Hydride NaH->Step2_Reaction deprotonates MethylIodide Methyl Iodide MethylIodide->Step2_Reaction Product Ethyl 4-methoxybutanoate Step2_Reaction->Product

References

A Comparative Guide to the Validation of Analytical Methods for Methyl 3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the validation of methyl 3-methoxybutanoate, a key compound in various research and development sectors. The following sections detail common analytical techniques, their validation parameters, and experimental protocols to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs.

Introduction to Analytical Techniques

The primary analytical techniques for the quantification and validation of this compound and similar volatile esters are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for analyzing volatile and semi-volatile compounds. Its high resolution and sensitivity make it ideal for complex matrices. For this compound, sample introduction is often performed using headspace or direct liquid injection.

High-Performance Liquid Chromatography (HPLC) offers versatility for a wide range of compounds. While this compound is volatile, HPLC can be a viable alternative, particularly when derivatization is employed or when analyzing less volatile related substances. A common mode is Reverse-Phase HPLC (RP-HPLC) with UV or MS detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is inherently quantitative, making it a valuable tool for the characterization and purity assessment of reference standards.

Comparison of Method Performance

The selection of an analytical method is guided by its performance characteristics. The following table summarizes typical validation parameters for the analysis of this compound or structurally similar compounds using GC-MS and HPLC. These values are representative and should be established for each specific method and laboratory.[1][2]

Parameter GC-MS RP-HPLC Typical Acceptance Criteria
Linearity (R²) > 0.99> 0.99≥ 0.99
Accuracy (% Recovery) 95 - 105%98 - 102%80 - 120% (general), 98 - 102% (drug product)[2]
Precision (% RSD) < 5%< 2%≤ 15% (general), ≤ 5% for repeatability
Limit of Detection (LOD) ng/mL to pg/mLµg/mL to ng/mL3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve)
Limit of Quantitation (LOQ) ng/mL to µg/mLµg/mL10 x (Standard Deviation of the Response / Slope of the Calibration Curve)
Specificity/Selectivity High (based on retention time and mass spectrum)Moderate to High (based on retention time and detector response)The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Robustness HighHighThe reliability of an analysis with respect to deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline for the analysis of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for volatile compounds.[1]

    • Place a known amount of the sample into a sealed headspace vial.

    • Incubate the vial at a controlled temperature (e.g., 60-80°C) to allow volatile compounds to partition into the headspace.[3]

    • Expose an SPME fiber to the headspace to adsorb the analytes.

    • Introduce the fiber into the GC injector for thermal desorption.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is often suitable.[4]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).[4]

    • Injector Temperature: 250 °C.[4]

    • Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, with a final hold for 5 minutes.[4]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Mass Range: m/z 40-300.[4]

    • Ion Source Temperature: 230 °C.[4]

    • Transfer Line Temperature: 280 °C.[4]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

A typical RP-HPLC method for a small organic molecule like this compound is outlined below.

  • Instrumentation: A standard HPLC system with a UV-Vis or MS detector.[4]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile (B52724) or methanol, to an appropriate concentration.

  • HPLC Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase: A gradient or isocratic elution with a mixture of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[4]

    • Flow Rate: 1.0 mL/min.[4][5]

    • Column Temperature: 30 °C.[5]

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or MS detection.

Visualizing the Workflow and Method Validation

To better understand the logical flow of the analytical process, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Dilution/Extraction Dilution/Extraction Sample->Dilution/Extraction Dissolve in solvent Filtration Filtration Dilution/Extraction->Filtration Remove particulates Vialing Vialing Filtration->Vialing Prepare for injection Autosampler Autosampler Vialing->Autosampler Injection Injection Autosampler->Injection Introduce to system Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Mobile Phase Detection Detection Chromatographic Separation->Detection Analyte elution Data Acquisition Data Acquisition Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Chromatogram Quantification Quantification Peak Integration->Quantification Calibration Curve Reporting Reporting Quantification->Reporting

Caption: General workflow for chromatographic analysis.

G MethodDevelopment Method Development & Optimization Protocol Finalized Analytical Protocol MethodDevelopment->Protocol ValidationParameters Validation Parameters Specificity Linearity Accuracy Precision LOD/LOQ Robustness Protocol->ValidationParameters ValidationExecution Execution of Validation Experiments ValidationParameters->ValidationExecution ValidationReport Validation Report ValidationExecution->ValidationReport

References

Lack of Public Data on Methyl 3-methoxybutanoate Analogs Necessitates a Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for cross-reactivity studies of Methyl 3-methoxybutanoate and its analogs has yielded insufficient public data to construct a direct comparative guide. This scarcity of specific experimental results prevents a quantitative comparison of the cross-reactivity profiles of these specific compounds.

To address the needs of researchers, scientists, and drug development professionals in this area, this guide provides a robust methodological framework. It outlines the standard procedures and data presentation formats for conducting and reporting cross-reactivity studies, using a hypothetical molecule, "Compound M," as a stand-in for this compound. This framework serves as a best-practice template for designing, executing, and presenting such research.

Cross-reactivity occurs when an antibody or receptor, intended to bind to a specific molecule (the antigen), also binds to other, structurally similar molecules.[1][2] In drug development and diagnostics, assessing cross-reactivity is critical as it can lead to off-target effects, reduced assay specificity, and false-positive results.[3]

Comparative Analysis of Compound M Analogs

The following table presents hypothetical cross-reactivity data for analogs of Compound M. This data is typically generated using a competitive immunoassay, such as a competitive ELISA, where the ability of the analog to compete with Compound M for binding to a specific antibody is measured.

Table 1: Hypothetical Cross-Reactivity Data for Compound M Analogs

Compound IDStructure ModificationIC50 (nM)¹% Cross-Reactivity²
Compound M (Parent) 15.2 100%
Analog M-1Methoxy to Ethoxy45.833.2%
Analog M-2Methyl Ester to Ethyl Ester128.111.9%
Analog M-3Butanoate to Pentanoate545.62.8%
Analog M-4No Methoxy Group> 10,000< 0.1%

¹IC50 (Inhibitory Concentration 50%) is the concentration of the analog required to inhibit 50% of the parent compound's binding. A higher IC50 indicates lower binding affinity and less cross-reactivity. ²% Cross-Reactivity is calculated as: (IC50 of Compound M / IC50 of Analog) x 100.

Experimental Protocols

A reliable assessment of cross-reactivity hinges on a well-defined experimental protocol. The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for quantifying the cross-reactivity of small molecules.[3][4]

Protocol: Competitive ELISA for Small Molecule Cross-Reactivity Assessment

This protocol outlines the steps to determine the cross-reactivity of analog compounds against a primary antibody raised for the parent compound.

1. Reagent Preparation:

  • Coating Buffer: Sodium carbonate-bicarbonate buffer (pH 9.6).[5]

  • Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20 (PBST).[6]

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.[5]

  • Parent Compound-Enzyme Conjugate: The parent compound (e.g., Compound M) conjugated to an enzyme like Horseradish Peroxidase (HRP).

  • Primary Antibody: Antibody specific to the parent compound.

  • Test Compounds: Parent compound and all analogs, prepared in a dilution series.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) for HRP.[6]

  • Stop Solution: 2M Sulfuric Acid (H₂SO₄).[5]

2. Plate Coating:

  • Coat the wells of a 96-well microtiter plate with the primary antibody, diluted in coating buffer (e.g., 1-10 µg/mL).[5][7]

  • Incubate overnight at 4°C.[7]

  • Wash the plate three times with Wash Buffer to remove unbound antibody.[7]

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well to prevent non-specific binding.[7]

  • Incubate for 1-2 hours at room temperature.[6]

  • Wash the plate three times with Wash Buffer.[6]

4. Competitive Reaction:

  • In separate tubes, pre-incubate a fixed concentration of the Parent Compound-Enzyme Conjugate with varying concentrations of the unlabeled parent compound (for the standard curve) or the analog compounds.

  • Add 100 µL of these mixtures to the coated and blocked wells.

  • Incubate for 1-2 hours at room temperature. During this step, the free analogs and the enzyme-conjugated parent compound compete for binding to the antibody-coated on the plate.[8]

5. Detection:

  • Wash the plate five times with Wash Buffer to remove unbound reagents.[7]

  • Add 100 µL of TMB Substrate Solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).[5]

  • Stop the reaction by adding 50 µL of Stop Solution to each well, which will turn the color to yellow.[5]

6. Data Acquisition and Analysis:

  • Read the absorbance of each well at 450 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance versus the concentration of the unlabeled parent compound.

  • Determine the IC50 value for the parent compound and each analog from their respective inhibition curves.

  • Calculate the percent cross-reactivity for each analog using the formula provided in the table notes.

Visualizing Workflows and Relationships

Diagrams are essential for clarifying complex experimental processes and logical frameworks.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection & Analysis p1 Coat Plate with Primary Antibody p2 Wash Plate p1->p2 p3 Block Plate with BSA p2->p3 p4 Wash Plate p3->p4 r1 Pre-incubate HRP-Conjugate with Test Compound (Analog) p4->r1 Prepared Plate r2 Add Mixture to Wells r1->r2 r3 Incubate (Competition Occurs) r2->r3 r4 Wash Unbound Reagents r3->r4 d1 Add TMB Substrate r4->d1 Washed Plate d2 Incubate & Add Stop Solution d1->d2 d3 Read Absorbance at 450nm d2->d3 d4 Calculate IC50 & % Cross-Reactivity d3->d4

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Cross_Reactivity_Logic cluster_molecules Test Molecules cluster_outcome Assay Outcome Parent Parent Compound (e.g., Compound M) Antibody Specific Antibody Parent->Antibody High Affinity Binding Analog Analog Compound Analog->Antibody Potential Binding (Cross-Reactivity) Result Signal Inhibition (Measured by IC50) Antibody->Result Determines

Caption: Logical relationship in a cross-reactivity assessment.

References

A Comparative Guide to Catalysts in Methyl 3-methoxybutanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of Methyl 3-methoxybutanoate, a valuable building block in various chemical industries, is critically dependent on the choice of catalyst. This guide provides a comparative overview of potential catalytic systems for its synthesis, primarily focusing on the Michael addition of methanol (B129727) to methyl crotonate. Due to a lack of direct comparative studies for this specific reaction in publicly available literature, this guide leverages data from a closely related synthesis—the formation of 3-methoxy-3-methyl-1-butanol—to provide insights into potentially effective catalysts.

Performance of Heterogeneous Acid Catalysts in a Related Methoxyalkylation Reaction

While direct quantitative data for the catalytic synthesis of this compound is scarce, data from the synthesis of 3-methoxy-3-methyl-1-butanol from 3-methyl-3-buten-1-ol (B123568) and methanol offers valuable insights into the performance of various heterogeneous acid catalysts. This data can serve as a strong starting point for catalyst screening and optimization for the target synthesis.

Catalyst[1]SubstrateReaction Temperature (°C)[1]Reaction Time (h)[1]Pressure (MPa)[1]Conversion of 3-methyl-3-buten-1-ol (%)[1]Selectivity for 3-methoxy-3-methyl-1-butanol (%)[1]
Zeolites
H-β (Si/Al=20)3-methyl-3-buten-1-ol15042.799.898.5
H-USY3-methyl-3-buten-1-ol135122.296.495.2
H-ZSM-53-methyl-3-buten-1-ol16063.099.596.3
Mixed Oxides
SiO₂-WO₃3-methyl-3-buten-1-ol14053.498.697.1
TiO₂-Fe₂O₃3-methyl-3-buten-1-ol20015.095.293.8
MoO₃-CoO-Al₂O₃3-methyl-3-buten-1-ol12031.092.390.5
Cation Exchange Resin
Amberlyst-153-methyl-3-buten-1-ol10080.599.298.9

Experimental Protocols

The synthesis of this compound is most plausibly achieved via a Michael addition of methanol to methyl crotonate. Below are generalized experimental protocols for this transformation using both base and acid catalysis.

Base-Catalyzed Michael Addition of Methanol to Methyl Crotonate

This procedure is a general representation of a base-catalyzed Michael addition.

Materials:

  • Methyl crotonate

  • Anhydrous methanol

  • Base catalyst (e.g., sodium methoxide, potassium carbonate, DBU)

  • Inert solvent (e.g., THF, Dichloromethane)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • To a stirred solution of methyl crotonate in an inert solvent under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.

  • Add the base catalyst portion-wise or as a solution in methanol at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Upon completion, quench the reaction by the addition of a quenching solution.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain this compound.

Acid-Catalyzed Michael Addition of Methanol to Methyl Crotonate

This protocol outlines a general procedure for an acid-catalyzed addition.

Materials:

  • Methyl crotonate

  • Methanol

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, acidic ion-exchange resin)

  • Neutralizing agent (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a reaction vessel, dissolve methyl crotonate in an excess of methanol.

  • Add the acid catalyst to the solution.

  • Heat the reaction mixture to a specified temperature (e.g., reflux) and monitor the reaction progress.

  • After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a neutralizing agent.

  • Remove the excess methanol under reduced pressure.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over a drying agent, and concentrate to yield the crude product.

  • Purify the product by distillation.

Reaction Pathway and Workflow

The synthesis of this compound from methyl crotonate and methanol proceeds via a Michael addition reaction. The general workflow for a laboratory-scale synthesis is depicted below.

Synthesis_Workflow General Workflow for this compound Synthesis cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Methyl_Crotonate Methyl Crotonate Reaction_Vessel Reaction Vessel (with Catalyst) Methyl_Crotonate->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: General laboratory workflow for the synthesis of this compound.

The core of the synthesis is the 1,4-conjugate addition of methanol to the α,β-unsaturated ester, methyl crotonate. This reaction can be catalyzed by either an acid or a base.

Michael_Addition_Pathway Michael Addition Pathway for this compound Synthesis Reactants Methyl Crotonate + Methanol Catalyst Catalyst (Acid or Base) Intermediate Enolate/Carbocation Intermediate Catalyst->Intermediate Reaction Product This compound Intermediate->Product Protonation/Neutralization

Caption: Simplified signaling pathway of the Michael addition reaction.

References

A Guide to Chiral Synthons: Evaluating Alternatives to Methyl 3-Methoxybutanoate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of chiral synthesis, the selection of an appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereochemical outcome, and overall success of a synthetic route. Methyl 3-methoxybutanoate, a derivative of the readily available chiral precursor methyl 3-hydroxybutanoate, serves as a valuable C4 chiral synthon. However, a diverse array of alternative chiral building blocks and methodologies exists, each presenting distinct advantages in terms of availability, reactivity, and stereocontrol.

This comprehensive guide provides an objective comparison of prominent alternatives to this compound, focusing on two key strategies in asymmetric synthesis: the utilization of synthons from the "chiral pool" and the application of chiral auxiliaries. We will delve into the performance of these alternatives, supported by experimental data, and provide detailed methodologies for key transformations to aid in the rational design and execution of stereoselective syntheses.

The Chiral Pool: Nature's Bounty of Enantiopure Starting Materials

Chiral pool synthesis is a powerful strategy that leverages the abundance of naturally occurring enantiomerically pure compounds as starting materials.[1][2] This approach can significantly shorten synthetic sequences by incorporating pre-existing stereocenters. Methyl 3-hydroxybutanoate, the precursor to this compound, is itself a member of this chiral pool.[3][4] Key alternatives derived from the chiral pool offer different structural motifs and functionalities.

Prominent Chiral Pool Alternatives:
  • Roche Ester ((S)-methyl 3-hydroxy-2-methylpropionate): A highly versatile C4 chiral building block with functional groups at both ends, allowing for bidirectional elaboration in the synthesis of complex molecules, particularly polyketides.[5][6]

  • Ethyl (S)-Lactate: A readily available and cost-effective C3 chiral synthon derived from lactic acid. It serves as a common starting material for the synthesis of a variety of chiral compounds.[5][7]

  • (S)-Mandelic Acid: An aromatic α-hydroxy acid that is not only a valuable chiral building block but also a widely used resolving agent in asymmetric synthesis.[5]

  • Amino Acids: Naturally occurring amino acids such as L-alanine and L-serine are inexpensive and readily available sources of chirality for the synthesis of nitrogen-containing chiral molecules.[7][8]

  • Carbohydrates: Sugars like D-glucose offer a rich source of multiple stereocenters and functional groups for the synthesis of complex natural products.[8]

  • Terpenes: Compounds like α-pinene are abundant natural products that can be used as chiral starting materials for the synthesis of other terpenes and complex molecules.[2]

Chiral Auxiliaries: Exerting Stereocontrol in Asymmetric Transformations

Key Chiral Auxiliaries:
  • Evans Auxiliaries (Oxazolidinones): These are among the most reliable and widely used chiral auxiliaries for a variety of asymmetric reactions, including aldol (B89426) additions, alkylations, and Diels-Alder reactions, consistently providing high levels of stereocontrol.[9][11][12]

  • Pseudoephedrine: This readily available and inexpensive natural product can be used as a chiral auxiliary, particularly for the asymmetric alkylation of enolates.[10]

  • Camphorsultam (Oppolzer's Sultam): A robust and highly effective chiral auxiliary used in a range of asymmetric transformations, including alkylations, aldol reactions, and cycloadditions.[10]

Performance Comparison in Asymmetric Synthesis

The utility of a chiral building block or auxiliary is best demonstrated by its performance in stereoselective reactions. The following table summarizes representative data for the application of these alternatives in key asymmetric transformations.

Chiral Synthon/AuxiliaryReaction TypeSubstrateReagent/ConditionsProductYield (%)Diastereomeric/Enantiomeric Excess (%)Reference
Roche Ester Asymmetric Crotylation(S)-methyl 3-hydroxy-2-methylpropionate derived aldehyde(E)-CrotylboronateHomoallylic alcohol~70-85>95 de[6]
Ethyl (S)-Lactate Asymmetric Aldol AdditionEthyl (S)-lactate derived ketoneAldehyde, LDAβ-Hydroxy ketone~60-80>90 de[5]
(S)-Mandelic Acid Asymmetric EpoxidationMandelic acid derived enoneCumyl hydroperoxide, organocatalystEpoxy ketone~80-95>98 ee[5]
Evans Auxiliary Asymmetric AlkylationN-Propionyl oxazolidinoneLDA, Benzyl (B1604629) bromideα-Benzylated product>90>99 de[9][13]
Evans Auxiliary Asymmetric Aldol AdditionN-Acyl oxazolidinoneAldehyde, Bu₂BOTf, Et₃Nsyn-Aldol adduct>85>99 de[11][12]
Pseudoephedrine Asymmetric AlkylationPseudoephedrine amideLDA, Alkyl halideα-Alkylated amide~70-95>95 de[10]
Camphorsultam Asymmetric Diels-AlderN-Acryloyl camphorsultamCyclopentadieneCycloaddition adduct>90>98 de[10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these synthetic strategies. Below are representative experimental protocols for key reactions.

Asymmetric Alkylation using an Evans Auxiliary

This protocol describes the diastereoselective alkylation of an N-acyloxazolidinone, a common application of Evans auxiliaries.

1. Enolate Formation: A solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Lithium diisopropylamide (LDA) (1.1 equiv) is then added dropwise, and the resulting solution is stirred for 30-60 minutes to ensure complete enolate formation.

2. Alkylation: The alkylating agent (e.g., benzyl bromide, 1.2 equiv) is added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for several hours or allowed to warm slowly to a higher temperature (e.g., -40 °C or 0 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

3. Work-up and Auxiliary Cleavage: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The chiral auxiliary can then be cleaved under mild conditions, for example, by treatment with lithium hydroxide (B78521) and hydrogen peroxide to yield the corresponding carboxylic acid, or by reduction with lithium borohydride (B1222165) to afford the primary alcohol.

Logical Relationships in Chiral Synthesis Strategies

The choice between using a chiral pool starting material and a chiral auxiliary is a fundamental decision in planning a chiral synthesis. The following diagram illustrates the logical flow of this decision-making process.

Chiral_Synthesis_Strategy Start Target Chiral Molecule Decision Is a suitable chiral starting material available? Start->Decision ChiralPool Chiral Pool Approach Synthesis1 Direct Synthesis ChiralPool->Synthesis1 ChiralAuxiliary Chiral Auxiliary Approach Synthesis2 Asymmetric Synthesis ChiralAuxiliary->Synthesis2 Decision->ChiralPool Yes Decision->ChiralAuxiliary No FinalProduct Enantiopure Product Synthesis1->FinalProduct Cleavage Auxiliary Cleavage Synthesis2->Cleavage Cleavage->FinalProduct

Caption: Decision tree for selecting a chiral synthesis strategy.

Experimental Workflow for Biocatalytic Desymmetrization

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral building blocks. The following workflow illustrates a typical process for the enzymatic desymmetrization of a prochiral substrate.

Biocatalysis_Workflow Substrate Prochiral Substrate Reaction Biocatalytic Reaction (Buffer, Cofactor) Substrate->Reaction Enzyme Enzyme (e.g., Ketoreductase) Enzyme->Reaction Extraction Product Extraction Reaction->Extraction Purification Purification (Chromatography) Extraction->Purification Product Chiral Product Purification->Product

Caption: General workflow for enzymatic desymmetrization.

References

Safety Operating Guide

Navigating the Disposal of Methyl 3-methoxybutanoate: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the safe handling and disposal of Methyl 3-methoxybutanoate, a flammable organic solvent. While a specific Safety Data Sheet (SDS) for this compound was not retrievable, this document outlines general procedures for the disposal of similar flammable, non-halogenated organic solvents based on established safety protocols.

It is imperative to locate the specific Safety Data Sheet (SDS) for this compound from the manufacturer before handling or disposing of this chemical. The SDS will provide detailed and specific safety, handling, and disposal information.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound or similar flammable solvents, adherence to strict safety protocols is paramount to prevent ignition and exposure.

Personal Protective Equipment (PPE) Summary:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield may be necessary for splash-prone activities.[1][2]Protects eyes from splashes and irritating vapors.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile, minimum 4mil thickness).[1][3] For prolonged contact or immersion, heavier utility-grade gloves are recommended.[1]Prevents skin contact and absorption.[1]
Body Protection A flame-resistant or 100% cotton lab coat must be worn.[1][4] Long pants and closed-toe shoes are mandatory.[1][4]Protects skin from splashes and provides a barrier in case of fire. Synthetic materials should be avoided as they can melt onto the skin.[4]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[4]Minimizes the inhalation of harmful vapors and prevents the buildup of an explosive atmosphere.[4]
Step-by-Step Disposal Protocol for Flammable Organic Solvents

The following is a general procedure for the disposal of flammable, non-halogenated organic solvents like this compound.

1. Waste Collection:

  • Segregation: Collect waste this compound in a dedicated waste container labeled "Non-Halogenated Flammable Organic Waste".[5][6][7] Do not mix with chlorinated solvents, strong acids, bases, or oxidizers.[8]

  • Container: Use a chemically compatible container, such as a plastic-coated glass bottle or a polyethylene (B3416737) drum, that can be securely sealed.[5][6] The container must be in good condition and free from leaks.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").[4][7]

2. Container Management:

  • Fill Level: Do not fill the waste container beyond 80% capacity to allow for vapor expansion.[5]

  • Closure: Keep the waste container tightly closed when not in use to prevent the escape of flammable vapors.[4] Funnels should be removed and the cap replaced immediately after adding waste.

  • Exterior: Keep the exterior of the waste container clean and dry.

3. Storage of Chemical Waste:

  • Location: Store the waste container in a designated, well-ventilated satellite accumulation area (SAA), such as within a chemical fume hood or a flammable storage cabinet.[4][8]

  • Ignition Sources: Ensure the storage area is free from ignition sources such as open flames, sparks, hot surfaces, and direct sunlight.[4]

  • Incompatibles: Store flammable waste separately from incompatible materials, especially oxidizing agents.[8]

4. Arranging for Disposal:

  • Contact EH&S: Once the waste container is full, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a hazardous waste pickup.[9]

  • Documentation: Complete any required waste disposal forms accurately and completely.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Eliminate all sources of ignition.[5]

    • Wearing appropriate PPE, absorb the spill with a non-flammable absorbent material such as sand, vermiculite, or commercial sorbent pads.[4] Do not use paper towels.[4]

    • Collect the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.[4]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EH&S department.

    • Do not attempt to clean up a large spill by yourself.[5]

Decision Workflow for Laboratory Chemical Waste Disposal

The following diagram illustrates a general decision-making process for the proper segregation and disposal of laboratory chemical waste.

Caption: General workflow for the segregation and disposal of laboratory chemical waste.

References

Essential Safety and Logistical Information for Handling Methyl 3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring a secure and productive laboratory environment. This document provides critical safety and logistical information for the handling of Methyl 3-methoxybutanoate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Summary

This compound is a flammable liquid and vapor that can cause skin and eye irritation.[1][2][3] Inhalation or ingestion may also be harmful.[1] Adherence to strict safety protocols is crucial to minimize exposure and mitigate risks.

HazardDescriptionGHS Classification
Flammability Flammable liquid and vapor.[2] Vapors may form explosive mixtures with air.[4]Flammable liquids
Eye Irritation Causes serious eye irritation.[1][5]Serious Eye Damage/Eye Irritation, Category 2[5]
Skin Irritation Causes skin irritation.[1]Skin Corrosion/Irritation
Inhalation May be harmful if inhaled.[1]Acute Toxicity, Inhalation
Ingestion May be harmful if swallowed.[1]Acute Toxicity, Oral

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential for the safe handling of this compound. The appropriate PPE should be selected based on the specific laboratory procedures and potential for exposure.

PPE CategorySpecifications
Eye and Face Protection Chemical safety goggles or glasses conforming to EN166 or NIOSH-approved standards should be worn.[2][5] A face shield may be necessary for procedures with a splash hazard.[1][2]
Hand Protection Chemical-resistant gloves, such as butyl rubber, must be worn.[6] Gloves should be inspected for integrity before each use and disposed of properly after contamination.[3][4]
Skin and Body Protection A flame-retardant and chemical-resistant lab coat or suit should be worn to prevent skin contact.[2][4] Protective boots may also be required depending on the scale of work.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] If ventilation is inadequate or there is a risk of vapor inhalation, a NIOSH-approved respirator with organic vapor cartridges should be used.[1][2][5]

Operational Plan: Handling and Storage

Handling:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1][5]

  • Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize vapor inhalation.[1][2]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][5][7] Use explosion-proof electrical and ventilating equipment.[4][5]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly with soap and water after handling and before breaks.[1]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1]

Storage:

  • Container: Keep the container tightly closed and properly labeled.[1][2][8]

  • Location: Store in a cool, dry, and well-ventilated place.[2][4][6]

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[5]

Spill Management Protocol

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.

  • Containment: For large spills, create a dike around the spill to prevent it from spreading.[1]

  • Absorption: Use a non-combustible, inert absorbent material such as sand, clay, or kitty litter to soak up the spill.[1]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled chemical waste container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

  • PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.[1]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and contaminated materials in a designated, labeled, and sealed container.

  • Disposal Method: Dispose of the chemical waste through an approved waste disposal plant.[4][5] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]

  • Environmental Protection: Do not allow the product to enter drains, groundwater, or soil.[7][8]

Safe Handling and Disposal Workflow

start Start: Handling This compound assess_risk Assess Risks and Required Precautions start->assess_risk don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_risk->don_ppe prepare_work_area Prepare Work Area (Fume Hood, Spill Kit) don_ppe->prepare_work_area handle_chemical Handle Chemical (Avoid Inhalation/Contact) prepare_work_area->handle_chemical spill_check Spill Occurred? handle_chemical->spill_check spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes no_spill Continue Work spill_check->no_spill No spill_protocol->handle_chemical work_complete Work Complete no_spill->work_complete decontaminate_area Decontaminate Work Area work_complete->decontaminate_area dispose_waste Dispose of Waste (Follow Disposal Plan) decontaminate_area->dispose_waste remove_ppe Remove and Dispose of Contaminated PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.